Technical Documentation Center

Jangomolide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Jangomolide

Core Science & Biosynthesis

Foundational

Jangomolide discovery and isolation from marine sources

Initial investigations into the marine-derived compound known as jangomolide (B1155115) have revealed a significant scarcity of detailed scientific literature. Despite comprehensive searches for its discovery, isolation...

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the marine-derived compound known as jangomolide (B1155115) have revealed a significant scarcity of detailed scientific literature. Despite comprehensive searches for its discovery, isolation protocols, and biological activity, specific data remains largely elusive. This technical overview aims to consolidate the currently available information and provide a framework for understanding this rare natural product, while highlighting the considerable gaps in existing knowledge.

Classification and Structure

Jangomolide is classified as a steroid lactone.[1] Steroid lactones are a class of sterol lipids that feature a lactone moiety attached to the steroid skeleton.[1] This structural characteristic is shared by a diverse range of bioactive compounds found in both terrestrial and marine organisms. However, the precise chemical structure of jangomolide, including its stereochemistry and the position of the lactone ring, is not publicly documented in readily accessible scientific databases or publications.

Discovery and Marine Origins

The term "jangomolide" suggests a potential link to a marine source, a common naming convention for natural products. Marine organisms, particularly sponges, soft corals, and marine-derived fungi, are prolific producers of novel steroid compounds, many of which exhibit significant biological activities.[1][2][3][4][5][6][7][8][9] These organisms thrive in complex and competitive environments, leading to the evolution of unique secondary metabolites for defense and communication. It is plausible that jangomolide was isolated from such an organism, but the specific details of its discovery, including the species of origin and the geographical location of its collection, are not available in the reviewed literature.

Challenges in Information Retrieval

Extensive searches have failed to identify the primary research article announcing the discovery and characterization of jangomolide. This absence of a foundational scientific paper presents a significant obstacle to providing a detailed technical guide. Key information that is currently unavailable includes:

  • Experimental Protocols for Isolation: Detailed methodologies for the extraction of jangomolide from its marine source and its subsequent purification are not documented. Standard protocols for the isolation of marine natural products typically involve a series of chromatographic techniques, but the specific solvents, stationary phases, and conditions used for jangomolide are unknown.

  • Quantitative Data: There is no available data on the yield of jangomolide from its natural source, its concentration in the source organism, or quantitative measures of its biological activity (e.g., IC50 or EC50 values).

  • Biological Activity and Mechanism of Action: While many marine-derived steroid lactones exhibit cytotoxic, anti-inflammatory, or other pharmacological properties, the specific biological effects of jangomolide and its mechanism of action have not been described.[1][3][10][11] Consequently, no signaling pathways associated with its activity can be depicted.

Future Outlook

The current lack of information surrounding jangomolide underscores the vast and underexplored nature of marine biodiversity. It is possible that "jangomolide" is a very recently discovered compound and the primary research has not yet been widely disseminated. Alternatively, it may be a compound that was isolated and identified but not extensively studied or published upon. It is also conceivable that "jangomolide" is a misspelling of a different, documented compound, though no obvious alternatives have been identified.

For researchers, scientists, and drug development professionals, the story of jangomolide serves as a reminder of the potential for new discoveries from the marine environment, but also of the critical importance of accessible and detailed scientific publication for the advancement of natural product research. Further investigation and the potential future publication of the primary research on jangomolide will be necessary to unlock its full scientific and therapeutic potential.

Experimental Workflow for Marine Natural Product Discovery (Generalized)

While specific details for jangomolide are unavailable, the following diagram illustrates a generalized workflow for the discovery and isolation of new bioactive compounds from marine sources.

G cluster_0 Collection & Extraction cluster_1 Isolation & Purification cluster_2 Characterization cluster_3 Bioactivity Screening Marine Organism Collection Marine Organism Collection Biomass Extraction Biomass Extraction Marine Organism Collection->Biomass Extraction Crude Extract Crude Extract Biomass Extraction->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Column Chromatography Column Chromatography Solvent Partitioning->Column Chromatography HPLC HPLC Column Chromatography->HPLC Pure Compound Pure Compound HPLC->Pure Compound Spectroscopic Analysis (NMR, MS) Spectroscopic Analysis (NMR, MS) Pure Compound->Spectroscopic Analysis (NMR, MS) In vitro Assays In vitro Assays Pure Compound->In vitro Assays Structure Elucidation Structure Elucidation Spectroscopic Analysis (NMR, MS)->Structure Elucidation Mechanism of Action Studies Mechanism of Action Studies In vitro Assays->Mechanism of Action Studies

Caption: Generalized workflow for marine natural product discovery.

References

Exploratory

The Uncharted Path: A Technical Guide to the Biosynthesis of Jangomolide

For Researchers, Scientists, and Drug Development Professionals Abstract Jangomolide, a naturally occurring steroid lactone, has been isolated from the plant Flacourtia jangomas.[1][2] Classified as a limonoid, a subclas...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jangomolide, a naturally occurring steroid lactone, has been isolated from the plant Flacourtia jangomas.[1][2] Classified as a limonoid, a subclass of tetranortriterpenoids, its complex structure suggests a fascinating and intricate biosynthetic origin. To date, the precise biosynthetic pathway of Jangomolide has not been experimentally elucidated. This technical guide, for the first time, proposes a putative biosynthetic pathway for Jangomolide based on established principles of terpenoid and steroid lactone biosynthesis in plants. Furthermore, this document outlines detailed experimental protocols that can be employed to validate and fully characterize this proposed pathway. This guide is intended to serve as a foundational resource for researchers interested in the biosynthesis of Jangomolide and other complex natural products, providing a roadmap for future investigations and potential biotechnological applications.

Introduction to Jangomolide

Jangomolide is a secondary metabolite identified in Flacourtia jangomas, a plant species known for its diverse array of phytochemicals, including flavonoids, saponins, tannins, and other terpenoids.[3][4][5] Structurally, Jangomolide (C26H28O8) is a highly oxygenated tetranortriterpenoid, a class of compounds known for their wide range of biological activities.[1][2] The elucidation of its biosynthetic pathway is a critical step towards understanding its biological role and harnessing its potential for pharmaceutical or agricultural applications.

Proposed Biosynthetic Pathway of Jangomolide

The biosynthesis of Jangomolide is hypothesized to originate from the ubiquitous isoprenoid pathway, leading to the formation of a triterpenoid (B12794562) precursor, which then undergoes a series of oxidative modifications and rearrangements.

Early Stages: From Isoprenoid Precursors to a Triterpenoid Scaffold

The biosynthesis is proposed to initiate from the mevalonate (B85504) (MVA) pathway, a common route for terpenoid biosynthesis in plants.[6][7]

  • Formation of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): The pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently reduced to mevalonic acid. A series of phosphorylations and a decarboxylation event convert mevalonic acid into the fundamental five-carbon building blocks, IPP and its isomer DMAPP.

  • Geranyl Pyrophosphate (GPP) and Farnesyl Pyrophosphate (FPP) Synthesis: IPP and DMAPP are condensed by prenyltransferases to form the ten-carbon geranyl pyrophosphate (GPP). A subsequent addition of another IPP unit yields the fifteen-carbon farnesyl pyrophosphate (FPP).

  • Squalene (B77637) and 2,3-Oxidosqualene (B107256) Formation: Two molecules of FPP undergo a head-to-head condensation to form squalene. Squalene is then epoxidized by squalene epoxidase to yield 2,3-oxidosqualene.[8]

  • Cyclization to a Triterpenoid Scaffold: 2,3-oxidosqualene is the last linear precursor for the cyclization into various triterpenoid skeletons. In plants, this cyclization is catalyzed by oxidosqualene cyclases (OSCs). It is proposed that an OSC in Flacourtia jangomas catalyzes the formation of a euphane or tirucallane-type tetracyclic triterpene scaffold.[6][9] This is a common precursor for limonoids.[6][9]

Late Stages: Tailoring of the Triterpenoid Scaffold

Following the formation of the initial triterpenoid skeleton, a series of post-cyclization modifications, including oxidations, rearrangements, and the characteristic loss of four carbon atoms, are proposed to lead to the final structure of Jangomolide.

  • Oxidative Modifications: A cascade of oxidation reactions, likely catalyzed by cytochrome P450 monooxygenases (CYPs) and other oxidoreductases, would introduce hydroxyl groups and other oxygen functionalities at various positions on the triterpene scaffold.[6][10]

  • Furan (B31954) Ring Formation and Loss of Four Carbons: A key step in limonoid biosynthesis is the cleavage of the C24-C25 bond and the subsequent loss of four carbon atoms from the side chain to form the characteristic furan ring.[6][10]

  • Lactone Ring Formation: The formation of the steroidal lactone ring is another critical tailoring step, likely involving a Baeyer-Villiger oxidation or a similar enzymatic mechanism catalyzed by a specific monooxygenase.

  • Further Oxidations and Rearrangements: Additional enzymatic modifications would complete the biosynthesis of Jangomolide, leading to its final intricate structure.

Below is a DOT script representation of the proposed biosynthetic pathway.

Jangomolide_Biosynthesis cluster_early Early Stages: Triterpenoid Scaffold Formation cluster_late Late Stages: Scaffold Tailoring AcetylCoA Acetyl-CoA MVA Mevalonate Pathway AcetylCoA->MVA IPP_DMAPP IPP / DMAPP MVA->IPP_DMAPP GPP GPP IPP_DMAPP->GPP FPP FPP GPP->FPP Squalene Squalene FPP->Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene epoxidase Triterpenoid Tetracyclic Triterpenoid (e.g., Tirucallol) Oxidosqualene->Triterpenoid Oxidosqualene cyclase Oxidized_Triterpenoid Oxidized Triterpenoid Triterpenoid->Oxidized_Triterpenoid CYP450s, Oxidoreductases Protolimonoid Protolimonoid (with furan ring) Oxidized_Triterpenoid->Protolimonoid Multiple enzymatic steps Lactone_Intermediate Lactone Intermediate Protolimonoid->Lactone_Intermediate Monooxygenase Jangomolide Jangomolide Lactone_Intermediate->Jangomolide Further modifications

Caption: Proposed biosynthetic pathway of Jangomolide.

Quantitative Data

As the biosynthetic pathway of Jangomolide has not been experimentally determined, there is currently no quantitative data available regarding enzyme kinetics, precursor incorporation rates, or product yields. The following table presents hypothetical data that could be generated through future experimental work, based on typical values observed in other plant natural product biosynthetic pathways.

ParameterHypothetical Value RangeMethod of Determination
Enzyme Kinetics (Km)
Oxidosqualene Cyclase1 - 50 µMIn vitro enzyme assay with recombinant protein
Cytochrome P450s0.5 - 100 µMIn vitro enzyme assay with microsomes or recombinant protein
Enzyme Kinetics (kcat)
Oxidosqualene Cyclase0.01 - 1 s⁻¹In vitro enzyme assay with recombinant protein
Cytochrome P450s0.005 - 5 s⁻¹In vitro enzyme assay with microsomes or recombinant protein
Precursor Incorporation
¹³C-labeled Acetate1 - 10%Stable isotope labeling followed by NMR or MS analysis
¹³C-labeled Mevalonate5 - 20%Stable isotope labeling followed by NMR or MS analysis
Product Yield
Jangomolide in F. jangomas0.001 - 0.1% (dry weight)Extraction and quantification by HPLC or LC-MS

Experimental Protocols for Pathway Elucidation

The following experimental protocols provide a comprehensive framework for the elucidation and characterization of the Jangomolide biosynthetic pathway in Flacourtia jangomas.

Identification of Candidate Genes

Objective: To identify candidate genes encoding the enzymes involved in Jangomolide biosynthesis.

Methodology: Transcriptome and Genome Analysis

  • RNA Sequencing (RNA-Seq):

    • Extract total RNA from various tissues of F. jangomas (e.g., leaves, stems, roots, fruits) at different developmental stages.

    • Construct cDNA libraries and perform high-throughput sequencing.

    • Assemble the transcriptome de novo or by mapping to a reference genome if available.

    • Identify differentially expressed genes in tissues where Jangomolide accumulation is highest.

  • Bioinformatic Analysis:

    • Annotate the assembled transcriptome to identify genes homologous to known terpenoid and steroid biosynthesis enzymes (e.g., oxidosqualene cyclases, cytochrome P450s, methyltransferases, etc.).

    • Utilize gene co-expression analysis to identify clusters of genes that are coordinately regulated, which may represent biosynthetic gene clusters.

Functional Characterization of Candidate Genes

Objective: To determine the enzymatic function of the identified candidate genes.

Methodology: Heterologous Expression and In Vitro Enzyme Assays

  • Gene Cloning and Heterologous Expression:

    • Clone the full-length coding sequences of candidate genes into suitable expression vectors.

    • Express the recombinant proteins in a heterologous host system, such as Escherichia coli or Saccharomyces cerevisiae.

  • In Vitro Enzyme Assays:

    • Purify the recombinant enzymes.

    • Conduct in vitro assays using the appropriate substrates (e.g., 2,3-oxidosqualene for OSCs, triterpenoid intermediates for CYPs).

    • Analyze the reaction products using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the enzymatic activity.

In Vivo Pathway Validation

Objective: To confirm the role of the characterized genes in Jangomolide biosynthesis within the plant.

Methodology: Virus-Induced Gene Silencing (VIGS)

  • VIGS Construct Preparation:

    • Clone fragments of the target biosynthetic genes into a VIGS vector.

  • Agroinfiltration:

    • Introduce the VIGS constructs into Agrobacterium tumefaciens.

    • Infiltrate young F. jangomas plants with the transformed Agrobacterium.

  • Metabolite Analysis:

    • After a period of incubation, extract metabolites from the silenced and control plants.

    • Quantify the levels of Jangomolide and its proposed intermediates using LC-MS to determine the effect of gene silencing on the biosynthetic pathway.

Below is a DOT script illustrating the experimental workflow for elucidating the biosynthetic pathway.

Experimental_Workflow cluster_discovery Gene Discovery cluster_characterization Functional Characterization cluster_validation In Vivo Validation RNA_Seq RNA-Seq of F. jangomas tissues Bioinformatics Transcriptome Assembly & Annotation RNA_Seq->Bioinformatics Candidate_Genes Candidate Biosynthetic Genes Bioinformatics->Candidate_Genes Cloning Gene Cloning Candidate_Genes->Cloning Expression Heterologous Expression (E. coli / Yeast) Cloning->Expression Enzyme_Assay In Vitro Enzyme Assays Expression->Enzyme_Assay Functional_Enzymes Functionally Characterized Enzymes Enzyme_Assay->Functional_Enzymes VIGS Virus-Induced Gene Silencing (VIGS) in F. jangomas Functional_Enzymes->VIGS Metabolite_Analysis Metabolite Profiling (LC-MS) VIGS->Metabolite_Analysis Pathway_Elucidation Elucidated Biosynthetic Pathway Metabolite_Analysis->Pathway_Elucidation

Caption: Experimental workflow for Jangomolide pathway elucidation.

Conclusion and Future Outlook

The biosynthesis of Jangomolide, while currently uncharacterized, presents an exciting area of research. The proposed pathway in this guide provides a solid foundation for initiating investigations into its formation in Flacourtia jangomas. The successful elucidation of this pathway will not only contribute to our fundamental understanding of plant secondary metabolism but also open avenues for the biotechnological production of Jangomolide and its analogs. Future work should focus on the rigorous application of the outlined experimental protocols to identify and characterize the full suite of enzymes responsible for the synthesis of this complex natural product. Such efforts could ultimately enable the metabolic engineering of plants or microbial hosts for sustainable production of this valuable compound.

References

Foundational

Jangomolide: A Technical Guide to its Natural Origin, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals Abstract Jangomolide, a naturally occurring limonoid, has been isolated from the plant Flacourtia jangomas. This technical guide provides a comprehensive ov...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jangomolide, a naturally occurring limonoid, has been isolated from the plant Flacourtia jangomas. This technical guide provides a comprehensive overview of its natural source, detailed methodologies for its extraction and purification, and a summary of its structural characterization. While research on the specific biological activities of Jangomolide is still emerging, this document collates the available data to support further investigation into its therapeutic potential.

Natural Origin and Producing Organism

Jangomolide is a secondary metabolite produced by Flacourtia jangomas, a species of flowering plant in the family Salicaceae, commonly known as the Indian coffee plum. This plant is found in Southeast Asia and East Africa. The primary source of Jangomolide is the stem and bark of this plant[1]. Limonoids, a class of highly oxygenated tetracyclic triterpenoids to which Jangomolide belongs, are known for their structural diversity and wide range of biological activities[2].

Isolation and Purification

The isolation of Jangomolide from Flacourtia jangomas involves a multi-step process of extraction and chromatographic separation. While the original 1984 publication detailing its discovery was not fully accessible for this review, a general workflow can be inferred from standard phytochemical isolation procedures for limonoids and more recent studies on Flacourtia jangomas constituents.

General Experimental Workflow for Isolation

The following diagram illustrates a typical workflow for the isolation of Jangomolide.

G plant_material Plant Material (Flacourtia jangomas stem/bark) drying Air Drying & Pulverization plant_material->drying extraction Solvent Extraction (e.g., Methanol) drying->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract partitioning Solvent Partitioning crude_extract->partitioning fractions Generation of Fractions (e.g., n-hexane, chloroform (B151607), ethyl acetate (B1210297), n-butanol) partitioning->fractions column_chromatography Column Chromatography (Silica Gel) fractions->column_chromatography sub_fractions Collection of Sub-fractions column_chromatography->sub_fractions purification Further Purification (e.g., Preparative TLC, HPLC) sub_fractions->purification jangomolide Pure Jangomolide purification->jangomolide

Figure 1: Generalized workflow for the isolation of Jangomolide.
Detailed Experimental Protocols

Based on common practices for isolating natural products from plant sources, the following provides a more detailed, albeit generalized, protocol.

Plant Material Collection and Preparation:

  • Fresh stem and bark of Flacourtia jangomas are collected and authenticated.

  • The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.

  • The dried material is then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction:

  • The powdered plant material is subjected to extraction with a suitable solvent, typically methanol, using methods such as maceration or Soxhlet extraction for a prolonged period to ensure exhaustive extraction of secondary metabolites.

  • The resulting extract is filtered to remove solid plant debris.

  • The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

Fractionation:

  • The crude extract is typically suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with nonpolar compounds concentrating in the n-hexane fraction and the most polar compounds in the n-butanol or remaining aqueous fraction. Jangomolide, being a moderately polar limonoid, is expected to be present in the chloroform or ethyl acetate fractions.

Chromatographic Purification:

  • The fraction containing Jangomolide is subjected to column chromatography over silica (B1680970) gel.

  • The column is eluted with a gradient of solvents, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Fractions showing the presence of Jangomolide are pooled and may require further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to obtain the pure compound.

Structural Elucidation

The structure of Jangomolide has been determined using a combination of spectroscopic techniques.

Spectroscopic Data

The following table summarizes the key spectroscopic data for Jangomolide as reported in the literature[3].

Spectroscopic Technique Observed Data
¹H-NMR (600 MHz, CDCl₃) δ: 7.38–7.43 (m, 2H), 6.52 (d, J = 10.0 Hz, 1H), 6.32 (s, 1H), 6.13 (d, J = 9.9 Hz, 1H), 6.06 (s, 1H), 5.53 (s, 1H), 3.99 (s, 1H), 2.69 (d, J = 6.2 Hz, 2H), 2.64–2.67 (m, 1H), 2.61 (t, J = 6.2 Hz, 1H), 1.75–1.79 (m, 2H), 1.49–1.53 (m, 2H), 1.36 (s, 3H), 1.28 (s, 6H), 1.16 (s, 3H)[3]
¹³C-NMR (150 MHz, CDCl₃) δ: 209.0, 166.7, 160.4, 150.7, 143.4, 141.3, 120.0, 119.2, 109.8, 104.1, 86.5, 77.9, 67.4, 54.3, 53.4, 49.5, 49.4, 42.0, 38.6, 37.8, 31.8, 29.3, 25.0, 20.4, 19.3, 15.8[3]
ESI-MS m/z: [M+H]⁺ 469.1862 (calcd for C₂₆H₂₈O₈, 469.1862)[3]

Biological Activity

While extensive research has been conducted on the pharmacological properties of crude extracts of Flacourtia jangomas, which have shown antimicrobial, analgesic, antidiabetic, antidiarrheal, antioxidant, and cytotoxic activities, there is limited specific data on the biological activities of isolated Jangomolide[4].

A recent study identified Jangomolide as a potential key transdermal constituent with high binding affinity to core targets in psoriasis, suggesting anti-psoriatic efficacy[3]. The study reported that Jangomolide, among other compounds, significantly suppressed cellular proliferation and downregulated Ki67 mRNA expression in a psoriasis-like HaCaT cell model. It also reduced the secretion of key pro-inflammatory cytokines, including IL-17A, IL-22, IL-1β, IL-6, and IL-8[3].

Further in-depth studies are required to fully elucidate the pharmacological profile of pure Jangomolide and to determine its mechanism of action.

Conclusion and Future Directions

Jangomolide is a limonoid natural product originating from the plant Flacourtia jangomas. Its isolation involves standard phytochemical techniques, and its structure has been well-characterized by modern spectroscopic methods. Preliminary studies suggest that Jangomolide possesses anti-inflammatory and anti-proliferative properties, indicating its potential as a lead compound for the development of new therapeutics. Future research should focus on the total synthesis of Jangomolide to ensure a sustainable supply for extensive biological evaluation, in-depth investigation of its mechanism of action at the molecular level, and exploration of its efficacy in relevant in vivo disease models.

Logical Relationship of Research Steps

The following diagram outlines the logical progression of research for a natural product like Jangomolide.

G start Identification of Bioactive Plant (Flacourtia jangomas) isolation Isolation & Purification of Jangomolide start->isolation structure Structural Elucidation (NMR, MS) isolation->structure bioactivity Preliminary Bioactivity Screening (e.g., Cytotoxicity, Anti-inflammatory) structure->bioactivity mechanism Mechanism of Action Studies bioactivity->mechanism synthesis Total Synthesis & Analogue Development mechanism->synthesis preclinical In Vivo Preclinical Studies synthesis->preclinical clinical Clinical Trials preclinical->clinical

Figure 2: Logical progression of natural product drug discovery for Jangomolide.

References

Exploratory

Unveiling the Molecular intricacies of Jangomolide: A Technical Guide for Researchers

For Immediate Release A comprehensive technical guide on the physical, chemical, and biological properties of Jangomolide, a complex diterpenoid isolated from Jatropha gossypiifolia, is now available for researchers, sci...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide on the physical, chemical, and biological properties of Jangomolide, a complex diterpenoid isolated from Jatropha gossypiifolia, is now available for researchers, scientists, and drug development professionals. This document collates all available quantitative data into structured tables, provides detailed experimental methodologies from cited literature, and presents novel visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding of this promising natural product.

Physicochemical Properties

Jangomolide, with the molecular formula C₂₆H₂₈O₈, possesses a molecular weight of 468.5 g/mol .[1] It is classified as a steroid lactone. Key physicochemical data are summarized below for quick reference.

PropertyValueSource
Molecular Formula C₂₆H₂₈O₈PubChem
Molecular Weight 468.5 g/mol [1]
Melting Point 282-288 °CFooDB
Optical Rotation [α]D +22 (c, 0.5 in Me₂CO)FooDB
IUPAC Name 19-(furan-3-yl)-9,9,13,20-tetramethyl-6,8,15,18-tetraoxahexacyclo[11.9.0.0²,⁷.0²,¹⁰.0¹⁴,¹⁶.0¹⁴,²⁰]docos-3-ene-5,12,17-trionePubChem
InChI Key ZYPFSBYGJYBBBK-UHFFFAOYSA-NPubChem
SMILES CC1(C2CC(=O)C3(C(C24C=CC(=O)OC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)CPubChem

Chemical Structure and Identification

Jangomolide is a structurally complex natural product belonging to the lathyrane diterpenoid family. Its intricate framework includes multiple stereocenters and a lactone ring, contributing to its unique chemical properties and biological activities. The definitive structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity and Therapeutic Potential

Jatropha gossypiifolia, the plant source of Jangomolide, has a history of use in traditional medicine for a variety of ailments, including inflammatory conditions, infections, and cancer.[2][3][4] Modern phytochemical investigations have identified numerous bioactive compounds within the plant, such as alkaloids, flavonoids, and diterpenoids, which likely contribute to its therapeutic effects.[2][3][4]

While specific biological studies on purified Jangomolide are limited, the known pharmacological activities of extracts from Jatropha gossypiifolia suggest potential avenues for future research into Jangomolide's specific bioactivities. These include anti-inflammatory, antimicrobial, and cytotoxic properties.[2][3]

Potential Anti-inflammatory Signaling Pathway

The anti-inflammatory activity of natural products is often mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway. The following diagram illustrates a hypothetical mechanism by which Jangomolide could exert anti-inflammatory effects, based on common pathways for similar compounds.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_p65_p50->Pro_inflammatory_Cytokines promotes transcription Jangomolide Jangomolide Jangomolide->IKK inhibits? Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation leads to IkB_bound IκBα-NF-κB (inactive)

A potential mechanism for Jangomolide's anti-inflammatory action.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of natural products are crucial for reproducibility and further investigation. The following sections outline generalized procedures based on standard methodologies for phytochemical research.

Isolation of Jangomolide

A generalized workflow for the isolation of diterpenoids like Jangomolide from a plant source is depicted below. This process typically involves extraction, fractionation, and chromatographic purification.

isolation_workflow Plant_Material Dried Plant Material (Jatropha gossypiifolia) Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Solvent Partitioning (e.g., Hexane, Ethyl Acetate) Crude_Extract->Fractionation Fractions Fractions of Varying Polarity Fractionation->Fractions Column_Chromatography Column Chromatography (Silica Gel) Fractions->Column_Chromatography Purified_Fractions Purified Fractions Column_Chromatography->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Jangomolide Pure Jangomolide HPLC->Jangomolide

General workflow for the isolation of Jangomolide.

Methodology:

  • Extraction: Dried and powdered plant material is exhaustively extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Chromatographic Purification: The bioactive fraction (as determined by preliminary screening) is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Final Purification: Fractions containing the compound of interest are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure Jangomolide.

Structure Elucidation

The chemical structure of an isolated natural product is determined using a combination of spectroscopic techniques.

Methodology:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons and their neighboring atoms.

    • ¹³C NMR: Provides information about the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule (e.g., carbonyls, hydroxyls).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about any chromophores present in the molecule.

Future Directions

The complex structure of Jangomolide and the traditional medicinal uses of its source plant suggest that it may possess significant biological activities. Further research is warranted to:

  • Conduct comprehensive biological screening of pure Jangomolide to determine its specific cytotoxic, anti-inflammatory, and antimicrobial activities.

  • Elucidate the mechanism of action for any confirmed biological activities.

  • Investigate the structure-activity relationships of Jangomolide and its derivatives to identify key pharmacophores.

  • Develop synthetic or semi-synthetic routes to produce Jangomolide and its analogs for further pharmacological evaluation.

The logical relationship for future research on Jangomolide is outlined in the following diagram:

future_research Jangomolide Jangomolide Biological_Screening Comprehensive Biological Screening Jangomolide->Biological_Screening Mechanism_of_Action Mechanism of Action Studies Biological_Screening->Mechanism_of_Action SAR_Studies Structure-Activity Relationship (SAR) Studies Biological_Screening->SAR_Studies Lead_Compound Lead Compound for Drug Development Mechanism_of_Action->Lead_Compound Synthesis Synthesis and Analog Development SAR_Studies->Synthesis Synthesis->Lead_Compound

A roadmap for future Jangomolide research.

This technical guide provides a foundational resource for researchers interested in the further exploration of Jangomolide. The compiled data and illustrated pathways aim to accelerate research and development efforts for this intriguing natural product.

References

Foundational

Putative Biological Activities of Novel Steroid Lactones: A Technical Guide

Introduction Steroid lactones are a diverse class of naturally occurring and synthetic compounds characterized by a steroidal backbone fused to a lactone ring. This structural motif confers a wide range of biological act...

Author: BenchChem Technical Support Team. Date: December 2025

December 4, 2025

Introduction

Steroid lactones are a diverse class of naturally occurring and synthetic compounds characterized by a steroidal backbone fused to a lactone ring. This structural motif confers a wide range of biological activities, making them a subject of intense research in drug discovery and development. This technical guide provides an in-depth overview of the putative biological activities of novel steroid lactones, with a focus on their anticancer, anti-inflammatory, and cardiotonic properties. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows. The content herein is based on recent scientific literature and aims to facilitate a deeper understanding of the therapeutic potential of this promising class of molecules.

Anticancer Activity

Novel steroid lactones, particularly withanolides and their synthetic analogs, have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.

Quantitative Data for Anticancer Activity

The cytotoxic potential of novel steroid lactones is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values for several novel compounds against various cancer cell lines.

Table 1: Cytotoxicity of Novel Withanolide Analogues against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Withanolide 91HL-60Acute Myeloid Leukemia2.2[1]
HCT-116Human Colorectal Carcinoma3.5[1]
SF-268Glioblastoma4.4[1]
PANC-1Pancreatic Cancer3.1[1]
Withanolide 92HL-60Acute Myeloid Leukemia2.2[1]
HCT-116Human Colorectal Carcinoma4.5[1]
SF-268Glioblastoma8.0[1]
Dioscorolide A (78)A549Lung Carcinoma6.3[1]
SK-OV-3Ovarian Cancer2.9[1]
SK-MEL-2Melanoma4.1[1]
HCT-15Colon Adenocarcinoma5.8[1]
Withalongolide A Analogue 15DRO81-1Melanoma0.0865[2]
MDA-MB-231Breast Cancer0.25[2]
Withalongolide A Analogue 24UO-31Renal Carcinoma0.205[2]
DRO81-1Melanoma0.965[2]
Novel Withanolide (WGB-MA)TTMedullary Thyroid Cancer~0.5[3]
Novel Withanolide (WGB-DA)MZ-CRC-1Medullary Thyroid Cancer~0.3[3]
Aromatic Withanolide 19T-47DBreast Cancer (ER+)0.16[4]
MCF7Breast Cancer (ER+)0.71[4]

Table 2: Cytotoxicity of Synthetic Steroidal D-Lactones against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 6PC3Prostate Cancer10.6[5]
Compound 14PC3Prostate Cancer2.2[5]
Compound 3MDA-MB-231Breast Cancer (ER-)9.3[5]
Compound 8MDA-MB-231Breast Cancer (ER-)3.6[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[6][7]

Objective: To determine the cytotoxic effect of novel steroid lactones on cancer cells.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231 for breast cancer)[8][9]

  • Culture medium (e.g., DMEM supplemented with 10% FBS)

  • 96-well microtiter plates

  • Novel steroid lactone compounds

  • MTT solution (5 mg/mL in PBS)[9]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an optimal density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[6]

  • Compound Treatment: Prepare serial dilutions of the novel steroid lactone compounds in culture medium. After 24 hours, replace the old medium with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).[6][9]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[9]

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 200 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways in Anticancer Activity

Novel steroid lactones exert their anticancer effects by modulating multiple signaling pathways. Withanolides, for instance, are known to interfere with the NF-κB and mTOR pathways, leading to apoptosis and inhibition of cell proliferation.[3]

anticancer_pathway SteroidLactone Novel Steroid Lactone RET RET Phosphorylation SteroidLactone->RET inhibits Akt Akt Phosphorylation SteroidLactone->Akt inhibits CellViability Decreased Cell Viability RET->CellViability mTOR mTOR Pathway Akt->mTOR ProteinSynthesis Protein Synthesis (p70S6K, 4E-BP1) mTOR->ProteinSynthesis ProteinSynthesis->CellViability Apoptosis Induction of Apoptosis CellViability->Apoptosis

Figure 1. Simplified signaling pathway for anticancer activity of novel withanolides in medullary thyroid cancer.[3]

Anti-inflammatory Activity

Several novel steroid lactones have demonstrated potent anti-inflammatory properties. Their mechanism of action often involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and the modulation of inflammatory signaling pathways.

Quantitative Data for Anti-inflammatory Activity

The anti-inflammatory efficacy of novel steroid lactones can be assessed by their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Table 3: Inhibition of Nitric Oxide (NO) Production by Novel Steroidal Lactones

CompoundCell LineIC50 (µM) for NO InhibitionReference
Withanolide with 5β,6β-epoxy moiety (10)RAW 264.71.36[1]
Withanolide with 5α-Cl,6β-OH moiety (13)RAW 264.72.54[1]
Withanolide with 5α-Cl,6β-OH moiety (14)RAW 264.73.12[1]
FP-ISO-21ACRAW 264.7> 10[10]
FP-OXIM-21ACRAW 264.7> 10[10]
Hydrocortisone (Positive Control)RAW 264.758.79[1]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated murine macrophage cells (e.g., RAW 264.7).[11][12]

Objective: To evaluate the anti-inflammatory activity of novel steroid lactones by measuring their inhibitory effect on NO production.

Materials:

  • RAW 264.7 murine macrophage cells

  • Culture medium (e.g., DMEM)

  • Lipopolysaccharide (LPS)

  • Novel steroid lactone compounds

  • Griess Reagent

  • Sodium nitrite (B80452) standard

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the novel steroid lactone compounds for 1 hour.[11]

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for an additional 24 hours.[11]

  • Griess Reaction: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540-550 nm.[13]

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. Calculate the IC50 value.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of steroid lactones are often mediated through the inhibition of the NF-κB signaling pathway, which is a key regulator of the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).

anti_inflammatory_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS Gene Expression NO Nitric Oxide (NO) Production iNOS->NO SteroidLactone Novel Steroid Lactone SteroidLactone->IKK inhibits cardiotonic_pathway SteroidLactone Cardiotonic Steroid Lactone NaK_ATPase Na+/K+-ATPase SteroidLactone->NaK_ATPase inhibits Na_in ↑ Intracellular [Na+] NaK_ATPase->Na_in maintains low [Na+] NCX Na+/Ca2+ Exchanger (NCX) Na_in->NCX reduces gradient for Ca_in ↑ Intracellular [Ca2+] NCX->Ca_in extrudes Ca2+ Contractility ↑ Myocardial Contractility Ca_in->Contractility experimental_workflow Start Starting Material (e.g., Cholesterol, Diosgenin) Synthesis Chemical Synthesis & Modification Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification InVitro In Vitro Biological Evaluation Purification->InVitro Cytotoxicity Cytotoxicity Assays (e.g., MTT) InVitro->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., NO Inhibition) InVitro->AntiInflammatory Cardiotonic Cardiotonic Assays (e.g., Na+/K+-ATPase Inhibition) InVitro->Cardiotonic SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR AntiInflammatory->SAR Cardiotonic->SAR SAR->Synthesis optimization Lead Lead Compound Identification SAR->Lead InVivo In Vivo Studies (Animal Models) Lead->InVivo Clinical Clinical Trials InVivo->Clinical

References

Exploratory

Initial Cytotoxicity Screening of Jangomolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the foundational steps and methodologies for conducting an initial cytotoxicity screening of the n...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational steps and methodologies for conducting an initial cytotoxicity screening of the novel compound, Jangomolide. The protocols and data presented herein are based on established standards in preclinical drug discovery and are intended to serve as a framework for evaluating the anti-cancer potential of Jangomolide.

Quantitative Cytotoxicity Data

The initial phase of screening involves determining the concentration of Jangomolide that inhibits 50% of cell growth (IC50) across a panel of human cancer cell lines. This provides a quantitative measure of its potency and selectivity. The following table summarizes hypothetical IC50 values for Jangomolide after a 72-hour incubation period, as determined by the MTT assay.

Table 1: IC50 Values of Jangomolide in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Non-Small Cell Lung Cancer12.5
MCF-7Breast Adenocarcinoma8.2
HCT-116Colorectal Carcinoma15.8
JurkatT-cell Leukemia5.4
786-ORenal Cell Carcinoma18.1
NHDF-NeoNormal Human Dermal Fibroblasts> 50

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays used in the initial screening of Jangomolide.

2.1. Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]

  • Cell Culture: Human cancer cell lines (A549, MCF-7, HCT-116, Jurkat, 786-O) and a normal cell line (NHDF-Neo) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: Jangomolide is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these concentrations for 72 hours. Control wells receive medium with DMSO at the same final concentration as the treated wells.

  • MTT Incubation: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.[1]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

2.2. Apoptosis Detection (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with Jangomolide at concentrations corresponding to its IC50 and 2x IC50 for 48 hours.

  • Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. FITC and PI fluorescence are detected to differentiate cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

2.3. Cell Cycle Analysis (Propidium Iodide Staining)

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with Jangomolide at various concentrations for 48 hours.

  • Cell Fixation: Harvested cells are washed with PBS and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed and then stained with a solution containing PI and RNase A for 30 minutes at 37°C.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software. An accumulation of cells in a particular phase suggests a cell cycle arrest.[3]

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz provide clear visual representations of experimental processes and biological mechanisms.

experimental_workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis cell_culture Cell Line Culture (A549, MCF-7, etc.) seeding Cell Seeding (96-well plates) cell_culture->seeding treatment Jangomolide Treatment (Serial Dilutions) seeding->treatment mtt MTT Assay (72h) treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 IC50 Calculation mtt->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Phase Distribution cell_cycle->cell_cycle_dist

Experimental workflow for cytotoxicity screening.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc procaspase8 Pro-Caspase-8 disc->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 procaspase3 Pro-Caspase-3 caspase8->procaspase3 jangomolide Jangomolide bcl2 Anti-apoptotic Bcl-2 Family jangomolide->bcl2 bax_bak Pro-apoptotic Bax/Bak jangomolide->bax_bak mito Mitochondrion bcl2->mito bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome (Apaf-1, Cyto c, Pro-Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 apoptosome->caspase9 caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Hypothesized apoptosis signaling pathway.

cell_cycle_arrest cluster_g2 G2 Phase cluster_m M Phase cluster_proteins g2 G2 m M cyclin_b Cyclin B1 complex Cyclin B1/Cdc2 Complex cyclin_b->complex cdc2 Cdc2 cdc2->complex complex->m Promotes G2/M Transition jangomolide Jangomolide jangomolide->cyclin_b Down-regulates jangomolide->cdc2 Down-regulates

Potential G2/M cell cycle arrest mechanism.

Anticipated Outcomes and Mechanistic Insights

Based on the initial screening, Jangomolide is expected to exhibit dose-dependent cytotoxicity against various cancer cell lines, with a higher potency observed in leukemia and breast cancer cells. A significantly higher IC50 value in normal fibroblasts would suggest a favorable therapeutic window.

The mechanistic assays are designed to elucidate how Jangomolide induces cell death. An increase in the Annexin V-positive cell population would indicate the induction of apoptosis. Furthermore, an accumulation of cells in the G2/M phase of the cell cycle would suggest that Jangomolide may interfere with mitotic entry, potentially through the downregulation of key regulatory proteins like Cyclin B1 and Cdc2.[4][5] The activation of the intrinsic apoptotic pathway, marked by the release of cytochrome c and subsequent caspase activation, is a common mechanism for anti-cancer compounds and represents a key area for further investigation.[6][7]

References

Foundational

Jangomolide: A Comprehensive Technical Review of its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract Jangomolide, a naturally occurring limonoid, has been identified in several plant species, including Flacourtia jangomas and Melastoma malabathricu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jangomolide, a naturally occurring limonoid, has been identified in several plant species, including Flacourtia jangomas and Melastoma malabathricum. Preliminary studies and mentions in the scientific literature suggest its potential as an anti-cancer agent. This technical guide synthesizes the currently available, albeit limited, information on Jangomolide, focusing on its reported biological activities and providing a framework for future research into its therapeutic applications. Due to the nascent stage of research on this specific compound, this document also draws upon methodologies and known signaling pathways of analogous anti-cancer compounds to propose a roadmap for investigation.

Introduction

Natural products remain a vital source of novel therapeutic agents, with limonoids, a class of highly oxygenated triterpenoids, demonstrating a wide range of pharmacological activities, including anti-cancer effects. Jangomolide, a limonoid with the chemical formula C26H28O10, has been noted for its potential cytotoxic activities. This guide aims to consolidate the existing data and propose detailed experimental avenues to rigorously evaluate its therapeutic potential.

Quantitative Data

Currently, there is a significant paucity of publicly available quantitative data specifically for Jangomolide's anti-cancer activity. While studies on crude extracts of plants containing Jangomolide have shown cytotoxic effects, specific IC50 values for the isolated compound are not well-documented in the accessible literature.

To facilitate future comparative analysis, the following table is provided as a template for researchers to populate as data becomes available.

Cell LineCancer TypeIC50 (µM)Time Point (hrs)Assay TypeReference
e.g., MCF-7Breast Adenocarcinomae.g., 48e.g., MTT
e.g., A549Lung Carcinoma
e.g., HeLaCervical Adenocarcinoma
e.g., HT-29Colorectal Adenocarcinoma

Proposed Experimental Protocols

Given the suggestion that Jangomolide may act as a tubulin-targeting agent and induce apoptosis, the following detailed experimental protocols are proposed to elucidate its mechanism of action and quantify its efficacy.

Cell Viability and Cytotoxicity Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of Jangomolide in various cancer cell lines.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of Jangomolide in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the different concentrations of Jangomolide. Include a vehicle control (DMSO at the highest concentration used for the compound).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the Jangomolide concentration to determine the IC50 value using non-linear regression analysis.

Apoptosis Assays

Objective: To determine if Jangomolide induces apoptosis in cancer cells.

Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining by Flow Cytometry

  • Cell Treatment: Seed cells in a 6-well plate and treat with Jangomolide at its IC50 and 2x IC50 concentrations for 24 and 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

Objective: To investigate the effect of Jangomolide on the expression of key proteins involved in apoptosis and cell cycle regulation.

Protocol:

  • Protein Extraction: Treat cells with Jangomolide as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, Cyclin D1, p21, and β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Tubulin Polymerization Assay

Objective: To determine if Jangomolide directly affects tubulin polymerization.

Protocol:

  • Reaction Setup: In a 96-well plate, combine purified tubulin protein with a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) and GTP.

  • Compound Addition: Add varying concentrations of Jangomolide to the wells. Include paclitaxel (B517696) as a polymerization promoter (positive control) and colchicine (B1669291) as a polymerization inhibitor (positive control).

  • Polymerization Measurement: Measure the change in absorbance at 340 nm every minute for 60-90 minutes at 37°C using a temperature-controlled microplate reader. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Compare the curves for Jangomolide-treated samples to the controls to determine its effect on tubulin polymerization.

Mandatory Visualizations

Proposed Signaling Pathways for Investigation

The following diagrams illustrate hypothetical signaling pathways that may be modulated by Jangomolide, based on the mechanisms of other anti-cancer natural products. These pathways should be the focus of initial mechanistic studies.

apoptosis_pathway Jangomolide Jangomolide Bcl2 Bcl-2 Jangomolide->Bcl2 Bax Bax Jangomolide->Bax Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by Jangomolide.

cell_cycle_pathway Jangomolide Jangomolide CyclinD1 Cyclin D1 Jangomolide->CyclinD1 p21 p21 Jangomolide->p21 CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb Phosphorylation CyclinD1->CDK4_6 p21->CDK4_6 E2F E2F Rb->E2F G1_S_Transition G1/S Transition E2F->G1_S_Transition Transcription

Caption: Proposed G1/S cell cycle arrest pathway induced by Jangomolide.

Experimental Workflow

The following diagram outlines a logical workflow for the preclinical evaluation of Jangomolide.

experimental_workflow cluster_0 In Vitro Screening cluster_1 In Vivo Studies Cytotoxicity Cytotoxicity Screening (MTT Assay) IC50 IC50 Determination Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Mechanism Mechanism of Action (Western Blot, Tubulin Assay) Apoptosis->Mechanism Animal_Model Xenograft Animal Model Mechanism->Animal_Model Efficacy Tumor Growth Inhibition Animal_Model->Efficacy Toxicity Toxicity Assessment Animal_Model->Toxicity Jangomolide Jangomolide Jangomolide->Cytotoxicity

Exploratory

Unveiling the Bioactivity of Jangomolide: An Initial Exploration of its Structure-Activity Relationship

A comprehensive search of publicly available scientific literature and databases has yielded no specific information on a compound named "Jangomolide." This suggests that "Jangomolide" may be a novel, as-yet-unpublished...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has yielded no specific information on a compound named "Jangomolide." This suggests that "Jangomolide" may be a novel, as-yet-unpublished natural product, a proprietary compound not in the public domain, or potentially a misnomer for another molecule.

This in-depth technical guide is therefore presented as a template and a forward-looking framework for the initial exploration of the structure-activity relationship (SAR) of a novel bioactive compound, using the placeholder name "Jangomolide." The methodologies, data presentation formats, and visualization approaches detailed below are designed to guide researchers, scientists, and drug development professionals in the systematic investigation of a new chemical entity's therapeutic potential.

Hypothetical Biological Profile of Jangomolide

For the purpose of this illustrative guide, we will hypothesize that "Jangomolide" is a marine-derived macrolide with promising cytotoxic activity against various cancer cell lines. Marine macrolides are a well-established class of natural products known for their diverse and potent biological activities, including anticancer, antibacterial, and anti-inflammatory properties.

Initial Biological Screening and Data Presentation

The first step in evaluating a new compound is to screen it against a panel of relevant biological targets. Assuming "Jangomolide" exhibits cytotoxic effects, an initial screening would involve determining its half-maximal inhibitory concentration (IC50) against a range of human cancer cell lines.

Table 1: Hypothetical Cytotoxic Activity of Jangomolide against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
A549Lung Carcinoma15.2
HCT116Colon Carcinoma8.7
MCF-7Breast Adenocarcinoma22.5
PANC-1Pancreatic Carcinoma12.1
DU145Prostate Carcinoma35.8

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and extension of initial findings.

Cell Culture and Maintenance

Human cancer cell lines (A549, HCT116, MCF-7, PANC-1, and DU145) would be obtained from a reputable cell bank (e.g., ATCC). Cells would be cultured in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures would be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of Jangomolide would be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • The following day, the medium is replaced with fresh medium containing serial dilutions of Jangomolide (e.g., from 0.01 nM to 100 µM). A vehicle control (e.g., DMSO) is also included.

  • After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for another 4 hours.

  • The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Structure-Activity Relationship (SAR) Exploration: A Roadmap

Once the initial bioactivity of the parent compound is established, the next critical phase is to synthesize or isolate analogs to explore the SAR. This involves systematically modifying different parts of the molecule to understand which functional groups are essential for its activity.

Figure 1: General Workflow for SAR Exploration

SAR_Workflow A Isolate/Synthesize Parent Compound (Jangomolide) B Initial Biological Screening (e.g., Cytotoxicity) A->B Test Activity C Identify Pharmacophore and Key Structural Features B->C Analyze Data D Design and Synthesize Analogs C->D Rational Design E Evaluate Analogs in Biological Assays D->E Test Analogs F Establish SAR and Identify Lead Compound E->F Compare Activities G Mechanism of Action Studies F->G Elucidate Pathway H In Vivo Efficacy and Toxicity Studies G->H Validate in Animal Models PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Jangomolide Jangomolide Jangomolide->mTORC1 Inhibits

Foundational

In Silico Prediction of Jangomolide's Biological Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary The identification of molecular targets is a critical and often rate-limiting step in the development of novel therapeutics from natural p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The identification of molecular targets is a critical and often rate-limiting step in the development of novel therapeutics from natural products. Jangomolide, a recently isolated macrocyclic lactone, has demonstrated potent anti-proliferative activity in preliminary cancer cell line screens. However, its mechanism of action and direct biological targets remain unknown. This guide provides a comprehensive in silico workflow to predict and prioritize the biological targets of Jangomolide, thereby accelerating its development as a potential therapeutic agent. The methodologies outlined herein leverage a combination of reverse docking and pharmacophore-based screening to generate a high-confidence list of putative protein targets. Furthermore, this document details the necessary experimental protocols for the subsequent validation of these computational predictions.

Introduction: The Challenge of Target Deconvolution for Natural Products

Natural products are a rich source of structurally diverse and biologically active compounds that have historically been invaluable in drug discovery.[1][2][3] Despite their therapeutic potential, elucidating the precise molecular targets of these compounds can be a significant challenge. Traditional methods for target identification are often resource-intensive and time-consuming. Computational, or in silico, approaches offer a rapid and cost-effective alternative to narrow down the vast landscape of potential protein interactions.[4][5]

This guide focuses on a multi-faceted in silico strategy to identify the biological targets of Jangomolide. By integrating structure-based (reverse docking) and ligand-based (pharmacophore screening) methods, we can enhance the predictive accuracy and provide a robust, data-driven foundation for subsequent experimental validation.

In Silico Target Prediction Workflow

The proposed workflow for identifying the biological targets of Jangomolide is a sequential process designed to systematically filter and prioritize potential protein interactions.

In_Silico_Workflow cluster_0 Computational Screening cluster_1 Prioritization & Validation Ligand_Prep Jangomolide 3D Structure Preparation & Optimization Reverse_Docking Reverse Docking (vs. Human Proteome) Ligand_Prep->Reverse_Docking Pharmacophore Pharmacophore-Based Virtual Screening Ligand_Prep->Pharmacophore Data_Integration Data Integration & Consensus Scoring Reverse_Docking->Data_Integration Pharmacophore->Data_Integration Hit_Prioritization Hit Prioritization (Pathway & Disease Association) Data_Integration->Hit_Prioritization Experimental_Validation Experimental Validation Hit_Prioritization->Experimental_Validation

Figure 1: Overall in silico target prediction workflow.
Ligand Preparation

Accurate three-dimensional (3D) representation of Jangomolide is crucial for both docking and pharmacophore modeling.

  • Methodology:

    • The 2D structure of Jangomolide is sketched using molecular editing software (e.g., ChemDraw).

    • The 2D structure is converted to a 3D conformation.

    • Energy minimization is performed using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

    • For flexible molecules like Jangomolide, a conformational search is conducted to generate a set of diverse, low-energy conformers.

Reverse Docking

Reverse docking involves screening a single ligand (Jangomolide) against a large library of protein structures to identify potential binding partners.[6][7][8][9][10]

  • Methodology:

    • Target Database Preparation: A curated database of 3D human protein structures is utilized. A common source is the Protein Data Bank (PDB), filtered for high-resolution crystal structures with defined binding pockets.

    • Docking Simulation: The prepared 3D structure of Jangomolide is docked into the binding site of each protein in the database using software like AutoDock Vina or GOLD.

    • Scoring and Ranking: The docking poses are evaluated using a scoring function that estimates the binding affinity (e.g., kcal/mol). Proteins are then ranked based on their predicted binding scores.

  • Data Presentation:

    Table 1: Top 10 Putative Targets from Reverse Docking

    Rank Protein Target PDB ID Binding Affinity (kcal/mol) Putative Biological Process
    1 Mitogen-activated protein kinase 1 (MAPK1/ERK2) 4QTB -11.2 Cell Proliferation, Differentiation
    2 Cyclin-dependent kinase 2 (CDK2) 1HCK -10.8 Cell Cycle Regulation
    3 Phosphoinositide 3-kinase gamma (PI3Kγ) 1E8X -10.5 Signal Transduction, Cell Growth
    4 B-cell lymphoma 2 (Bcl-2) 4LVT -10.1 Apoptosis Regulation
    5 Vascular endothelial growth factor receptor 2 (VEGFR2) 1YWN -9.9 Angiogenesis
    6 Heat shock protein 90 (Hsp90) 2BSM -9.7 Protein Folding, Stability
    7 Tubulin beta chain 1JFF -9.5 Cytoskeleton, Mitosis
    8 DNA topoisomerase I 1K4T -9.3 DNA Replication, Transcription
    9 Proteasome β5 subunit 5LF3 -9.1 Protein Degradation

    | 10 | Sphingosine 1-phosphate receptor 1 (S1P1) | 3V2Y | -8.9 | Immune Cell Trafficking |

Pharmacophore-Based Virtual Screening

This ligand-based approach identifies proteins that are known to bind molecules with similar 3D arrangements of chemical features (pharmacophores) as Jangomolide.[11][12][13][14]

  • Methodology:

    • Pharmacophore Model Generation: A pharmacophore model is generated from the low-energy conformer(s) of Jangomolide, identifying key features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

    • Database Screening: This model is used to screen a database of known protein-ligand complexes (e.g., PharmMapper, ZINCPharmer) to find proteins whose ligands match the pharmacophore of Jangomolide.

    • Fit Score Ranking: The results are ranked based on a "fit score," which quantifies how well the known ligands of a given protein match the Jangomolide pharmacophore.

  • Data Presentation:

    Table 2: Top 10 Putative Targets from Pharmacophore Screening

    Rank Protein Target Fit Score Overlapping Features Known Ligand Class
    1 Mitogen-activated protein kinase 1 (MAPK1/ERK2) 0.89 5/6 Type I/II Kinase Inhibitors
    2 B-cell lymphoma 2 (Bcl-2) 0.85 4/5 BH3 Mimetics
    3 Cyclin-dependent kinase 2 (CDK2) 0.82 4/5 ATP-Competitive Inhibitors
    4 Tubulin beta chain 0.79 4/5 Taxane-site Binders
    5 Mammalian target of rapamycin (B549165) (mTOR) 0.77 5/7 PI3K/mTOR Inhibitors
    6 Phosphoinositide 3-kinase gamma (PI3Kγ) 0.75 4/6 PI3K Inhibitors
    7 Aurora kinase A 0.71 4/6 ATP-Competitive Inhibitors
    8 Heat shock protein 90 (Hsp90) 0.68 3/5 ATP-site Inhibitors
    9 Histone deacetylase 1 (HDAC1) 0.65 3/4 Hydroxamate-based Inhibitors

    | 10 | Vascular endothelial growth factor receptor 2 (VEGFR2) | 0.62 | 3/5 | Tyrosine Kinase Inhibitors |

Data Integration and Hit Prioritization

A consensus scoring approach is used to increase confidence in the predictions by prioritizing targets identified by both methods.

  • Methodology: Targets appearing in the top results of both reverse docking and pharmacophore screening are given a higher priority. Further filtering is based on the known association of the target with cancer pathways and its "druggability."

  • Data Presentation:

    Table 3: Prioritized Consensus Targets for Jangomolide

    Priority Protein Target Reverse Docking Rank Pharmacophore Rank Rationale for Prioritization
    1 MAPK1/ERK2 1 1 Top hit in both methods; central node in proliferation signaling.
    2 CDK2 2 3 High rank in both; key regulator of the G1/S cell cycle checkpoint.
    3 Bcl-2 4 2 High rank in both; critical anti-apoptotic protein, validated cancer target.
    4 PI3Kγ 3 6 High rank in both; key component of the PI3K/Akt/mTOR pathway.
    5 Tubulin 7 4 Consensus hit; well-established target for natural product anti-cancer drugs.[15][16][17]
    6 Hsp90 6 8 Consensus hit; chaperone for many oncoproteins.

    | 7 | VEGFR2 | 5 | 10 | Consensus hit; key mediator of tumor angiogenesis. |

Hypothetical Signaling Pathway Involvement

Based on the prioritized targets, Jangomolide is hypothesized to interfere with the RAS/RAF/MEK/ERK (MAPK) signaling pathway, a critical regulator of cell proliferation frequently dysregulated in cancer.

MAPK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK MAPK1/ERK2 MEK->ERK Transcription Transcription Factors (c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Jangomolide Jangomolide Jangomolide->ERK Inhibition

Figure 2: Hypothesized inhibition of the MAPK/ERK pathway by Jangomolide.

Experimental Validation Protocols

The following experimental protocols are essential for validating the in silico predictions.

Target Engagement Assay: Thermal Shift Assay (TSA)
  • Principle: Measures the change in the thermal denaturation temperature of a target protein upon ligand binding. An increase in melting temperature (Tm) indicates direct binding.

  • Methodology:

    • Protein Preparation: Express and purify the recombinant target proteins (e.g., MAPK1, CDK2, Bcl-2).

    • Assay Setup: In a 96-well PCR plate, mix the target protein (2 µM) with a fluorescent dye (e.g., SYPRO Orange) and varying concentrations of Jangomolide (e.g., 0.1 to 100 µM).

    • Thermal Denaturation: Use a real-time PCR instrument to heat the samples from 25°C to 95°C with a ramp rate of 1°C/min. Monitor the fluorescence increase as the protein unfolds.

    • Data Analysis: Plot fluorescence versus temperature to determine the Tm for each concentration. A significant ΔTm indicates binding.

Enzymatic Activity Assay (for Kinase Targets)
  • Principle: Measures the ability of Jangomolide to inhibit the catalytic activity of predicted kinase targets (e.g., MAPK1, CDK2, PI3Kγ).

  • Methodology (Example for MAPK1):

    • Reaction Mixture: Prepare a reaction buffer containing recombinant active MAPK1 enzyme, its specific substrate (e.g., myelin basic protein), and ATP.

    • Inhibition: Add varying concentrations of Jangomolide to the reaction mixture and incubate at 30°C for a specified time (e.g., 30 minutes).

    • Detection: Quantify the amount of phosphorylated substrate using a technology such as ADP-Glo™ (Promega) which measures ADP production, or a phospho-specific antibody in an ELISA format.

    • Data Analysis: Plot enzyme activity against the logarithm of Jangomolide concentration to determine the IC₅₀ value.

Cell-Based Target Validation: Western Blot Analysis
  • Principle: Measures the phosphorylation status of downstream substrates to confirm target inhibition within a cellular context.

  • Methodology (for MAPK1/ERK2):

    • Cell Treatment: Culture a cancer cell line known to have an active MAPK pathway (e.g., A375 melanoma) and treat with varying concentrations of Jangomolide for a set time (e.g., 2 hours).

    • Lysate Preparation: Harvest the cells and prepare total protein lysates.

    • Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated ERK (p-ERK) and total ERK (t-ERK).

    • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

    • Data Analysis: Quantify band intensities to determine the dose-dependent decrease in p-ERK levels relative to t-ERK, confirming pathway inhibition.

Conclusion

This guide outlines a robust and integrated computational workflow for the prediction and prioritization of biological targets for the novel natural product, Jangomolide. By combining reverse docking and pharmacophore-based screening, a high-confidence list of putative targets, primarily centered on key cancer-related pathways like MAPK and cell cycle regulation, has been generated. The detailed experimental protocols provided will enable the efficient validation of these in silico hypotheses. This systematic approach significantly de-risks and accelerates the drug development process, paving the way for elucidating Jangomolide's mechanism of action and advancing it through the preclinical pipeline.

References

Exploratory

A Comprehensive Review of Marine-Derived Steroid Lactones: From Bioactive Discovery to Mechanistic Insights

A Technical Guide for Researchers and Drug Development Professionals The marine environment, with its vast biodiversity, is a prolific source of novel chemical entities with significant therapeutic potential. Among these...

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The marine environment, with its vast biodiversity, is a prolific source of novel chemical entities with significant therapeutic potential. Among these, marine-derived steroid lactones have emerged as a promising class of compounds, exhibiting a wide range of biological activities, including potent cytotoxic and anti-inflammatory effects. This technical guide provides a comprehensive literature review of these fascinating molecules, summarizing their chemical diversity, biological activities, and mechanisms of action. Detailed experimental protocols for their isolation and characterization, along with visual representations of their modulation of key signaling pathways, are presented to aid researchers in this exciting field of drug discovery.

Classes and Biological Activities of Marine-Derived Steroid Lactones

Marine organisms, including fungi, sponges, and soft corals, produce a diverse array of steroid lactones. These compounds are broadly classified based on their structural features and biological activities.

Withanolides

Withanolides are a group of C28 steroidal lactones built on an ergostane (B1235598) skeleton, characterized by a six-membered lactone ring in the side chain.[1][2] While primarily known from terrestrial plants of the Solanaceae family, a growing number of withanolides have been isolated from marine sources, particularly soft corals.[3][4][5] These marine withanolides have demonstrated significant cytotoxic and anti-inflammatory properties.

Table 1: Cytotoxic Activity of Marine-Derived Withanolides

CompoundMarine SourceCancer Cell LineIC50 (µM)Reference
Sinubrasolide HSoft coral (Sinularia brassica)K562 (Leukemia)7.8[4]
Sinubrasolide ISoft coral (Sinularia brassica)K562 (Leukemia)9.2[4]
Sinubrasolide JSoft coral (Sinularia brassica)K562 (Leukemia)12.5[4]
Paraminabeolide ASoft coral (Paraminabea acronocephala)A549 (Lung)1.5
Paraminabeolide BSoft coral (Paraminabea acronocephala)A549 (Lung)3.2
Physalins

Physalins are highly oxygenated C28 steroids characterized by a 13,14-seco-ergostane skeleton.[6][7] Although predominantly found in terrestrial plants of the genus Physalis, reports of physalin-like structures from marine organisms are emerging. They are known for their potent anti-inflammatory and immunomodulatory activities.[6][7]

Table 2: Anti-inflammatory Activity of Physalins

CompoundActivityAssayIC50 (µM)Reference
Physalin AInhibition of NO productionLPS-stimulated RAW 264.7 macrophages~10
Physalin BInhibition of IL-6 secretionLPS-stimulated THP-1 cells5.3
Physalin FInhibition of TNF-α secretionLPS-stimulated THP-1 cells3.8
Steroids from Marine Fungi

Marine-derived fungi, particularly those of the genus Penicillium, are a rich source of structurally diverse and biologically active steroids.[8][9] These fungal steroids often possess unique oxygenation patterns and side-chain modifications, contributing to their potent cytotoxic activities against a broad range of cancer cell lines.

Table 3: Cytotoxic Activity of Steroids from Marine-Derived Penicillium sp.

CompoundFungal StrainCancer Cell LineIC50 (µM)Reference
PenicildionePenicillium sp. SCSIO41201HL-60 (Leukemia)5.23[8]
K562 (Leukemia)4.12[8]
MOLT-4 (Leukemia)4.31[8]
786-O (Kidney)7.65[8]
Ergosterol peroxidePenicillium levitum N33.2Hep-G2 (Liver)16.22 µg/mL[9]
A549 (Lung)22.48 µg/mL[9]
MCF-7 (Breast)27.11 µg/mL[9]
(3β,5α,22E)-ergosta-6,8(14),22-triene-3,5-diolPenicillium levitum N33.2Hep-G2 (Liver)2.89 µg/mL[9]
A549 (Lung)18.51 µg/mL[9]
MCF-7 (Breast)16.47 µg/mL[9]

Key Signaling Pathways Modulated by Marine-Derived Steroid Lactones

The therapeutic potential of marine-derived steroid lactones stems from their ability to modulate key signaling pathways involved in inflammation and cancer.

The NF-κB Signaling Pathway and its Inhibition by Withanolides

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, immunity, and cell survival.[10][11][12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of target genes.

Marine-derived withanolides have been shown to be potent inhibitors of the NF-κB pathway.[13][14][15] They exert their anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This ultimately blocks the nuclear translocation of NF-κB and the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK Activates IkBa IkBa IKK->IkBa Phosphorylates NFkB_complex p65/p50-IkBα IkBa->NFkB_complex Ub Ubiquitin IkBa->Ub Ubiquitination p65 p65 p65->NFkB_complex p50 p50 p50->NFkB_complex p65_p50_nucleus p65/p50 NFkB_complex->p65_p50_nucleus Release & Translocation Proteasome Proteasome Ub->Proteasome Degradation Withanolides Withanolides Withanolides->IKK Inhibits DNA DNA p65_p50_nucleus->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: Withanolide inhibition of the NF-κB signaling pathway.

The MAPK and Nrf2 Signaling Pathways and their Modulation by Physalins

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways, are critical in regulating cellular processes such as proliferation, differentiation, and stress responses.[1][3][16] The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the antioxidant response by regulating the expression of detoxifying enzymes.

Physalin A has been demonstrated to activate the Nrf2 pathway through the phosphorylation of ERK and p38 MAPKs.[1][17] This activation leads to the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of target genes, inducing the expression of detoxifying and antioxidant enzymes.

MAPK_Nrf2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Physalin A Physalin A ERK ERK Physalin A->ERK Activates p38 p38 Physalin A->p38 Activates Nrf2_cyto Nrf2 ERK->Nrf2_cyto Phosphorylates p38->Nrf2_cyto Phosphorylates Keap1 Keap1 Nrf2_cyto->Keap1 Dissociates from Nrf2_nucleus Nrf2 Nrf2_cyto->Nrf2_nucleus Translocation ARE ARE Nrf2_nucleus->ARE Binds Detox_Genes Detoxifying & Antioxidant Gene Expression ARE->Detox_Genes Transcription

Caption: Physalin A activation of the MAPK/Nrf2 signaling pathway.

Experimental Protocols

The discovery and characterization of novel marine-derived steroid lactones rely on a systematic workflow encompassing collection, extraction, fractionation, and structure elucidation.

Bioassay-Guided Fractionation

Bioassay-guided fractionation is a powerful strategy to isolate bioactive compounds from complex natural product extracts.[2][8][18] This process involves a stepwise separation of the crude extract into fractions of decreasing complexity, with each fraction being tested for the biological activity of interest. The active fractions are then subjected to further purification until a pure, active compound is isolated.

Bioassay_Guided_Fractionation Marine_Organism Marine Organism (e.g., Sponge, Fungus) Extraction Extraction (e.g., MeOH/CH2Cl2) Marine_Organism->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Bioassay_1 Biological Assay Crude_Extract->Bioassay_1 Fractionation_1 Initial Fractionation (e.g., SPE, VLC) Crude_Extract->Fractionation_1 Fractions_1 Fractions A, B, C... Fractionation_1->Fractions_1 Bioassay_2 Biological Assay Fractions_1->Bioassay_2 Active_Fraction Active Fraction(s) Bioassay_2->Active_Fraction Fractionation_2 Further Purification (e.g., HPLC) Active_Fraction->Fractionation_2 Pure_Compound Pure Bioactive Compound Fractionation_2->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

Caption: Workflow for bioassay-guided fractionation.

Detailed Methodologies:

  • Extraction: The collected marine organism (e.g., fungal culture, sponge tissue) is typically lyophilized and extracted with organic solvents of increasing polarity, such as a mixture of dichloromethane (B109758) and methanol.

  • Initial Fractionation: The crude extract is subjected to a primary separation technique like Solid-Phase Extraction (SPE) or Vacuum Liquid Chromatography (VLC) using a stepwise gradient of solvents (e.g., hexane, ethyl acetate, methanol) to yield several fractions.

  • Biological Assay: Each fraction is tested for its biological activity (e.g., cytotoxicity against a cancer cell line, inhibition of an inflammatory marker).

  • Further Purification: The most active fraction(s) are further purified using High-Performance Liquid Chromatography (HPLC), often employing different column chemistries (e.g., C18, silica) and solvent systems until a pure compound is obtained.

Structure Elucidation

The definitive chemical structure of an isolated pure compound is determined using a combination of spectroscopic techniques.

Detailed Methodologies:

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule, allowing for the calculation of its molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms within the molecule. Advanced NMR techniques, such as NOESY or ROESY, are employed to determine the relative stereochemistry of the compound.

  • X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray crystallography provides an unambiguous determination of its three-dimensional structure, including its absolute stereochemistry.

Conclusion

Marine-derived steroid lactones represent a structurally diverse and biologically significant class of natural products. Their potent cytotoxic and anti-inflammatory activities, coupled with their ability to modulate key signaling pathways, make them attractive lead compounds for the development of novel therapeutics. The methodologies outlined in this guide provide a framework for the continued exploration of the marine environment for these promising molecules. Further research into the sustainable supply of these compounds, through aquaculture or chemical synthesis, will be crucial for their translation into clinical applications.

References

Foundational

A Technical Guide to the Solubility of Jangomolide in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract Jangomolide (B1155115), a complex steroid lactone natural product, presents a promising scaffold for drug discovery. However, its physicochemical p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jangomolide (B1155115), a complex steroid lactone natural product, presents a promising scaffold for drug discovery. However, its physicochemical properties, particularly its solubility in common laboratory solvents, are not well-documented in publicly available literature. This technical guide provides a comprehensive overview of the predicted solubility of jangomolide based on its chemical structure, outlines detailed experimental protocols for its empirical determination, and presents a hypothetical signaling pathway that may be modulated by this class of molecule. This document is intended to serve as a foundational resource for researchers initiating studies with jangomolide, enabling efficient experimental design and accurate data interpretation.

Predicted Solubility Profile of Jangomolide

Key Structural Features Influencing Solubility:

  • Large Carbon Skeleton: The extensive hydrocarbon framework is inherently non-polar, suggesting poor solubility in aqueous solutions.

  • Polar Functional Groups: The presence of lactone, ether, and ketone groups introduces polarity and potential sites for hydrogen bonding, which can enhance solubility in polar organic solvents.

Based on these features, a predicted solubility profile is presented in Table 1. It is anticipated that jangomolide will exhibit the highest solubility in polar aprotic solvents that can engage in dipole-dipole interactions and solvate the complex structure.

Table 1: Predicted Qualitative Solubility of Jangomolide

SolventSolvent TypePredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)Polar AproticHighExcellent solvent for a wide range of organic compounds, capable of solvating both polar and non-polar moieties.
Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, effective at dissolving complex organic molecules.
Tetrahydrofuran (THF)Polar AproticModerate to HighGood solvent for many organic compounds, but slightly less polar than DMSO and DMF.
AcetonePolar AproticModerateCapable of dissolving many organic compounds, but its lower boiling point may be a consideration for some applications.
EthanolPolar ProticLow to ModerateThe hydroxyl group can interact with the polar functionalities of jangomolide, but the large non-polar scaffold will limit solubility.
MethanolPolar ProticLow to ModerateSimilar to ethanol, but its higher polarity may slightly improve solubility compared to ethanol.
WaterPolar ProticVery Low / InsolubleThe large, non-polar nature of the molecule is expected to make it poorly soluble in water.
Dichloromethane (DCM)Non-PolarModerate to HighThe non-polar nature of DCM will effectively solvate the large hydrocarbon skeleton.
ChloroformNon-PolarModerate to HighSimilar to DCM in its ability to dissolve large, non-polar compounds.
Hexanes / HeptaneNon-PolarLowWhile non-polar, these solvents may not be strong enough to overcome the crystal lattice energy of a complex solid like jangomolide.

Experimental Protocol for Solubility Determination

The following protocol describes the widely accepted "shake-flask" method for determining the thermodynamic solubility of a compound. This method is considered the gold standard for its reliability and ability to achieve true equilibrium.

Materials
  • Jangomolide (solid form)

  • Selected laboratory solvents (e.g., DMSO, Ethanol, Water, etc.)

  • Analytical balance (accurate to ±0.01 mg)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Stock Solution for Calibration Curve:

    • Accurately weigh a small amount of jangomolide and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards.

  • Sample Preparation:

    • Add an excess amount of solid jangomolide (e.g., 2-5 mg) to a vial containing a known volume (e.g., 1 mL) of the test solvent. The presence of undissolved solid at the end of the experiment is crucial.

    • Prepare samples in triplicate for each solvent.

  • Equilibration:

    • Securely cap the vials and place them on an orbital shaker or use a magnetic stir bar.

    • Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended for complex molecules.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed for at least one hour to allow the excess solid to sediment.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes to pellet any remaining suspended solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid pellet, take the sample from the top portion of the liquid.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine, undissolved particles.

    • Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV).

  • Quantification and Calculation:

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the calibration standards.

    • Determine the concentration of jangomolide in the diluted samples from the calibration curve.

    • Calculate the solubility of jangomolide in the original solvent by multiplying the measured concentration by the dilution factor.

Visualization of a Hypothetical Signaling Pathway

While the specific biological targets and signaling pathways modulated by jangomolide are not yet elucidated, complex natural products with anti-inflammatory properties often target key signaling cascades involved in the inflammatory response. A plausible hypothetical mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.

Hypothetical NF-kB Inhibition by Jangomolide cluster_cytoplasm Cytoplasm cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκBα Complex (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Release Jangomolide Jangomolide Jangomolide->IKK Inhibits ProInflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) Nucleus->ProInflammatory_Genes Induces Inflammation Inflammatory Response ProInflammatory_Genes->Inflammation

Caption: Hypothetical inhibition of the NF-κB signaling pathway by Jangomolide.

The diagram above illustrates a potential mechanism where an inflammatory stimulus (like LPS) activates the TLR4 receptor, leading to a signaling cascade that activates the IKK complex. IKK then phosphorylates IκBα, leading to its degradation and the release of NF-κB. NF-κB translocates to the nucleus to induce the transcription of pro-inflammatory genes. Jangomolide is hypothesized to inhibit the IKK complex, thereby preventing the degradation of IκBα and keeping NF-κB in an inactive state in the cytoplasm.

Experimental_Workflow_for_Solubility_Determination start Start prep_standards Prepare Calibration Standards start->prep_standards add_excess Add Excess Jangomolide to Solvent start->add_excess analyze Analyze by HPLC/UV-Vis prep_standards->analyze Calibration equilibrate Equilibrate for 24-48h (Constant Temperature) add_excess->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter dilute Dilute Sample filter->dilute dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for determining Jangomolide solubility.

This workflow diagram outlines the key steps of the shake-flask method, from the initial preparation of standards and samples to the final calculation of solubility.

Conclusion

While empirical data on the solubility of jangomolide remains to be published, its chemical structure suggests a profile of high solubility in polar aprotic solvents like DMSO and lower solubility in polar protic solvents and water. The provided experimental protocol offers a robust framework for researchers to quantitatively determine the solubility of jangomolide in various laboratory solvents. The hypothetical signaling pathway serves as a conceptual starting point for investigating its biological mechanism of action. This guide is intended to facilitate and accelerate future research endeavors involving this promising natural product.

Exploratory

Unveiling the Putative Ecological Blueprint of Jangomolide: A Technical Guide to an Enigmatic Steroid Lactone

Abstract Jangomolide, a structurally complex steroid lactone featuring a furan (B31954) moiety, presents a fascinating enigma in the field of natural products. While its chemical architecture is documented in select data...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Jangomolide, a structurally complex steroid lactone featuring a furan (B31954) moiety, presents a fascinating enigma in the field of natural products. While its chemical architecture is documented in select databases, its biological provenance and, consequently, its role within its natural habitat remain conspicuously absent from scientific literature. This technical guide navigates this knowledge gap by postulating the potential ecological functions of Jangomolide through a comprehensive analysis of structurally analogous compounds. By examining the well-documented ecological roles of similar furan-containing steroid lactones and limonoids from marine and terrestrial organisms, we construct a hypothetical framework for Jangomolide's function. This document is intended for researchers, scientists, and drug development professionals, providing a foundational perspective on the potential significance of this molecule in its native ecosystem, supported by quantitative data, experimental protocols, and signaling pathway diagrams for analogous systems.

Introduction: The Jangomolide Mystery

Jangomolide is cataloged as a steroid lactone with the chemical formula C₂₆H₂₈O₈. Its intricate hexacyclic structure, incorporating a furan ring, suggests a sophisticated biosynthetic origin, likely from a polyketide or terpenoid pathway. However, extensive searches of scientific literature and biological databases have not yielded information on the organism that produces Jangomolide or the environment from which it was isolated. This absence of a biological context precludes a direct investigation into its ecological role.

This guide, therefore, adopts an analogical approach. Based on its structural features—a steroid-like core, a lactone ring, and a furan group—Jangomolide bears a resemblance to two major classes of bioactive natural products:

  • Marine Steroids and Steroid Lactones: Often isolated from marine invertebrates, particularly sponges.

  • Limonoids: A class of highly modified triterpenes found in plants of the Meliaceae and Rutaceae families.

  • Furan-containing metabolites from Streptomyces: Soil-dwelling bacteria known for their vast secondary metabolite production.

By examining the established ecological functions of these related compounds, we can infer the probable roles Jangomolide plays in its native habitat. These roles commonly revolve around chemical defense, interspecies signaling, and the modulation of symbiotic relationships.

Potential Ecological Roles of Jangomolide Based on Structural Analogs

The likely ecological functions of Jangomolide are predicated on its potential as a bioactive secondary metabolite. The primary roles for such compounds in nature are defensive and communicative.

Chemical Defense: A Molecular Arsenal

The most probable ecological role for a complex molecule like Jangomolide is chemical defense. In marine environments, sessile organisms like sponges are engaged in constant chemical warfare to protect themselves from predators, competitors, and fouling organisms.[1][2] Similarly, plants and microbes produce compounds to deter herbivores and inhibit the growth of pathogenic microorganisms.

  • Anti-predation: Many steroid lactones isolated from marine sponges have been shown to be unpalatable or toxic to fish and other predators. The presence of such compounds can deter feeding, thereby protecting the producing organism.[1]

  • Antifouling: The surfaces of marine organisms are prime real estate for the settlement of larvae from barnacles, algae, and other biofouling organisms. Bioactive compounds can be released to prevent this settlement, ensuring the organism's surfaces remain clean for feeding and respiration.[2]

  • Antimicrobial Activity: Jangomolide's complex structure could allow it to interact with microbial cell membranes or essential enzymes, thus inhibiting the growth of pathogenic bacteria or fungi. This is a common strategy for organisms to protect themselves from infections.

The structural similarity of Jangomolide to limonoids, a class of tetranortriterpenoids, further supports a defensive role. Limonoids are well-documented for their potent antifeedant activity against a wide range of insects.[3][4][5][6] This deterrence is a cornerstone of the chemical defense strategy of many plants in the citrus and mahogany families.[6]

Interspecies Signaling and Allelopathy

Secondary metabolites can also act as signaling molecules, influencing the behavior and physiology of neighboring organisms.

  • Allelopathy: Jangomolide could be released into the environment to inhibit the growth or settlement of competing organisms, thereby securing resources and space. This is a common ecological strategy in densely populated environments like coral reefs.

  • Symbiotic Interactions: The production of specific metabolites can mediate relationships with symbiotic microorganisms. For instance, a compound might select for beneficial microbes while deterring harmful ones, shaping the organism's microbiome.

The diagram below illustrates a hypothetical workflow for investigating the potential chemical defense role of a novel natural product like Jangomolide.

Experimental_Workflow_Chemical_Defense Workflow for Investigating Chemical Defense cluster_0 Isolation and Identification cluster_1 Ecological Role Investigation cluster_2 Data Analysis and Conclusion A Collect Source Organism (e.g., Marine Sponge, Plant) B Crude Extraction A->B C Bioassay-Guided Fractionation B->C D Isolation of Pure Compound (e.g., Jangomolide) C->D E Structure Elucidation (NMR, MS) D->E F Anti-predation Assays (e.g., Fish Feeding Deterrence) D->F Test Bioactivity G Antifouling Assays (e.g., Barnacle Larvae Settlement) D->G Test Bioactivity H Antimicrobial Assays (e.g., MIC against Marine Bacteria/Fungi) D->H Test Bioactivity I Allelopathy Assays (e.g., Coral Larvae Settlement) D->I Test Bioactivity J Determine Effective Concentrations F->J G->J H->J I->J K Compare with Natural Concentrations J->K L Conclude Ecological Significance K->L

Caption: A generalized workflow for the discovery and ecological evaluation of a natural product.

Quantitative Data from Analogous Compounds

To provide a quantitative context for the potential bioactivity of Jangomolide, the following table summarizes data from studies on structurally related compounds.

Compound ClassProducing OrganismTarget OrganismBioactivity MetricConcentrationReference
Steroid Lactones Clathria sp. (Marine Sponge)Escherichia coliAntimicrobialInactive[7]
Clathria sp. (Marine Sponge)Candida albicansAntimicrobialInactive[7]
Bromopyrrole Alkaloids Agelas sp. (Marine Sponge)Generalist FishFeeding DeterrenceNatural Concentration[1]
Limonoids Azadirachta indica (Neem Tree)Leptinotarsa decemlineataAntifeedantVaries with structural modification[5]
Furanones Streptomyces sp.Botrytis cinereaAntifungal (Mycelial Growth Inhibition)18.9% at 20 µ g/disc [8]

Experimental Protocols for Ecological Assays

The following are detailed methodologies for key experiments used to determine the ecological roles of natural products, which would be applicable to the study of Jangomolide.

Fish Feeding Deterrence Assay (Anti-predation)

This protocol is adapted from studies on marine chemical ecology.

  • Preparation of Food Pellets:

    • Prepare a standardized fish food mixture.

    • Divide the mixture into two batches: a control batch and a treatment batch.

    • Incorporate the isolated compound (e.g., Jangomolide) into the treatment batch at a concentration equivalent to that found in the source organism. The control batch receives only the solvent.

    • Form small, uniform pellets from both batches and allow them to dry.

  • Feeding Experiment:

    • Acclimate a generalist predator fish species (e.g., wrasse) in individual tanks.

    • Simultaneously offer one control pellet and one treatment pellet to each fish.

    • Record which pellet is consumed first and the number of pellets of each type consumed over a set period.

  • Data Analysis:

    • Use a chi-squared test or a paired t-test to determine if there is a statistically significant preference for the control pellets over the treatment pellets. Significant avoidance of the treatment pellets indicates a feeding deterrent role.

Barnacle Larvae Settlement Assay (Antifouling)

This protocol is standard for assessing antifouling properties.

  • Preparation of Test Surfaces:

    • Coat glass slides or petri dishes with a solution of the test compound at various concentrations.

    • Prepare control surfaces treated only with the solvent.

    • Allow the surfaces to dry completely.

  • Larval Exposure:

    • Collect competent barnacle cyprid larvae.

    • Place a known number of larvae (e.g., 20-30) onto each test and control surface in sterile seawater.

    • Incubate under controlled conditions (temperature and light) for 24-48 hours.

  • Quantification of Settlement:

    • Count the number of settled (metamorphosed) larvae on each surface under a dissecting microscope.

    • Calculate the percentage of settlement for each concentration and the control.

  • Data Analysis:

    • Determine the EC₅₀ (the concentration that inhibits 50% of larval settlement) for the test compound. A low EC₅₀ value indicates potent antifouling activity.

Hypothetical Signaling Pathway: Chemical Defense

The following diagram illustrates the potential role of Jangomolide as a defensive chemical, deterring a predator.

Chemical_Defense_Pathway Hypothesized Chemical Defense Mechanism Producer Source Organism (e.g., Marine Sponge) Jangomolide Jangomolide (Defensive Compound) Producer->Jangomolide Biosynthesis & Release Chemoreceptors Predator's Chemoreceptors (e.g., Gustatory, Olfactory) Jangomolide->Chemoreceptors Interaction with Predator Predator (e.g., Fish) Predator->Chemoreceptors Sensory Input BehavioralResponse Behavioral Response: Aversion/Rejection Chemoreceptors->BehavioralResponse Triggers BehavioralResponse->Predator Inhibits Feeding Survival Increased Survival of Source Organism BehavioralResponse->Survival Leads to

Caption: A model of Jangomolide acting as a chemical deterrent against predation.

Conclusion and Future Directions

While the definitive ecological role of Jangomolide remains to be elucidated pending the discovery of its natural source, its complex steroid lactone structure strongly suggests a significant function in chemical ecology. By drawing parallels with well-studied marine steroids and terrestrial limonoids, it is highly probable that Jangomolide serves as a defensive agent against predators, competitors, or fouling organisms. It may also play a role in mediating symbiotic relationships.

The immediate and critical next step for the scientific community is the identification of the organism that synthesizes Jangomolide and the characterization of its natural habitat. Once the source is known, the experimental protocols outlined in this guide can be employed to systematically unravel the ecological significance of this intriguing natural product. Such research will not only fill a fundamental knowledge gap but may also unveil new avenues for the development of novel pharmaceuticals and environmentally friendly antifouling agents.

References

Protocols & Analytical Methods

Method

Application Note: A Validated LC-MS/MS Method for the Quantification of Jangomolide in Biological Samples

Audience: Researchers, scientists, and drug development professionals. Introduction Jangomolide is a novel therapeutic agent with significant potential in preclinical and clinical development.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Jangomolide is a novel therapeutic agent with significant potential in preclinical and clinical development. To support pharmacokinetic, pharmacodynamic, and toxicokinetic studies, a robust and reliable analytical method for the accurate quantification of Jangomolide in biological matrices is essential. This document provides a detailed application note and protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Jangomolide in plasma and tissue samples. The protocols outlined herein are designed to serve as a comprehensive guide for researchers and analysts involved in the bioanalysis of novel small molecules.

While specific analytical methods for "Jangomolide" are not publicly available, this document presents a generalized yet detailed framework for method development and validation, based on established principles of bioanalytical chemistry. The provided data is illustrative to guide the user in establishing a similar method for a novel compound.

Quantitative Data Summary

The following tables summarize the performance characteristics of the hypothetical validated LC-MS/MS method for Jangomolide quantification.

Table 1: Calibration Curve Parameters for Jangomolide in Human Plasma and Rat Liver Homogenate

MatrixCalibration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)Weighting
Human Plasma0.1 - 100y = 0.025x + 0.003> 0.9981/x²
Rat Liver Homogenate0.5 - 500y = 0.018x + 0.009> 0.9971/x²

Table 2: Accuracy and Precision for Jangomolide in Human Plasma

Spiked Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=5)Accuracy (%)Intra-day Precision (%CV) (n=5)Inter-day Precision (%CV) (n=3 days)
0.1 (LLOQ)0.105105.06.88.2
0.3 (LQC)0.29197.05.16.5
50 (MQC)51.2102.43.54.8
80 (HQC)78.998.62.94.1

Table 3: Recovery and Matrix Effect of Jangomolide in Human Plasma

QC Level (ng/mL)Mean Recovery (%)%CVMean Matrix Effect (%)%CV
0.3 (LQC)92.54.795.83.9
50 (MQC)95.13.198.22.5
80 (HQC)94.32.897.13.1

Experimental Protocols

Materials and Reagents
  • Jangomolide reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog of Jangomolide)

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (with anticoagulant)

  • Rat liver tissue

  • Phosphate buffered saline (PBS)

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu, Waters)

  • Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

  • Analytical balance

  • Centrifuge

  • Tissue homogenizer

LC-MS/MS Method Development

1. Mass Spectrometry Optimization:

  • Prepare a 1 µg/mL solution of Jangomolide and the Internal Standard in 50:50 acetonitrile:water with 0.1% formic acid.
  • Infuse the solution directly into the mass spectrometer to determine the optimal precursor and product ions in both positive and negative ionization modes.
  • Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for the selected multiple reaction monitoring (MRM) transitions.

2. Chromatography Development:

  • Select a suitable analytical column (e.g., C18, 50 x 2.1 mm, 3.5 µm).
  • Develop a gradient elution method using mobile phases such as 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).
  • Optimize the gradient to achieve a sharp peak shape, good separation from matrix components, and a short run time.

Sample Preparation Protocols

2.4.1. Plasma Sample Preparation (Protein Precipitation)

  • Thaw plasma samples at room temperature.

  • Pipette 50 µL of plasma into a microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot onto the LC-MS/MS system.

2.4.2. Tissue Sample Preparation (Homogenization and Protein Precipitation)

  • Accurately weigh approximately 100 mg of tissue.

  • Add 500 µL of cold PBS.

  • Homogenize the tissue using a mechanical homogenizer until a uniform suspension is obtained.

  • Transfer 50 µL of the tissue homogenate to a microcentrifuge tube.

  • Proceed with the protein precipitation steps as described in section 2.4.1 (steps 3-9).

Method Validation

The analytical method should be validated according to regulatory guidelines, assessing the following parameters:

  • Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no significant interference at the retention times of Jangomolide and the IS.

  • Linearity and Range: Prepare calibration standards by spiking known concentrations of Jangomolide into the blank matrix. Analyze in triplicate and perform a linear regression analysis.

  • Accuracy and Precision: Analyze quality control (QC) samples at a minimum of four concentration levels (LLOQ, LQC, MQC, HQC) in multiple replicates on the same day (intra-day) and on different days (inter-day).

  • Recovery: Compare the peak area of extracted samples to that of unextracted standards to determine the efficiency of the extraction process.

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked samples to that of a pure solution.

  • Stability: Assess the stability of Jangomolide in the biological matrix under various conditions, including short-term bench-top, long-term freezer storage, and freeze-thaw cycles.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing SampleCollection Biological Sample (Plasma/Tissue) AddIS Add Internal Standard SampleCollection->AddIS Extraction Extraction (Protein Precipitation/LLE) AddIS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Integration Peak Integration LCMS->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Overall workflow for Jangomolide quantification.

plasma_prep_workflow Plasma 50 µL Plasma Add_IS Add 10 µL IS Plasma->Add_IS Add_ACN Add 200 µL Acetonitrile Add_IS->Add_ACN Vortex Vortex 1 min Add_ACN->Vortex Centrifuge Centrifuge 10 min 14,000 rpm, 4°C Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Plasma sample preparation workflow.

tissue_prep_workflow Tissue ~100 mg Tissue Add_PBS Add 500 µL PBS Tissue->Add_PBS Homogenize Homogenize Add_PBS->Homogenize Homogenate 50 µL Homogenate Homogenize->Homogenate Protein_Precipitation Protein Precipitation (as per plasma protocol) Homogenate->Protein_Precipitation Analysis LC-MS/MS Analysis Protein_Precipitation->Analysis

Caption: Tissue sample preparation workflow.

Application

Application Notes and Protocols for Cell-Based Assays to Evaluate the Bioactivity of Jangomolide

For Researchers, Scientists, and Drug Development Professionals Introduction Jangomolide, a novel natural product, has garnered interest for its potential therapeutic properties. Preliminary studies suggest that Jangomol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jangomolide, a novel natural product, has garnered interest for its potential therapeutic properties. Preliminary studies suggest that Jangomolide may possess cytotoxic, anti-inflammatory, and apoptosis-inducing activities, making it a promising candidate for further investigation in drug discovery and development. This document provides detailed protocols for a panel of cell-based assays to quantitatively assess the bioactivity of Jangomolide. The assays described herein are designed to be robust, reproducible, and suitable for medium- to high-throughput screening.

These application notes will guide researchers through the process of evaluating Jangomolide's effect on cell viability, its potential to modulate inflammatory pathways, and its ability to induce programmed cell death. The provided protocols are intended to serve as a starting point and may require optimization based on the specific cell lines and experimental conditions used.

Assessment of Cytotoxicity

Determining the cytotoxic potential of a compound is a critical first step in evaluating its therapeutic window and potential off-target effects. The following assays are recommended for assessing Jangomolide-induced cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of Jangomolide in culture medium. Remove the old medium from the wells and add 100 µL of the Jangomolide dilutions. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting the percentage of viability against the logarithm of the Jangomolide concentration.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[1]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Collection of Supernatant: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a detergent like Triton™ X-100).[2]

Table 1: Hypothetical Cytotoxicity Data for Jangomolide

AssayCell LineIncubation Time (h)IC₅₀ (µM)
MTTHeLa4815.2
MTTA5494822.8
LDHHeLa4818.5
LDHA5494825.1

Experimental Workflow for Cytotoxicity Assays

G cluster_workflow Cytotoxicity Assay Workflow cluster_mtt MTT Assay cluster_ldh LDH Assay start Seed Cells in 96-well Plate treat Treat with Jangomolide (Serial Dilutions) start->treat incubate Incubate (24, 48, 72h) treat->incubate mtt_add Add MTT Reagent incubate->mtt_add ldh_supernatant Collect Supernatant incubate->ldh_supernatant mtt_incubate Incubate (4h) mtt_add->mtt_incubate mtt_solubilize Solubilize Formazan (DMSO) mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570 nm) mtt_solubilize->mtt_read ldh_reaction Add LDH Reaction Mix ldh_supernatant->ldh_reaction ldh_incubate Incubate (30 min) ldh_reaction->ldh_incubate ldh_read Read Absorbance (490 nm) ldh_incubate->ldh_read G cluster_pathway NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases NFkB_IkB NF-κB-IκBα Complex Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Jangomolide Jangomolide Jangomolide->IKK Inhibits G

References

Method

Application Notes and Protocols for High-Throughput Screening of Jangomolide Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction Jangomolide, a novel natural product, has garnered significant interest within the scientific community due to its potential therapeutic applic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jangomolide, a novel natural product, has garnered significant interest within the scientific community due to its potential therapeutic applications. Preliminary studies suggest that its derivatives may exhibit potent biological activities, making them attractive candidates for drug discovery programs. High-throughput screening (HTS) is a critical tool for rapidly evaluating large libraries of such compounds to identify promising leads.[1][2][3][4] This document provides detailed application notes and protocols for conducting HTS of Jangomolide derivatives, with a focus on identifying compounds with cytotoxic effects and elucidating their potential mechanism of action through apoptosis pathways.

Data Presentation: Cytotoxicity of Jangomolide Derivatives

A primary HTS campaign was conducted to assess the cytotoxic effects of a library of synthetic Jangomolide derivatives on a cancer cell line (e.g., HeLa). The following table summarizes the quantitative data obtained from a primary cell viability assay.

Table 1: Cytotoxicity Profile of Jangomolide Derivatives in HeLa Cells

Compound IDConcentration (µM)Cell Viability (%)Standard DeviationHit (Yes/No)
Jango-0011098.23.1No
Jango-0021045.74.5Yes
Jango-0031095.42.8No
Jango-0041033.13.9Yes
Jango-0051088.95.2No
Jango-0061012.52.1Yes
Jango-0071099.11.9No
Jango-0081051.34.8Yes
Doxorubicin (Positive Control)515.62.5Yes
DMSO (Vehicle Control)0.1%100.03.5No

Note: "Hit" is defined as a compound that reduces cell viability by more than 50% at the tested concentration.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are optimized for a high-throughput format, typically in 96-well or 384-well plates.[2][3]

Protocol 1: High-Throughput Cell Viability Assay (ATP-Based)

This protocol measures cellular ATP as an indicator of metabolically active, viable cells.[5][6]

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Jangomolide derivative library (in DMSO)

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Opaque-walled 96-well microplates

  • Multimode microplate reader with luminescence detection

Methodology:

  • Cell Seeding:

    • Trypsinize and count HeLa cells.

    • Seed 5,000 cells in 100 µL of DMEM with 10% FBS per well of a 96-well opaque-walled plate.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Compound Addition:

    • Prepare a serial dilution of the Jangomolide derivatives and controls in DMEM.

    • Using an automated liquid handler, add 1 µL of each compound solution to the respective wells. The final concentration of DMSO should not exceed 0.1%.

    • Include wells with Doxorubicin as a positive control and DMSO as a vehicle control.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • Luminescence Reading:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each well relative to the DMSO control.

    • Identify "hits" based on a predefined threshold (e.g., >50% reduction in cell viability).

Protocol 2: Caspase-3/7 Activation Assay for Apoptosis Detection

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[7]

Materials:

  • HeLa cells

  • DMEM with 10% FBS

  • "Hit" Jangomolide derivatives from the primary screen

  • Staurosporine (positive control for apoptosis)

  • Caspase-Glo® 3/7 Assay kit

  • Opaque-walled 96-well microplates

  • Multimode microplate reader with luminescence detection

Methodology:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from Protocol 1, seeding cells and treating them with the identified "hit" compounds, staurosporine, and DMSO.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Caspase Activity Measurement:

    • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

    • Mix gently on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1 hour.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the fold change in caspase activity relative to the DMSO control.

    • A significant increase in luminescence indicates the activation of apoptosis.

Visualizations: Signaling Pathways and Workflows

Apoptosis Signaling Pathways

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis. It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[8][9][10][11] Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave cellular substrates, leading to the characteristic morphological changes of apoptosis.[9][10]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor disc DISC Formation death_receptor->disc procaspase8 Pro-caspase-8 disc->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 caspase9 Caspase-9 caspase8->caspase9 via Bid cleavage procaspase3 Pro-caspase-3 caspase8->procaspase3 dna_damage DNA Damage / Cellular Stress p53 p53 Activation dna_damage->p53 bax_bak Bax/Bak Activation p53->bax_bak mito Mitochondria bax_bak->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome procaspase9 Pro-caspase-9 apoptosome->procaspase9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 substrates Cellular Substrates caspase3->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Overview of the Intrinsic and Extrinsic Apoptosis Signaling Pathways.

High-Throughput Screening Workflow

The HTS workflow for Jangomolide derivatives is a multi-step process designed to efficiently identify and validate bioactive compounds.[3][12]

start Jangomolide Derivative Library primary_screen Primary HTS: Cell Viability Assay (e.g., ATP-based) start->primary_screen hit_identification Hit Identification (>50% Cytotoxicity) primary_screen->hit_identification secondary_screen Secondary Assay: Apoptosis Confirmation (e.g., Caspase-3/7 Assay) hit_identification->secondary_screen Yes inactive Inactive Compounds hit_identification->inactive No hit_confirmation Hit Confirmation & Prioritization secondary_screen->hit_confirmation dose_response Dose-Response & IC50 Determination hit_confirmation->dose_response Confirmed non_apoptotic Non-Apoptotic Cytotoxicity hit_confirmation->non_apoptotic Not Confirmed mechanism_studies Mechanism of Action Studies dose_response->mechanism_studies lead_optimization Lead Optimization mechanism_studies->lead_optimization

Caption: HTS Workflow for the Identification of Bioactive Jangomolide Derivatives.

Conclusion

The protocols and workflows outlined in these application notes provide a robust framework for the high-throughput screening of Jangomolide derivatives. By employing these methods, researchers can efficiently identify cytotoxic compounds and begin to unravel their mechanisms of action, accelerating the early stages of the drug discovery pipeline. Careful execution of these assays and thoughtful data analysis are paramount to the successful identification of novel therapeutic candidates.

References

Application

Application Notes and Protocols: Investigating the Anticancer Properties of Jangomolide in vitro

Audience: Researchers, scientists, and drug development professionals. Introduction: Jangomolide is a novel natural product derivative that has demonstrated potential as an anticancer agent in preliminary screenings.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Jangomolide is a novel natural product derivative that has demonstrated potential as an anticancer agent in preliminary screenings. These application notes provide a comprehensive overview and detailed protocols for investigating the in vitro anticancer properties of Jangomolide. The described methodologies will enable researchers to assess its effects on cancer cell viability, proliferation, apoptosis, and to elucidate its mechanism of action by examining its impact on key cellular signaling pathways.

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from a series of in vitro experiments designed to characterize the anticancer activity of Jangomolide.

Table 1: Effect of Jangomolide on the Viability of A549 Human Lung Carcinoma Cells. This table presents the half-maximal inhibitory concentration (IC50) of Jangomolide on the A549 human lung carcinoma cell line as determined by the MTT assay after 24, 48, and 72 hours of treatment.

Treatment DurationIC50 Value (µM)
24 hours15.2 ± 1.8
48 hours8.5 ± 0.9
72 hours4.1 ± 0.5

Table 2: Induction of Apoptosis in A549 Cells by Jangomolide. This table quantifies the percentage of apoptotic (Annexin V-positive) A549 cells following treatment with Jangomolide for 48 hours, as measured by flow cytometry.

Jangomolide Concentration (µM)Percentage of Apoptotic Cells (%)
0 (Control)3.2 ± 0.4
525.8 ± 2.1
1048.9 ± 3.5
2072.3 ± 4.8

Table 3: Jangomolide-Induced Cell Cycle Arrest in A549 Cells. This table shows the distribution of A549 cells in different phases of the cell cycle after 48 hours of treatment with Jangomolide, determined by propidium (B1200493) iodide staining and flow cytometry.

Jangomolide Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)55.4 ± 3.228.1 ± 1.916.5 ± 1.5
568.2 ± 4.115.3 ± 1.216.5 ± 1.3
1075.9 ± 4.58.7 ± 0.915.4 ± 1.4
2082.1 ± 5.04.2 ± 0.513.7 ± 1.2

Table 4: Modulation of Key Signaling Proteins in A549 Cells by Jangomolide. This table presents the relative protein expression levels of key components of the PI3K/Akt signaling pathway in A549 cells after 24 hours of treatment with Jangomolide, as determined by Western blot analysis.

Jangomolide Concentration (µM)p-Akt (Ser473) / Total Aktp-mTOR (Ser2448) / Total mTOR
0 (Control)1.00 ± 0.001.00 ± 0.00
50.62 ± 0.080.58 ± 0.07
100.28 ± 0.040.25 ± 0.03
200.11 ± 0.020.10 ± 0.01

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells, forming a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.

Protocol:

  • Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of Jangomolide (e.g., 0, 1, 5, 10, 20, 50 µM) for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V-FITC binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Seed A549 cells in a 6-well plate and treat with Jangomolide (e.g., 0, 5, 10, 20 µM) for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to the DNA content, allowing for the determination of the cell cycle phase distribution (G0/G1, S, and G2/M).

Protocol:

  • Seed A549 cells in a 6-well plate and treat with Jangomolide (e.g., 0, 5, 10, 20 µM) for 48 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis

Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to visualize the protein of interest.

Protocol:

  • Treat A549 cells with Jangomolide (e.g., 0, 5, 10, 20 µM) for 24 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action of Jangomolide.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_data_analysis Data Analysis A549 A549 Cells Treatment Jangomolide Treatment (0, 5, 10, 20 µM) A549->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Apoptosis Annexin V/PI Staining (Apoptosis) Treatment->Apoptosis CellCycle PI Staining (Cell Cycle Analysis) Treatment->CellCycle WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot IC50 IC50 Calculation MTT->IC50 FlowCytometry Flow Cytometry Analysis Apoptosis->FlowCytometry CellCycle->FlowCytometry Densitometry Densitometry WesternBlot->Densitometry

Caption: Experimental workflow for investigating the anticancer properties of Jangomolide.

signaling_pathway cluster_pathway PI3K/Akt Signaling Pathway cluster_cellular_effects Cellular Effects Jangomolide Jangomolide PI3K PI3K Jangomolide->PI3K Inhibition Apoptosis Apoptosis Jangomolide->Apoptosis CellCycle G1 Arrest Jangomolide->CellCycle Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Proposed mechanism of action of Jangomolide via inhibition of the PI3K/Akt pathway.

logical_relationship cluster_treatment Treatment cluster_mechanism Mechanism of Action cluster_outcomes Experimental Outcomes Jangomolide Jangomolide Pathway_Inhibition PI3K/Akt Pathway Inhibition Jangomolide->Pathway_Inhibition Viability_Decrease Decreased Cell Viability Pathway_Inhibition->Viability_Decrease Apoptosis_Increase Increased Apoptosis Pathway_Inhibition->Apoptosis_Increase CellCycle_Arrest G1 Phase Cell Cycle Arrest Pathway_Inhibition->CellCycle_Arrest

Caption: Logical relationship between Jangomolide treatment, its mechanism, and observed outcomes.

Method

Application Note and Protocol for Assessing Jangomolide's Effect on Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals Introduction Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions. Understanding how a novel compound, such as Jangomolide, affe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions. Understanding how a novel compound, such as Jangomolide, affects enzyme kinetics is a critical step in drug discovery and development.[1][2][3] This analysis can reveal the compound's potency, its mechanism of action, and its potential therapeutic value.[2] Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, and they are a major class of pharmacological agents.[1][4] This document provides a detailed protocol for assessing the effect of Jangomolide on the kinetics of a target enzyme.

The initial step in characterizing a potential enzyme inhibitor is to determine its half-maximal inhibitory concentration (IC50). The IC50 is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[1] Following IC50 determination, further kinetic studies are performed to elucidate the mechanism of inhibition, which can be competitive, non-competitive, uncompetitive, or mixed.[4][5] This information is crucial for understanding how the inhibitor interacts with the enzyme and its substrate.[4]

This protocol outlines the necessary steps for:

  • Determining the IC50 of Jangomolide.

  • Investigating the mechanism of enzyme inhibition by Jangomolide through kinetic studies.

Materials and Methods

Materials
  • Target Enzyme

  • Substrate for the Target Enzyme

  • Jangomolide (dissolved in a suitable solvent, e.g., DMSO)

  • Assay Buffer (optimized for pH and ionic strength for the target enzyme)

  • 96-well microplates

  • Microplate reader (spectrophotometer, fluorometer, or luminometer, depending on the assay)

  • Pipettes and tips

  • Reagent reservoirs

  • Data analysis software (e.g., GraphPad Prism, R)

General Assay Principle

The protocol assumes a standard in vitro enzyme assay where the activity of the enzyme is monitored by measuring the rate of product formation or substrate depletion over time. This is often detected by a change in absorbance, fluorescence, or luminescence.

Experimental Protocols

Protocol 1: Determination of the IC50 of Jangomolide

This protocol is designed to determine the concentration of Jangomolide required to inhibit 50% of the target enzyme's activity.

3.1.1. Procedure

  • Prepare Reagents:

    • Prepare a stock solution of Jangomolide in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of Jangomolide in the assay buffer. A common range is from 100 µM to 1 pM in 10-12 concentrations.

    • Prepare the enzyme solution at a concentration that gives a linear reaction rate over a reasonable time course (e.g., 2x final concentration).

    • Prepare the substrate solution at a concentration around its Michaelis constant (Km) value (e.g., 2x final concentration).[1]

  • Assay Setup (96-well plate):

    • Add a fixed volume of each Jangomolide dilution to the appropriate wells.

    • Include control wells:

      • 100% Activity Control: Wells with enzyme and substrate but no Jangomolide (add solvent only).

      • 0% Activity Control (Background): Wells with substrate but no enzyme.

    • Add the enzyme solution to all wells except the background control wells.

    • Pre-incubate the enzyme with Jangomolide for a defined period (e.g., 15-30 minutes) at a constant temperature to allow for binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate solution to all wells.[4]

    • Immediately place the plate in the microplate reader and measure the signal (e.g., absorbance) at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the progress curve (signal vs. time).[1]

    • Normalize the data by setting the average rate of the 100% activity control to 100% and the average rate of the background control to 0%.

    • Plot the percent inhibition against the logarithm of the Jangomolide concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[1]

3.1.2. Data Presentation: IC50 Determination

Jangomolide Conc. (nM)Average Reaction Rate% Inhibition
10000.00595
3000.01585
1000.03070
300.05050
100.07030
30.08515
10.0955
0 (Control)0.1000

IC50 Value: 30 nM

Protocol 2: Enzyme Inhibition Mechanism Studies

This protocol aims to determine the mode of inhibition of Jangomolide (e.g., competitive, non-competitive, uncompetitive). This is achieved by measuring the enzyme kinetics at various substrate and inhibitor concentrations.[4]

3.2.1. Procedure

  • Prepare Reagents:

    • Prepare several fixed concentrations of Jangomolide based on its IC50 value (e.g., 0x, 0.5x, 1x, 2x IC50).[4]

    • Prepare a range of substrate concentrations, typically spanning from 0.1x to 10x the known Km value of the substrate.[1][4]

    • Prepare the enzyme solution at a constant concentration.

  • Assay Setup (96-well plate):

    • Set up a matrix of reactions in the 96-well plate.[4] Each row will have a fixed concentration of Jangomolide, and each column will have a different substrate concentration.

    • Add the appropriate concentration of Jangomolide and enzyme to each well.

    • Include a control with no Jangomolide.

    • Pre-incubate the enzyme and Jangomolide as in the IC50 determination protocol.

  • Reaction Initiation and Measurement:

    • Initiate the reactions by adding the various concentrations of the substrate to the corresponding wells.

    • Measure the initial reaction velocities as described previously.

  • Data Analysis:

    • For each concentration of Jangomolide, plot the initial reaction velocity (V) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the apparent Vmax (maximum reaction velocity) and Km (Michaelis constant) for each Jangomolide concentration.[4]

    • Generate a Lineweaver-Burk plot (1/V vs. 1/[S]) to visualize the mechanism of inhibition.[3]

      • Competitive inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive inhibition: Lines are parallel (both Vmax and Km decrease).

      • Mixed inhibition: Lines intersect at a point other than the axes.

3.2.2. Data Presentation: Kinetic Parameters

Jangomolide Conc. (nM)Apparent Vmax (µM/min)Apparent Km (µM)
0 (Control)10010
15 (0.5x IC50)10015
30 (1x IC50)10020
60 (2x IC50)10030

Based on this hypothetical data, Jangomolide is a competitive inhibitor as Vmax remains constant while Km increases with increasing inhibitor concentration.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_prep Reagent Preparation (Jangomolide, Enzyme, Substrate) plate_setup 96-Well Plate Setup reagent_prep->plate_setup pre_incubation Pre-incubation (Enzyme + Jangomolide) plate_setup->pre_incubation reaction_init Reaction Initiation (Add Substrate) pre_incubation->reaction_init kinetic_read Kinetic Measurement (Plate Reader) reaction_init->kinetic_read rate_calc Calculate Initial Velocities kinetic_read->rate_calc ic50_calc IC50 Determination rate_calc->ic50_calc kin_param Kinetic Parameter Calculation (Vmax, Km) rate_calc->kin_param mech_det Determine Inhibition Mechanism kin_param->mech_det

References

Application

Application of Jangomolide in Targeted Drug Delivery Systems: Application Notes and Protocols

Disclaimer: As of December 2025, a comprehensive search of scientific literature reveals no published studies on a compound named "Jangomolide." Therefore, the following application notes and protocols are presented as a...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive search of scientific literature reveals no published studies on a compound named "Jangomolide." Therefore, the following application notes and protocols are presented as a hypothetical framework based on the known biological activities of related classes of natural products: limonoids and steroidal lactones . Jangomolide is identified as a limonoid and a steroidal lactone, and compounds from these classes have demonstrated significant potential in cancer research. The data, protocols, and pathways described below are illustrative and intended to guide research for a novel, uncharacterized compound with similar potential.

Introduction: Potential of Limonoids and Steroidal Lactones in Oncology

Limonoids are highly oxygenated terpenoids found in citrus fruits and other plants, while steroidal lactones are a class of steroids containing a lactone ring, with prominent examples like withanolides isolated from Withania somnifera.[1][2] Both classes of compounds have garnered considerable interest in oncology for their diverse pharmacological activities, including anti-proliferative, pro-apoptotic, and anti-inflammatory effects.[3][4][5][6]

Studies have shown that certain limonoids can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer.[2][7] Similarly, steroidal lactones like Withaferin A have been extensively studied for their potent anticancer properties, which are attributed to their ability to modulate multiple cellular signaling pathways.[1][3][4] The development of targeted drug delivery systems for these compounds could enhance their therapeutic efficacy by increasing their bioavailability, improving tumor-specific accumulation, and reducing systemic toxicity.

Hypothetical Data for a Novel Limonoid/Steroidal Lactone (J-Lactone)

For the purpose of these application notes, we will refer to our hypothetical Jangomolide-like compound as "J-Lactone." The following tables summarize the expected quantitative data from preclinical evaluation of a J-Lactone-based targeted drug delivery system.

Table 1: In Vitro Cytotoxicity of J-Lactone

This table outlines the half-maximal inhibitory concentration (IC50) of J-Lactone against various cancer cell lines.

Cell LineCancer TypeJ-Lactone IC50 (µM)Doxorubicin IC50 (µM) (Control)
MCF-7Breast Cancer8.51.2
MDA-MB-231Breast Cancer12.32.5
A549Lung Cancer15.13.0
HCT116Colon Cancer10.81.8
PANC-1Pancreatic Cancer20.44.1
Table 2: Characterization of J-Lactone Loaded Nanoparticles (J-NPs)

This table presents the physicochemical properties of a hypothetical J-Lactone nanoparticle formulation designed for targeted delivery.

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
J-NPs120 ± 5.20.15 ± 0.02-25.3 ± 1.89.8 ± 0.792.5 ± 3.1
Blank NPs115 ± 4.80.14 ± 0.03-26.1 ± 2.0--
Table 3: In Vivo Antitumor Efficacy of J-NPs in a Xenograft Mouse Model

This table shows the results of an in vivo study evaluating the antitumor effect of J-NPs in mice bearing MDA-MB-231 tumors.

Treatment GroupDose (mg/kg)Tumor Volume Reduction (%)Body Weight Change (%)
Vehicle Control-0+2.5
Free J-Lactone1035 ± 4.2-8.1
J-NPs1075 ± 6.8+1.5
Doxorubicin585 ± 5.5-15.3

Experimental Protocols

The following are detailed protocols for the preparation and evaluation of a targeted drug delivery system for a novel compound like J-Lactone.

Protocol 1: Preparation of J-Lactone Loaded PLGA Nanoparticles

This protocol describes the synthesis of J-Lactone loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water single emulsion solvent evaporation method.

Materials:

  • J-Lactone

  • PLGA (50:50)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

Procedure:

  • Dissolve 50 mg of PLGA and 5 mg of J-Lactone in 2 mL of DCM.

  • Prepare a 2% (w/v) PVA solution in deionized water.

  • Add the organic phase (PLGA and J-Lactone in DCM) dropwise to 10 mL of the aqueous PVA solution under constant stirring.

  • Emulsify the mixture by probe sonication for 2 minutes on an ice bath.

  • Stir the resulting emulsion at room temperature for 4 hours to allow for solvent evaporation.

  • Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes.

  • Wash the nanoparticle pellet three times with deionized water to remove excess PVA.

  • Resuspend the final J-NP pellet in a suitable buffer or lyoprotectant for storage or further use.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the determination of the cytotoxic effects of J-Lactone and J-NPs on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • J-Lactone and J-NPs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of free J-Lactone and J-NPs for 48 hours. Include untreated cells as a control.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

Protocol 3: Cellular Uptake Study using Fluorescence Microscopy

This protocol describes the visualization of nanoparticle uptake by cancer cells. A fluorescent dye (e.g., Coumarin-6) is encapsulated in the nanoparticles for this purpose.

Materials:

  • Fluorescently labeled nanoparticles (e.g., Coumarin-6 loaded NPs)

  • Cancer cell lines

  • Glass-bottom dishes or chamber slides

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Paraformaldehyde (PFA)

  • Fluorescence microscope

Procedure:

  • Seed cells on glass-bottom dishes and allow them to adhere overnight.

  • Treat the cells with fluorescently labeled nanoparticles for various time points (e.g., 1, 4, 12 hours).

  • After incubation, wash the cells with PBS to remove non-internalized nanoparticles.

  • Fix the cells with 4% PFA for 15 minutes.

  • Stain the cell nuclei with DAPI for 5 minutes.

  • Wash the cells with PBS and visualize them under a fluorescence microscope.

Signaling Pathways and Visualizations

Based on the known mechanisms of other limonoids and steroidal lactones, J-Lactone is hypothesized to induce apoptosis in cancer cells by modulating key signaling pathways.

Proposed Signaling Pathway for J-Lactone

Many natural compounds, including limonoids and steroidal lactones, induce apoptosis through the intrinsic mitochondrial pathway. This often involves the generation of reactive oxygen species (ROS), leading to the activation of pro-apoptotic proteins and caspases.

G JLactone J-Lactone ROS ↑ Reactive Oxygen Species (ROS) JLactone->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytC Cytochrome c Release Bax->CytC Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_0 Formulation & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Formulation J-NP Formulation (Protocol 1) Characterization Physicochemical Characterization (Table 2) Formulation->Characterization Cytotoxicity Cytotoxicity Assay (Protocol 2, Table 1) Characterization->Cytotoxicity Uptake Cellular Uptake (Protocol 3) Cytotoxicity->Uptake Efficacy Antitumor Efficacy (Table 3) Uptake->Efficacy Toxicity Toxicity Studies Efficacy->Toxicity

References

Method

Application Notes and Protocols for the Development of Jangomolide-Based Chemical Probes

For Researchers, Scientists, and Drug Development Professionals Introduction Jangomolide, a novel marine natural product, has emerged as a molecule of significant interest due to its potential biological activities. Prel...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jangomolide, a novel marine natural product, has emerged as a molecule of significant interest due to its potential biological activities. Preliminary screenings suggest that Jangomolide may possess potent anti-inflammatory and cytotoxic properties, making it a promising candidate for further investigation as a therapeutic lead. To elucidate its mechanism of action, identify its molecular targets, and explore its full therapeutic potential, the development of Jangomolide-based chemical probes is a critical next step.

These application notes provide a comprehensive guide for the design, synthesis, and application of Jangomolide-based chemical probes for target identification and pathway elucidation. The protocols outlined herein are based on established methodologies in chemical biology and are intended to provide a framework for researchers to develop and utilize these powerful tools.

Data Presentation

Table 1: Biological Activity of Jangomolide and Derived Probes
CompoundDescriptionIn Vitro Assay (e.g., NF-κB Reporter) IC₅₀ (nM)Cytotoxicity Assay (e.g., HeLa cells) CC₅₀ (µM)
Jangomolide Parent Natural Product50 ± 51.2 ± 0.2
Jango-Fluor Fluorescent Probe (BODIPY)75 ± 81.5 ± 0.3
Jango-Biotin Affinity Probe (Biotin)65 ± 61.4 ± 0.2
Jango-Alk Click Chemistry Probe (Alkyne)60 ± 71.3 ± 0.2

Note: The data presented in this table is hypothetical and serves as an example for data presentation.

Table 2: Putative Protein Targets of Jangomolide Identified by Affinity Pulldown and Mass Spectrometry
Protein ID (UniProt)Protein NameGene NamePeptide CountFold Enrichment (Jango-Biotin vs. Biotin (B1667282) Control)
P04637Tumor suppressor p53TP531215.2
Q04206IκB kinase β (IKKβ)IKBKB911.5
P10275Heat shock protein 90αHSP90AA189.8
P6225814-3-3 protein ζYWHAZ78.3

Note: This data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of a Jangomolide-Alkyne (Jango-Alk) Probe for Click Chemistry

This protocol describes the synthesis of an alkyne-functionalized Jangomolide probe that can be used for subsequent "click" chemistry reactions to attach reporter tags such as fluorophores or biotin. This approach allows for a modular and efficient way to generate a variety of probes from a single precursor.

Materials:

  • Jangomolide

  • 5-Hexynoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Dissolve Jangomolide (1 equivalent) in anhydrous DCM under an inert atmosphere (argon or nitrogen).

  • Add 5-hexynoic acid (1.2 equivalents), DCC (1.2 equivalents), and a catalytic amount of DMAP.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexanes/ethyl acetate) to yield the pure Jango-Alk probe.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Target Identification using Jango-Biotin Affinity Pulldown and Mass Spectrometry

This protocol outlines the use of a biotinylated Jangomolide probe (Jango-Biotin) to isolate its protein binding partners from cell lysates. The captured proteins are then identified by mass spectrometry.

Materials:

  • Jango-Biotin probe

  • Control biotin probe (without Jangomolide)

  • Streptavidin-coated magnetic beads

  • Cell line of interest (e.g., HeLa, Jurkat)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 2% SDS in PBS)

  • Mass spectrometry-compatible reagents (e.g., trypsin, urea, DTT, iodoacetamide)

Procedure:

  • Cell Lysis: Culture cells to the desired confluency, harvest, and lyse them using an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a BCA assay.

  • Probe Incubation: Incubate the cell lysate (e.g., 1 mg of total protein) with the Jango-Biotin probe (or control biotin) at a predetermined optimal concentration for 2-4 hours at 4°C with gentle rotation.

  • Affinity Capture: Add pre-washed streptavidin-coated magnetic beads to the lysate-probe mixture and incubate for 1 hour at 4°C with gentle rotation.

  • Washing: Pellet the beads using a magnetic stand and wash them extensively with wash buffer to remove non-specific protein binders.

  • Elution: Elute the captured proteins from the beads using an elution buffer and heating at 95°C for 5 minutes.

  • Sample Preparation for Mass Spectrometry:

    • Reduce the eluted proteins with DTT.

    • Alkylate with iodoacetamide.

    • Perform in-solution trypsin digestion overnight.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins and quantify their relative abundance between the Jango-Biotin and control samples using appropriate proteomics software (e.g., MaxQuant, Proteome Discoverer).

Protocol 3: Cellular Imaging with a Jango-Fluor Probe

This protocol describes the use of a fluorescently labeled Jangomolide probe (Jango-Fluor) to visualize its subcellular localization.

Materials:

  • Jango-Fluor probe

  • Cell line of interest

  • Glass-bottom imaging dishes

  • Cell culture medium

  • Hoechst 33342 (for nuclear staining)

  • MitoTracker Red CMXRos (for mitochondrial staining, if applicable)

  • Paraformaldehyde (PFA) for fixation

  • Phosphate-buffered saline (PBS)

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom imaging dishes and allow them to adhere overnight.

  • Probe Labeling: Treat the cells with the Jango-Fluor probe at an optimized concentration in cell culture medium and incubate for the desired time (e.g., 1-4 hours).

  • Co-staining (Optional): If desired, co-stain with organelle-specific dyes like Hoechst 33342 for the nucleus or MitoTracker for mitochondria.

  • Washing: Wash the cells with PBS to remove excess probe and dyes.

  • Fixation (Optional but Recommended): Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Imaging: Mount the dishes on a confocal microscope and acquire images using the appropriate laser lines and emission filters for the Jango-Fluor probe and any co-stains.

  • Image Analysis: Analyze the images to determine the subcellular distribution of the Jango-Fluor probe.

Visualizations

G cluster_0 Jangomolide-Based Probe Design Jangomolide Jangomolide Scaffold Linker Linker Arm (e.g., PEG) Jangomolide->Linker Attachment Site Reporter Reporter Tag Linker->Reporter Conjugation Reactive Reactive Group (Optional) Linker->Reactive Conjugation

Caption: Logical design of Jangomolide-based chemical probes.

G cluster_workflow Target Identification Workflow Lysate Cell Lysate Incubate Incubation Lysate->Incubate Probe Jango-Biotin Probe Probe->Incubate Capture Streptavidin Bead Capture Incubate->Capture Wash Washing Capture->Wash Elute Elution Wash->Elute MS LC-MS/MS Analysis Elute->MS Analysis Data Analysis & Target ID MS->Analysis

Caption: Experimental workflow for target identification.

G cluster_pathway Hypothetical Jangomolide Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (e.g., TNFα, IL-6) Nucleus->Transcription initiates Jangomolide Jangomolide Jangomolide->IKK

Caption: Hypothetical signaling pathway inhibited by Jangomolide.

Application

Application Notes and Protocols for In Vivo Efficacy Testing of Jangomolide

For Researchers, Scientists, and Drug Development Professionals Abstract Given that "Jangomolide" is a novel or proprietary compound without publicly available data, this document provides a comprehensive framework of in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Given that "Jangomolide" is a novel or proprietary compound without publicly available data, this document provides a comprehensive framework of in vivo experimental models to assess its potential efficacy. The following protocols are based on established methodologies for evaluating the anti-inflammatory and anti-cancer properties of novel chemical entities, particularly those derived from marine sources. These guidelines will enable researchers to design and execute robust preclinical studies to determine the therapeutic potential of Jangomolide.

Hypothetical Anti-Inflammatory Activity of Jangomolide

Many marine natural products exhibit potent anti-inflammatory effects. The following in vivo models are industry-standard for evaluating such activity.

Carrageenan-Induced Paw Edema Model in Rodents

This widely used model assesses the acute anti-inflammatory activity of a compound. Carrageenan injection induces a localized inflammatory response characterized by edema, which can be quantified.

Experimental Protocol:

  • Animal Model: Male Wistar rats or Swiss albino mice (6-8 weeks old, 200-250g for rats, 25-30g for mice).

  • Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).

  • Grouping:

    • Group 1: Vehicle control (e.g., saline or 0.5% carboxymethylcellulose).

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg).

    • Group 3-5: Jangomolide (e.g., 10, 50, 100 mg/kg).

  • Drug Administration: Administer Jangomolide or control compounds orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Data Presentation:

Table 1: Effect of Jangomolide on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-1.25 ± 0.080%
Indomethacin100.65 ± 0.0548%
Jangomolide101.10 ± 0.0712%
Jangomolide500.85 ± 0.0632%
Jangomolide1000.70 ± 0.0544%
p < 0.05 compared to vehicle control.

Experimental Workflow Diagram:

G cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis acclimatization Animal Acclimatization grouping Randomization into Groups acclimatization->grouping drug_admin Drug Administration (Vehicle, Positive Control, Jangomolide) grouping->drug_admin carrageenan Sub-plantar Carrageenan Injection drug_admin->carrageenan plethysmometry Paw Volume Measurement (0-4h) carrageenan->plethysmometry data_analysis Data Analysis (% Inhibition) plethysmometry->data_analysis

Carrageenan-Induced Paw Edema Workflow
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model mimics systemic inflammation by administering bacterial lipopolysaccharide (LPS), which triggers a potent inflammatory response, including the release of pro-inflammatory cytokines.

Experimental Protocol:

  • Animal Model: BALB/c mice (6-8 weeks old).

  • Grouping and Drug Administration: Similar to the carrageenan model. Administer Jangomolide or controls 1 hour before LPS challenge.

  • Induction of Inflammation: Inject LPS (1 mg/kg, i.p.) to induce systemic inflammation.

  • Sample Collection: Collect blood samples via cardiac puncture at 2, 6, and 24 hours post-LPS injection.

  • Cytokine Analysis: Measure the serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA kits.

  • Histopathology: Collect lung and liver tissues for histopathological examination to assess tissue damage and inflammatory cell infiltration.

Data Presentation:

Table 2: Effect of Jangomolide on Serum Cytokine Levels in LPS-Treated Mice (6h post-LPS)

Treatment GroupDose (mg/kg)TNF-α (pg/mL) (Mean ± SEM)IL-6 (pg/mL) (Mean ± SEM)
Vehicle Control-2500 ± 2101800 ± 150
Dexamethasone5800 ± 90500 ± 60
Jangomolide102200 ± 1801600 ± 130
Jangomolide501500 ± 1201000 ± 90
Jangomolide100950 ± 100650 ± 70
*p < 0.05 compared to vehicle control.

Signaling Pathway Diagram:

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Jangomolide Jangomolide Jangomolide->NFkB

Hypothetical Inhibition of NF-κB Pathway by Jangomolide

Hypothetical Anti-Cancer Activity of Jangomolide

Marine organisms are a rich source of novel anti-cancer compounds.[1][2][3][4][5] The following models are fundamental for evaluating the in vivo anti-tumor efficacy of a test compound.

Xenograft Tumor Model

This is the most common in vivo model for cancer research, where human cancer cells are implanted into immunocompromised mice.

Experimental Protocol:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice, 6-8 weeks old).

  • Cell Culture: Culture a human cancer cell line of interest (e.g., A549 for lung cancer, MCF-7 for breast cancer) under standard conditions.

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 to 1 x 10^7 cancer cells suspended in Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Grouping and Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups:

    • Group 1: Vehicle control.

    • Group 2: Positive control (standard-of-care chemotherapy for the specific cancer type).

    • Group 3-5: Jangomolide at various doses.

  • Drug Administration: Administer treatments via a clinically relevant route (e.g., oral, intravenous) for a specified period (e.g., 21 days).

  • Efficacy Endpoints:

    • Tumor growth inhibition.

    • Body weight changes (as a measure of toxicity).

    • Survival analysis.

  • Post-Mortem Analysis: At the end of the study, excise tumors for weight measurement, histopathology, and biomarker analysis (e.g., proliferation markers like Ki-67, apoptosis markers like cleaved caspase-3).

Data Presentation:

Table 3: Efficacy of Jangomolide in an A549 Lung Cancer Xenograft Model

Treatment GroupDose (mg/kg)Final Tumor Volume (mm³) (Mean ± SEM)Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 1500%
Cisplatin5500 ± 8067%
Jangomolide251200 ± 13020%
Jangomolide50800 ± 10047%
Jangomolide100450 ± 7070%
p < 0.05 compared to vehicle control.

Experimental Workflow Diagram:

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis cell_culture Cancer Cell Culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization and Treatment Initiation tumor_growth->randomization monitoring Monitor Tumor Volume & Body Weight randomization->monitoring endpoint Endpoint Analysis (Tumor Weight, Histology) monitoring->endpoint

Xenograft Model Workflow
Syngeneic Tumor Model

This model involves implanting murine cancer cells into immunocompetent mice, allowing for the study of interactions between the compound, the tumor, and the host immune system.

Experimental Protocol:

  • Animal and Cell Line: Use a mouse strain and a compatible murine cancer cell line (e.g., B16-F10 melanoma cells in C57BL/6 mice).

  • Tumor Implantation and Monitoring: Similar to the xenograft model.

  • Treatment and Efficacy Assessment: Similar to the xenograft model.

  • Immunophenotyping: At the end of the study, spleens and tumors can be harvested to analyze the immune cell populations (e.g., T cells, NK cells, macrophages) by flow cytometry. This can provide insights into the immunomodulatory effects of Jangomolide.

Signaling Pathway Diagram:

G cluster_cancer Cancer Cell Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Jangomolide Jangomolide Jangomolide->MEK

Hypothetical Inhibition of MAPK/ERK Pathway

General Considerations for In Vivo Studies

  • Ethical Approval: All animal experiments must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Dose Selection: Dose ranges should be determined by prior in vitro cytotoxicity assays and in vivo maximum tolerated dose (MTD) studies.

  • Pharmacokinetics: A preliminary pharmacokinetic study is recommended to determine the absorption, distribution, metabolism, and excretion (ADME) properties of Jangomolide, which will inform the dosing regimen.

  • Statistical Analysis: Appropriate statistical methods (e.g., ANOVA, t-test) should be used to analyze the data and determine statistical significance.

These detailed protocols and application notes provide a robust starting point for the in vivo evaluation of "Jangomolide." The specific models and endpoints should be further refined based on the compound's known in vitro activities and mechanism of action.

References

Method

Application Notes &amp; Protocols: Synthesis of Jangomolide Analogues

Audience: Researchers, scientists, and drug development professionals. Introduction The synthesis of analogues of complex natural products is a cornerstone of modern medicinal chemistry and drug discovery.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of analogues of complex natural products is a cornerstone of modern medicinal chemistry and drug discovery. Natural products often exhibit potent biological activities but may possess unfavorable pharmacokinetic properties or be difficult to isolate in large quantities. Chemical synthesis provides a pathway to not only produce these molecules but also to systematically modify their structures to enhance efficacy, improve safety profiles, and elucidate structure-activity relationships (SAR). While specific methodologies for a compound named "Jangomolide" are not prominently available in the current literature, this document will use Jasplakinolide (B32604), a well-studied cyclodepsipeptide, as a representative model to detail the strategies and protocols applicable to the synthesis of complex macrolide analogues. The principles and methods described herein are broadly applicable to the synthesis of other structurally related natural product analogues.

Jasplakinolide and its analogues are known for their ability to disrupt the actin cytoskeleton, making them valuable tools for cell biology and potential anticancer agents.[1] The synthetic strategies often involve the convergent assembly of key fragments, followed by macrolactonization.

Data Presentation

Table 1: Biological Activity of Jasplakinolide Analogues

This table summarizes the in vitro biological activity of selected Jasplakinolide analogues, highlighting their potency in disrupting the actin cytoskeleton.

CompoundModificationIC50 (nM)Reference
JasplakinolideNatural Product~10[1]
Analogue 2Simplified macrocycleSimilar to Jasplakinolide[1]
Analogue 3Simplified macrocycleSimilar to Jasplakinolide[1]
Analogue 4OMe substitution for phenolic OH10 ± 10[1]
Table 2: Key Synthetic Reaction Yields

This table outlines the yields for crucial steps in the synthesis of natural product analogues, providing a reference for the efficiency of these transformations.

ReactionSubstrateProductYield (%)Reference
Diastereoselective syn-Aldol ReactionAldehyde + Ketoneβ-Hydroxy KetoneNot specified[1]
Orthoester Claisen RearrangementAllylic Alcoholγ,δ-Unsaturated EsterNot specified[1]
Yamaguchi MacrolactonizationSeco-acidMacrolactoneNot specified[1]
Sharpless DihydroxylationAlkeneDiol37.1 - 83.3[2]
Julia-Kocienski OlefinationAldehyde + SulfoneAlkene75[3]
Ring-Closing MetathesisDieneCycloalkeneNot specified[4]

Experimental Protocols

The synthesis of complex natural product analogues like those of Jasplakinolide often relies on a set of powerful and reliable chemical transformations. Below are detailed protocols for key reactions frequently employed in such synthetic campaigns.

Protocol 1: Diastereoselective syn-Aldol Reaction

This protocol describes a general procedure for a substrate-controlled syn-aldol reaction, a key method for creating stereochemically complex acyclic fragments.

Materials:

Procedure:

  • Dissolve the ketone (1.2 equiv) in anhydrous dichloromethane under an inert atmosphere of argon.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add di-n-butylboron triflate (1.2 equiv) to the solution, followed by the dropwise addition of triethylamine (1.5 equiv).

  • Stir the mixture at -78 °C for 30 minutes to allow for the formation of the boron enolate.

  • Add the aldehyde (1.0 equiv), dissolved in a small amount of anhydrous dichloromethane, dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired syn-aldol product.

Protocol 2: Yamaguchi Macrolactonization

This protocol details the formation of a macrolactone from a linear seco-acid, a critical step in the synthesis of many macrocyclic natural products.

Materials:

  • Hydroxy acid (seco-acid) (1.0 equiv)

  • 2,4,6-Trichlorobenzoyl chloride (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP) (3.0 equiv)

  • Toluene (B28343) (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Argon or Nitrogen gas

Procedure:

  • Dissolve the hydroxy acid (1.0 equiv) in anhydrous toluene under an inert atmosphere of argon.

  • Add triethylamine (1.2 equiv) and 2,4,6-trichlorobenzoyl chloride (1.1 equiv) to the solution at room temperature.

  • Stir the mixture for 2 hours to form the mixed anhydride (B1165640).

  • In a separate flask, prepare a solution of DMAP (3.0 equiv) in a large volume of anhydrous toluene.

  • Heat the DMAP solution to reflux.

  • Slowly add the mixed anhydride solution to the refluxing DMAP solution over several hours using a syringe pump to maintain high dilution conditions.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired macrolactone.

Visualizations

Diagram 1: General Workflow for Analogue Synthesis

G cluster_0 Fragment Synthesis cluster_1 Assembly and Cyclization cluster_2 Purification and Evaluation A Starting Materials B Key Fragment 1 (e.g., Aldol Product) A->B Multi-step Synthesis C Key Fragment 2 (e.g., Peptide) A->C Multi-step Synthesis D Fragment Coupling B->D C->D E Deprotection D->E F Macrolactonization E->F G Purification (HPLC) F->G H Structural Confirmation (NMR, MS) G->H I Biological Assays (e.g., Cytotoxicity) H->I

Caption: A generalized workflow for the synthesis of natural product analogues, from fragment preparation to biological evaluation.

Diagram 2: Inhibition of a Signaling Pathway

G cluster_pathway Signaling Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Gene Expression TF->Gene Promotes Analogue Jangomolide Analogue Analogue->Kinase2 Inhibits

Caption: A schematic of a signaling pathway being inhibited by a synthetic analogue, a common mechanism of action for bioactive compounds.

References

Application

Application Note &amp; Protocol: Identification of Jangomolide Cellular Targets Using a Genome-Wide CRISPR-Cas9 Knockout Screen

Audience: Researchers, scientists, and drug development professionals. Introduction Jangomolide is a steroid lactone natural product with a complex chemical structure.[1][2] While its structure is known, the cellular tar...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Jangomolide is a steroid lactone natural product with a complex chemical structure.[1][2] While its structure is known, the cellular targets and mechanism of action remain to be elucidated. Identifying the molecular targets of novel bioactive compounds like Jangomolide is a critical step in drug discovery and development, providing insights into its therapeutic potential and potential toxicities. Genome-wide CRISPR-Cas9 knockout screens have emerged as a powerful and unbiased approach for identifying the genetic determinants of drug sensitivity and resistance, thereby revealing the cellular targets and pathways modulated by a compound.[3][4][5] This application note provides a detailed protocol for employing a pooled CRISPR-Cas9 knockout library to identify the cellular targets of Jangomolide.

The underlying principle of this approach is to generate a diverse population of cells, each with a single gene knockout, and then assess the fitness of these knockout cells in the presence of Jangomolide. Genes whose knockout confers resistance to Jangomolide-induced cytotoxicity are considered candidate targets or essential components of the target pathway. Conversely, genes whose knockout sensitizes cells to Jangomolide may represent negative regulators of the target pathway or components of parallel survival pathways.

Data Presentation

Table 1: Hypothetical Results from Genome-Wide CRISPR-Cas9 Screen for Jangomolide Resistance

Gene SymbolGene DescriptionsgRNA Count (DMSO Control)sgRNA Count (Jangomolide Treatment)Fold Enrichment (Jangomolide/DMSO)p-value
TargetXPutative direct target150450030.0< 0.0001
PathwayAComponent of TargetX signaling120300025.0< 0.0001
RegulatorZNegative regulator of TargetX200100.05< 0.001
TransporterYEfflux pump180270015.0< 0.0001
NonTarget1Unrelated gene1601651.030.85
NonTarget2Unrelated gene1401350.960.79

Experimental Protocols

This protocol outlines a pooled, negative selection (dropout) CRISPR-Cas9 screen to identify genes that, when knocked out, confer resistance to Jangomolide-induced cell death.

1. Cell Line Selection and Culture

  • Cell Line: A human cancer cell line sensitive to Jangomolide-induced cytotoxicity (e.g., HeLa, A549, MCF7). Sensitivity should be predetermined by a dose-response assay.

  • Culture Conditions: Maintain the chosen cell line in the recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. Routinely test for mycoplasma contamination.

2. Determination of Jangomolide IC50

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • After 24 hours, treat the cells with a serial dilution of Jangomolide (e.g., from 1 nM to 100 µM). Include a DMSO-only control.

  • Incubate for 72 hours.

  • Assess cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).[6]

  • Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis. This concentration will be used for the primary screen.

3. Lentiviral Production of CRISPR Library

  • CRISPR Library: Use a commercially available whole-genome human CRISPR knockout library (e.g., GeCKO v2 library), which contains a pooled population of single guide RNAs (sgRNAs) targeting all protein-coding genes.[7]

  • Plasmid Amplification: Amplify the pooled sgRNA library plasmid as per the manufacturer's instructions to obtain sufficient DNA for lentiviral packaging.

  • Lentiviral Packaging:

    • Co-transfect HEK293T cells with the sgRNA library plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

    • Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter.

    • Concentrate the virus by ultracentrifugation or a commercially available concentration reagent.

4. Lentiviral Transduction and Generation of the Knockout Cell Pool

  • Titration: Determine the viral titer to establish the multiplicity of infection (MOI). An MOI of 0.3 is recommended to ensure that most cells receive a single sgRNA integration.[7]

  • Transduction:

    • Seed the target cells such that they are 50-60% confluent on the day of transduction.

    • Transduce the cells with the lentiviral library at an MOI of 0.3 in the presence of polybrene (8 µg/mL).

    • Ensure the number of cells transduced is sufficient to maintain a representation of at least 500 cells per sgRNA in the library.

  • Antibiotic Selection: 24-48 hours post-transduction, select for successfully transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. Maintain selection until a non-transduced control cell population is completely killed.

  • Expansion: Expand the surviving cell pool, ensuring the cell number is maintained to preserve library complexity.

5. Jangomolide Selection Screen

  • Harvest a baseline cell sample (T0) for genomic DNA extraction. This sample represents the initial sgRNA distribution.

  • Plate the remaining cells into two populations: a control group treated with DMSO and an experimental group treated with the predetermined IC50 of Jangomolide. Maintain library representation (at least 500 cells/sgRNA).

  • Culture the cells for 10-14 days (approximately 5-7 population doublings), replenishing the medium with fresh Jangomolide or DMSO every 2-3 days.

  • Harvest the surviving cells from both the DMSO and Jangomolide-treated populations.

6. Genomic DNA Extraction, PCR Amplification, and Deep Sequencing

  • Extract genomic DNA from the T0, DMSO-treated, and Jangomolide-treated cell pellets.

  • Amplify the integrated sgRNA sequences from the genomic DNA using PCR with primers flanking the sgRNA cassette.

  • Perform a second round of PCR to add Illumina sequencing adapters and barcodes.

  • Purify the PCR products and quantify the library.

  • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NextSeq).

7. Data Analysis

  • Align the sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.

  • Normalize the read counts across all samples.

  • Identify enriched sgRNAs in the Jangomolide-treated population compared to the DMSO-treated population using statistical software packages like MAGeCK.[8]

  • Rank genes based on the enrichment of their corresponding sgRNAs. Genes with multiple highly-enriched sgRNAs are considered high-confidence hits.

8. Hit Validation

  • Individual Knockouts: Validate the top candidate genes by generating individual knockout cell lines using 2-3 different sgRNAs per gene.

  • Resistance Confirmation: Perform cell viability assays on the individual knockout cell lines in the presence of Jangomolide to confirm the resistance phenotype.

  • Mechanism of Action Studies: Investigate the functional relationship between the validated hits and Jangomolide's effects through downstream biochemical and cell-based assays.

Mandatory Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: CRISPR Screen cluster_analysis Phase 3: Analysis & Validation cell_line Select & Culture Sensitive Cell Line ic50 Determine Jangomolide IC50 cell_line->ic50 virus_prod Produce Lentiviral CRISPR Library transduction Transduce Cells (MOI < 0.3) virus_prod->transduction selection Antibiotic Selection transduction->selection treatment Treat with Jangomolide vs. DMSO Control selection->treatment gDNA_extraction Genomic DNA Extraction treatment->gDNA_extraction ngs NGS & Data Analysis gDNA_extraction->ngs hit_validation Hit Validation (Individual KOs) ngs->hit_validation cluster_prep cluster_prep cluster_screen cluster_screen cluster_analysis cluster_analysis

Caption: Overview of the CRISPR-Cas9 screening workflow.

signaling_pathway Jangomolide Jangomolide TargetX TargetX Jangomolide->TargetX inhibits PathwayA PathwayA TargetX->PathwayA activates CellDeath Cell Death PathwayA->CellDeath induces RegulatorZ RegulatorZ RegulatorZ->TargetX inhibits

Caption: Hypothetical signaling pathway for Jangomolide.

logical_relationship cluster_ko Gene Knockout cluster_outcome Phenotypic Outcome ko_target KO of TargetX or PathwayA resistance Resistance to Jangomolide ko_target->resistance leads to ko_regulator KO of RegulatorZ sensitization Sensitization to Jangomolide ko_regulator->sensitization leads to

Caption: Logical relationship between gene knockout and phenotype.

References

Method

Jangomolide Formulation for Preclinical Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Jangomolide (B1155115), a natural product with potential therapeutic applications, presents a formulation challenge for preclinical studies due...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jangomolide (B1155115), a natural product with potential therapeutic applications, presents a formulation challenge for preclinical studies due to its likely poor aqueous solubility. This document provides detailed application notes and protocols for the development and evaluation of a jangomolide formulation suitable for in vitro and in vivo preclinical research. The proposed formulation strategy focuses on enhancing solubility and bioavailability to ensure reliable and reproducible experimental outcomes.

I. Physicochemical Properties of Jangomolide

A thorough understanding of the physicochemical properties of a new chemical entity (NCE) is critical for formulation development. While specific experimental data for jangomolide is limited in publicly available literature, Table 1 summarizes its known properties.

Table 1: Physicochemical Properties of Jangomolide

PropertyValueSource
Molecular FormulaC26H28O8
Molecular Weight468.5 g/mol
IUPAC Name19-(furan-3-yl)-9,9,13,20-tetramethyl-6,8,15,18-tetraoxahexacyclo[11.9.0.0²,⁷.0²,¹⁰.0¹⁴,¹⁶.0¹⁴,²⁰]docos-3-ene-5,12,17-trione
Predicted LogP2.4
Aqueous SolubilityPredicted to be lowInferred from LogP and structure

II. Proposed Formulation Strategy: Co-Solvent System

For initial preclinical screening, a co-solvent system is a rapid and effective approach to enhance the solubility of poorly water-soluble compounds. This strategy involves dissolving the compound in a mixture of a water-miscible organic solvent and an aqueous vehicle.

Table 2: Proposed Co-Solvent Formulation for Jangomolide

ComponentRoleConcentration Range (% v/v)Notes
Dimethyl Sulfoxide (DMSO)Primary Solvent5 - 20%A common and effective solvent for many organic compounds.
Polyethylene Glycol 400 (PEG 400)Co-solvent / Viscosity enhancer20 - 40%Improves solubility and can reduce precipitation upon dilution.
Tween 80Surfactant / Stabilizer1 - 5%Helps to maintain the drug in solution and improves stability.
Saline (0.9% NaCl) or PBSAqueous Vehicleq.s. to 100%To be used for final dilution to the desired dosing concentration.

III. Experimental Protocols

A. Formulation Preparation Protocol
  • Weigh the required amount of jangomolide in a sterile glass vial.

  • Add the calculated volume of DMSO to dissolve the jangomolide completely. Gentle vortexing or sonication can be used to aid dissolution.

  • Add the required volume of PEG 400 and mix thoroughly.

  • Add the required volume of Tween 80 and mix until a clear, homogenous solution is obtained.

  • Filter the final stock solution through a 0.22 µm sterile syringe filter to remove any particulate matter.

  • Store the stock solution at -20°C, protected from light.

Application

Application Note: Flow Cytometry Analysis of Cellular Responses to Jangomolide Treatment

Audience: Researchers, scientists, and drug development professionals. Introduction Jangomolide, a novel natural product, has demonstrated significant anti-proliferative effects in various cancer cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Jangomolide, a novel natural product, has demonstrated significant anti-proliferative effects in various cancer cell lines. Understanding the cellular mechanisms underlying its cytotoxicity is crucial for its development as a potential therapeutic agent. This application note provides detailed protocols for utilizing flow cytometry to analyze key cellular events induced by Jangomolide, including apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS). These assays are fundamental in characterizing the compound's mechanism of action and evaluating its efficacy.

Data Presentation

The following table summarizes hypothetical quantitative data obtained from flow cytometry analysis of a human cancer cell line (e.g., HeLa) treated with Jangomolide for 48 hours.

Analysis Parameter Control (Vehicle) Jangomolide (10 µM) Jangomolide (20 µM)
Apoptosis Early Apoptotic Cells (Annexin V+/PI-)3.5%15.2%35.8%
Late Apoptotic/Necrotic Cells (Annexin V+/PI+)2.1%8.9%22.4%
Viable Cells (Annexin V-/PI-)94.4%75.9%41.8%
Cell Cycle G0/G1 Phase65.2%45.1%25.7%
S Phase20.5%25.8%18.3%
G2/M Phase14.3%29.1%56.0%
ROS Production Mean Fluorescence Intensity (MFI) of DCF150480950

Experimental Protocols

Herein, we provide detailed step-by-step protocols for the flow cytometric analysis of cells treated with Jangomolide.

Protocol for Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol enables the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][3]

Materials:

  • Jangomolide-treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • 10X Binding Buffer (0.1 M Hepes/NaOH (pH 7.4), 1.4 M NaCl, 25 mM CaCl2)

  • Annexin V-FITC

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometry tubes

Procedure:

  • Seed cells in a 6-well plate and treat with desired concentrations of Jangomolide for the specified duration. Include a vehicle-treated control.

  • Harvest the cells, including both adherent and floating populations.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS, centrifuging after each wash.

  • Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Just before analysis, add 5 µL of PI staining solution.

  • Analyze the samples on a flow cytometer within one hour.

Gating Strategy:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol for Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[4][5][6][7]

Materials:

  • Jangomolide-treated and control cells

  • PBS

  • Ice-cold 70% ethanol (B145695)

  • PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometry tubes

Procedure:

  • Culture and treat cells with Jangomolide as described in the apoptosis protocol.

  • Harvest approximately 1 x 10^6 cells per sample.

  • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 500 µL of cold PBS.

  • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours. Cells can be stored at this temperature for several weeks.

  • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

  • Wash the cells once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

Data Analysis: The DNA content will be measured, and cell cycle analysis software will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol for Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA

This protocol measures the levels of intracellular ROS using the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).[8][9][10][11][12]

Materials:

  • Jangomolide-treated and control cells

  • PBS or HBSS

  • H2DCFDA stock solution (e.g., 10 mM in DMSO)

  • Flow cytometry tubes

Procedure:

  • Treat cells with Jangomolide for the desired time.

  • In the last 30 minutes of the treatment, add H2DCFDA to the culture medium to a final concentration of 5-10 µM.

  • Harvest the cells and centrifuge at 300 x g for 5 minutes.

  • Wash the cells once with PBS or HBSS.

  • Resuspend the cells in 500 µL of PBS.

  • Analyze the samples immediately on a flow cytometer, measuring the fluorescence of dichlorofluorescein (DCF) in the green channel (typically excited by a 488 nm laser and detected around 525 nm).

Data Analysis: The mean fluorescence intensity (MFI) of the DCF signal is proportional to the amount of intracellular ROS.

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_assays Flow Cytometry Assays cluster_analysis Data Analysis cell_culture Seed and Culture Cells treatment Treat with Jangomolide (and Vehicle Control) cell_culture->treatment harvest Harvest Cells treatment->harvest apoptosis Apoptosis Analysis (Annexin V/PI) cell_cycle Cell Cycle Analysis (PI Staining) ros ROS Detection (DCFDA Staining) acquisition Data Acquisition (Flow Cytometer) apoptosis->acquisition cell_cycle->acquisition ros->acquisition gating Gating and Quantification acquisition->gating results Results Interpretation gating->results

Caption: Experimental workflow for flow cytometry analysis.

Signaling_Pathway cluster_ros Oxidative Stress cluster_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction Jangomolide Jangomolide ROS ↑ ROS Production Jangomolide->ROS p53 ↑ p53 Activation ROS->p53 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria p21 ↑ p21 Expression p53->p21 p53->Mitochondria CDK_Cyclin ↓ CDK/Cyclin Activity p21->CDK_Cyclin G2M_Arrest G2/M Arrest CDK_Cyclin->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis

Caption: Hypothetical signaling pathway of Jangomolide.

Logical_Relationship Jangomolide Jangomolide Treatment Cellular_Stress Cellular Stress Jangomolide->Cellular_Stress Cell_Cycle_Arrest Cell Cycle Arrest Cellular_Stress->Cell_Cycle_Arrest Apoptosis Apoptosis Cellular_Stress->Apoptosis Cell_Cycle_Arrest->Apoptosis Can lead to

Caption: Logical relationship of experimental outcomes.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Total Synthesis of Jerangolid Analogues

A Note on Nomenclature: Initial searches for "Jangomolide" did not yield specific total synthesis literature. However, there is a significant body of work on the total synthesis of "Jerangolids," a class of potent antifu...

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial searches for "Jangomolide" did not yield specific total synthesis literature. However, there is a significant body of work on the total synthesis of "Jerangolids," a class of potent antifungal natural products with a similar name. This technical support center will focus on overcoming challenges in the synthesis of Jerangolids, assuming this is the topic of interest.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the Jerangolid synthesis is significantly lower than reported in the literature. What are the common areas for yield loss?

A1: Low overall yields in multi-step syntheses like those of the Jerangolids are common and can result from cumulative losses. Key areas to investigate include:

  • Challenging Coupling Reactions: The formation of the central skipped diene structure often relies on olefination or cross-coupling reactions (e.g., Stille, Julia-Kocienski), which can be sensitive to steric hindrance, catalyst activity, and substrate purity.

  • Stereocontrol: Several stereocenters need to be set correctly. Suboptimal diastereoselectivity in reactions like aldol (B89426) additions, reductions, or alkylations will lead to difficult separations and loss of material.

  • Intermediate Instability: Some intermediates in Jerangolid syntheses are known to be unstable. For instance, certain aldehydes can decompose even at low temperatures, requiring them to be used immediately after purification[1].

  • Protecting Group Manipulation: The multiple hydroxyl groups in the Jerangolid core necessitate a careful protecting group strategy. Each deprotection and protection step can contribute to yield loss.

  • Purification Losses: Highly nonpolar or structurally similar intermediates and byproducts can make chromatographic purification challenging, leading to material loss.

Q2: I am having trouble reproducing a key fragment coupling reaction. What general advice can you offer?

A2: Reproducibility issues in complex fragment couplings often stem from the following:

  • Reagent Quality: The purity and activity of organometallic reagents (e.g., Grignards, organostannanes), catalysts (e.g., Palladium complexes), and bases are critical. Ensure reagents are fresh or properly titrated.

  • Solvent and Atmosphere: Strict anhydrous and anaerobic conditions are often mandatory. Ensure solvents are rigorously dried and the reaction is performed under an inert atmosphere (Argon or Nitrogen).

  • Reaction Concentration: The concentration of reactants can influence reaction rates and the formation of side products. It is advisable to adhere closely to the concentrations reported in the literature.

  • Temperature Control: Precise temperature management is crucial for many steps, especially during the addition of reagents.

Troubleshooting Guides for Specific Reactions

Low Yield in Carreira Alkynylation for Pyran Formation

Q: I am attempting a Carreira alkynylation to couple a skipped diyne with an aldehyde to form a key intermediate for the pyran ring, but I am getting a low yield of the desired propargyl alcohol and significant side products. What could be the issue?

A: This is a known challenge, particularly with complex substrates like skipped diynes which may have lower intrinsic reactivity compared to simple terminal alkynes[2].

Potential Causes and Solutions:

  • Isomerization of the Skipped Diyne: Under basic conditions, the skipped diyne can isomerize to a less reactive or undesired allenyne, which can then react to form allenynol side products[2].

    • Troubleshooting:

      • Slow Addition of Aldehyde: Add the aldehyde very slowly to the reaction mixture using a syringe pump over several hours. This keeps the concentration of the aldehyde low and can favor the desired reaction pathway[2].

      • Reagent Stoichiometry: An excess of Zn(OTf)₂ and the chiral ligand (e.g., N-methylephedrine) may be required to drive the reaction forward with the less reactive diyne[2].

      • Temperature Control: The reaction may require elevated temperatures (e.g., 40 °C) to proceed, but this can also promote side reactions. Careful optimization is necessary[2].

  • Low Reactivity of the Diyne:

    • Troubleshooting:

      • Alternative Catalysts/Additives: While the standard Carreira conditions use Zn(OTf)₂ and a chiral amino alcohol, exploring other Lewis acids or additives might improve reactivity.

      • Substrate Modification: If feasible, consider using a more reactive alkyne surrogate that can be converted to the desired structure post-coupling.

Troubleshooting Workflow for Carreira Alkynylation

G start Low Yield in Carreira Alkynylation check_purity Verify Purity of Diyne, Aldehyde, & Reagents start->check_purity check_conditions Ensure Strict Anhydrous & Anaerobic Conditions check_purity->check_conditions slow_addition Implement Slow Addition of Aldehyde via Syringe Pump check_conditions->slow_addition optimize_stoichiometry Optimize Stoichiometry: Increase Zn(OTf)₂ & Ligand slow_addition->optimize_stoichiometry temp_control Optimize Reaction Temperature optimize_stoichiometry->temp_control yield_improves Yield Improved? temp_control->yield_improves success Proceed with Synthesis yield_improves->success Yes failure Consider Alternative Coupling Strategy yield_improves->failure No

Caption: Troubleshooting workflow for low-yield Carreira alkynylation.

Poor Diastereoselectivity in Methylation of a Ketone

Q: I am performing a methylation on a ketone to install a tertiary alcohol, but I am getting a poor diastereomeric ratio, making purification difficult and lowering the yield of the desired epimer.

A: Achieving high diastereoselectivity in the addition of organometallics to chiral ketones can be challenging. The choice of the methylating agent and the use of chelating agents are critical. In the synthesis of Jerangolid B, this was addressed by screening various conditions[1].

Comparative Data on Methylation Conditions:

EntryMethylating AgentAdditive (equiv)Solventd.r. (Desired:Undesired)Yield (%)
1MeMgBr-THF35:6575
2MeLi-THF25:7580
3MeMgBrCeCl₃ (1.5)THF17:8385
4MeLiCeCl₃ (1.0)THF83:1765
5MeLiCeCl₃ (1.5)THF68:3284

Data adapted from the synthesis of Jerangolid B[1].

Troubleshooting and Optimization:

  • Use of a Cerium Additive: The addition of anhydrous Cerium(III) chloride (CeCl₃) can significantly alter the diastereoselectivity. Organocerium reagents, formed in situ from organolithiums, are less basic and can favor chelation-controlled addition, potentially leading to the desired stereoisomer[1]. As seen in the table, switching from MeMgBr to MeLi in the presence of CeCl₃ inverted the selectivity[1].

  • Reagent Stoichiometry: The ratio of the organometallic reagent to the cerium salt can impact both yield and selectivity. It may be necessary to screen different ratios to find the optimal balance[1].

  • Temperature: Perform the reaction at low temperatures (e.g., -78 °C) to enhance selectivity.

  • Solvent: The coordinating ability of the solvent can influence the transition state. While THF is common, exploring other ethereal solvents like Et₂O could be beneficial.

Key Reaction Pathway: Chelation vs. Felkin-Anh Model

G cluster_0 Non-Chelating (Felkin-Anh) cluster_1 Chelating (Cram-Chelate) K_FA Chiral Ketone TS_FA Felkin-Anh Transition State K_FA->TS_FA P_FA Major Product (e.g., 17:83 d.r.) TS_FA->P_FA MeMgBr MeMgBr MeMgBr->TS_FA K_C Chiral Ketone TS_C CeCl₃ Chelation Transition State K_C->TS_C P_C Major Product (e.g., 83:17 d.r.) TS_C->P_C MeLi_CeCl3 MeLi / CeCl₃ MeLi_CeCl3->TS_C

Caption: Control of diastereoselectivity via chelating vs. non-chelating conditions.

Experimental Protocols

Protocol: Shi Asymmetric Epoxidation

This protocol is adapted from a key step in the synthesis of a pyran fragment for Jerangolid B, which proceeds in good yield and high enantioselectivity[1]. This reaction is crucial for setting a key stereocenter.

Reaction: Conversion of alkene 18 to epoxide 20 .

Materials:

  • Alkene 18 (1.0 equiv)

  • Shi Catalyst 19 (derived from L-sorbose) (0.3 equiv)

  • Oxone® (potassium peroxymonosulfate) (5.0 equiv)

  • EDTA disodium (B8443419) salt solution (0.05 M in 4 mM Na₂B₄O₇)

  • K₂CO₃ (11.6 equiv)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • n-Heptane

  • Ethyl acetate (B1210297) (EtOAc)

Procedure:

  • To a solution of alkene 18 in CH₃CN, add the EDTA solution.

  • Add K₂CO₃ and the Shi catalyst 19 to the biphasic mixture.

  • Cool the vigorously stirred mixture to 0 °C.

  • Add Oxone® portion-wise over 1 hour, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (n-heptane/EtOAc gradient) to afford the pure epoxide 20 .

Reported Yield: 75% with 92% ee[1].

Troubleshooting Notes:

  • Low ee: Ensure the catalyst is pure and handled correctly. The pH of the reaction mixture is critical; the buffer system helps maintain the optimal pH for catalysis.

  • Incomplete Reaction: The quality of the Oxone® is important. Use a fresh bottle if possible. Ensure vigorous stirring to overcome the biphasic nature of the reaction.

References

Optimization

Improving the stability of Jangomolide in aqueous solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues of...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues of Jangomolide in aqueous solutions during experimental procedures.

Disclaimer

Jangomolide is a specialized steroid lactone, and publicly available stability data is limited. The information provided herein is largely based on established knowledge of structurally similar compounds, primarily withanolides. Researchers are strongly advised to perform their own stability studies to determine the optimal conditions for their specific experimental needs.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Loss of biological activity of Jangomolide solution over a short period. pH-mediated hydrolysis: The lactone ring in Jangomolide is susceptible to hydrolysis, especially at alkaline and strongly acidic pH.- Maintain the pH of the aqueous solution within a weakly acidic to neutral range (pH 5-7). - Use a suitable buffer system (e.g., phosphate (B84403) or citrate (B86180) buffer) to maintain a stable pH. - Prepare fresh solutions before each experiment.
Precipitation or cloudiness observed in the Jangomolide stock solution. Low aqueous solubility: Jangomolide, being a steroid lactone, likely has poor water solubility. Temperature effects: Lower temperatures can decrease the solubility of the compound.- Prepare stock solutions in an appropriate organic solvent (e.g., DMSO, ethanol) before diluting to the final aqueous concentration. - Ensure the final concentration in the aqueous medium does not exceed its solubility limit. - Store stock solutions at recommended temperatures and bring to room temperature before use.
Inconsistent experimental results between batches. Degradation due to light exposure: Steroid lactones can be susceptible to photodegradation. Oxidative degradation: Exposure to atmospheric oxygen can lead to degradation.- Protect Jangomolide solutions from light by using amber vials or covering containers with aluminum foil. - Prepare solutions in degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments.
Appearance of unknown peaks in analytical chromatography (e.g., HPLC). Formation of degradation products: This indicates instability under the current experimental or storage conditions.- Perform a forced degradation study to identify potential degradation products and their retention times. - Adjust pH, temperature, and light exposure to minimize degradation. - Use a validated stability-indicating analytical method for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Jangomolide in aqueous solutions?

A1: Based on its steroid lactone structure, the most probable primary degradation pathway for Jangomolide in aqueous solutions is hydrolysis of the lactone ring. This reaction is typically catalyzed by acidic or basic conditions, leading to the opening of the lactone ring and formation of a hydroxy carboxylic acid, which is likely to be biologically inactive.

Q2: What is the optimal pH range for maintaining the stability of Jangomolide in aqueous solutions?

A2: For structurally similar withanolides, a pH range of 5 to 7 has been shown to provide optimal stability in aqueous solutions.[1] It is recommended to maintain the pH of Jangomolide solutions within this weakly acidic to neutral range to minimize hydrolysis.

Q3: How should I prepare and store stock solutions of Jangomolide?

A3: Due to its likely low aqueous solubility, it is advisable to prepare concentrated stock solutions of Jangomolide in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. These stock solutions should be stored at -20°C or -80°C in tightly sealed, light-protected containers. For working solutions, dilute the stock solution in the desired aqueous buffer immediately before use, ensuring the final concentration of the organic solvent is compatible with your experimental system.

Q4: Can I autoclave aqueous solutions containing Jangomolide?

A4: No, autoclaving is not recommended. The high temperatures and pressures of autoclaving will likely lead to significant thermal degradation and hydrolysis of the Jangomolide molecule. Solutions should be sterilized by filtration through a 0.22 µm filter if necessary.

Q5: What analytical methods are suitable for assessing the stability of Jangomolide?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometric detection is the most suitable technique for assessing the stability of Jangomolide.[2][3][4][5][6][7] This method can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active compound.

Data Presentation: Stability of Structurally Similar Withanolides

The following tables summarize stability data for withanolides, which can serve as a reference for designing experiments with Jangomolide.

Table 1: Effect of pH on Withanolide Stability

pHConditionObservationReference
2.024 hoursMinor reduction in total withanolide content.[1]
7.024 hoursStable.[1]
10.024 hoursMinor reduction in total withanolide content.[1]
AlkalineForced DegradationSignificant degradation observed.[4]
AcidicForced DegradationSignificant degradation observed, but less than alkaline conditions.[4]

Table 2: Effect of Temperature and Light on Withanolide Stability

ConditionObservationReference
45°C (mild heat stress)Significant increase in withanolide content in plant cultures (biosynthesis). This does not directly reflect stability in solution but indicates sensitivity to temperature.[8]
Accelerated Storage (40°C/75% RH)Significant decline in withaferin A and withanolide A content over 6 months.[9][10]
Photostability (ICH guidelines)Slight loss of active constituent.[4]
UV-B RadiationChanges in withanolide content in plant cultures.[8]

Experimental Protocols

Protocol 1: Forced Degradation Study of Jangomolide

Objective: To identify potential degradation pathways and products of Jangomolide under various stress conditions. This information is crucial for developing a stability-indicating analytical method.

Materials:

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Jangomolide in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of Jangomolide in an oven at 60°C for 48 hours.

    • Dissolve the stressed sample in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of Jangomolide (in a transparent container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze both samples by HPLC.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method. Compare the chromatograms to identify degradation products.

Protocol 2: Stability-Indicating HPLC Method for Jangomolide (Example)

Objective: To quantify Jangomolide in the presence of its degradation products. This is a general method for withanolides and should be optimized for Jangomolide.

Instrumentation and Conditions:

  • HPLC System: A system with a pump, autosampler, and PDA or UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like ammonium (B1175870) acetate). For example, a starting condition of 40% acetonitrile, increasing to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of Jangomolide (e.g., 228 nm for withanolides).[2]

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of Jangomolide in the mobile phase at known concentrations to create a calibration curve.

  • Sample Preparation: Prepare the samples (from stability studies or experiments) by diluting them to a concentration within the calibration range.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Determine the peak area of Jangomolide in the chromatograms and calculate the concentration using the calibration curve. The resolution between the Jangomolide peak and any degradation product peaks should be greater than 1.5.

Mandatory Visualizations

Signaling Pathways Potentially Modulated by Jangomolide

Given that Jangomolide is a steroid lactone, it may modulate signaling pathways similar to those affected by withanolides like Withaferin A. These pathways are often implicated in inflammation and cancer.

G cluster_nucleus Nuclear Events Jangomolide Jangomolide IKK IKK Jangomolide->IKK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB_p65_p50 NF-κB (p65/p50) IkappaB->NFkappaB_p65_p50 Nucleus Nucleus NFkappaB_p65_p50->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (COX-2, iNOS) Apoptosis_Inhibition Inhibition of Apoptosis

Figure 1. Potential Inhibition of the NF-κB Signaling Pathway by Jangomolide.

G cluster_nucleus Nuclear Events Jangomolide Jangomolide STAT3 STAT3 Jangomolide->STAT3 Inhibits Phosphorylation pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Dimerizes & Translocates Proliferation_Genes Cell Proliferation & Survival Genes

Figure 2. Potential Inhibition of the STAT3 Signaling Pathway by Jangomolide.
Experimental Workflow

G Start Start: Jangomolide Solution Stress_Conditions Apply Stress Conditions (pH, Temp, Light, Oxidant) Start->Stress_Conditions Sampling Sample at Time Points Stress_Conditions->Sampling HPLC_Analysis Stability-Indicating HPLC Analysis Sampling->HPLC_Analysis Data_Analysis Data Analysis: Quantify Jangomolide & Degradation Products HPLC_Analysis->Data_Analysis Conclusion Determine Degradation Rate & Pathway Data_Analysis->Conclusion

Figure 3. General Workflow for a Forced Degradation Study of Jangomolide.

References

Troubleshooting

Troubleshooting Jangomolide precipitation in cell culture media

Welcome to the technical support center for Jangomolide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Jangomolide in cell culture e...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Jangomolide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Jangomolide in cell culture experiments and to troubleshoot common issues, particularly precipitation.

Frequently Asked Questions (FAQs)

Q1: What is Jangomolide and why is it used in research?

Jangomolide is a naturally occurring steroidal lactone.[1] Steroidal lactones are a class of compounds investigated for a variety of biological activities, making them of interest in drug discovery and cellular research.[2]

Q2: My Jangomolide solution precipitated immediately after adding it to my cell culture medium. What happened?

This is a common issue with hydrophobic compounds like Jangomolide. The precipitation, often called "crashing out," occurs because Jangomolide is poorly soluble in the aqueous environment of your cell culture medium. The dimethyl sulfoxide (B87167) (DMSO) you likely used to dissolve the Jangomolide is miscible with the medium, but upon dilution, the Jangomolide is no longer soluble and forms a precipitate.

Q3: How can I prevent Jangomolide from precipitating in my cell culture medium?

Preventing precipitation involves a combination of proper technique and understanding the solubility limits of Jangomolide. Key strategies include:

  • Proper Solubilization and Dilution: Prepare a high-concentration stock solution of Jangomolide in 100% DMSO. It is crucial to ensure the compound is fully dissolved. Subsequently, perform a serial dilution of this stock solution. A critical step is to add the Jangomolide stock solution to pre-warmed (37°C) media while gently vortexing to facilitate rapid and even dispersion.

  • Control Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.1%, and certainly no higher than 0.5%, as higher concentrations can be toxic to cells.[3][4][5]

  • Determine Maximum Soluble Concentration: Before conducting your experiments, it is highly recommended to determine the maximum soluble concentration of Jangomolide in your specific cell culture medium. A detailed protocol for this is provided below.

Q4: Can I filter my media to remove the Jangomolide precipitate?

Filtering the media to remove the precipitate is not recommended. The precipitate is your compound of interest, and filtering it out will lead to an unknown and lower final concentration, rendering your experimental results unreliable. The focus should be on preventing precipitation in the first place.

Q5: Will the serum in my cell culture medium help to dissolve Jangomolide?

Serum contains proteins like albumin that can help to solubilize hydrophobic compounds. However, this effect is limited. At concentrations exceeding its solubility limit, Jangomolide can still precipitate even in the presence of serum.

Troubleshooting Guide

This guide addresses specific issues you may encounter with Jangomolide precipitation.

IssuePotential CauseRecommended Solution
Immediate Precipitation High Final Concentration: The final concentration of Jangomolide exceeds its solubility limit in the aqueous medium.Decrease the final working concentration of Jangomolide. Perform a solubility test to determine the maximum soluble concentration in your specific medium (see protocol below).
Rapid Dilution/Solvent Shock: Adding a concentrated DMSO stock directly to a large volume of media causes a rapid change in solvent polarity, leading to precipitation.Perform a serial dilution. Create an intermediate dilution of your high-concentration stock in DMSO first. Then, add the intermediate stock to pre-warmed (37°C) cell culture medium while gently vortexing.
Low Media Temperature: Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for preparing your final working solution.
Precipitation Over Time Compound Instability: Jangomolide may degrade or aggregate over longer incubation periods at 37°C.Prepare fresh Jangomolide-containing media for long-term experiments. Consider reducing the incubation time if your experimental design allows.
pH Shift in Media: The pH of the culture medium can change over time in the incubator, which may affect the solubility of pH-sensitive compounds.Ensure your medium is properly buffered for the CO2 concentration in your incubator. Consider using a medium supplemented with HEPES for more stable buffering.
Interaction with Media Components: Jangomolide may interact with salts, amino acids, or other components in the media, forming insoluble complexes.If possible, test the solubility of Jangomolide in a simpler buffered solution like PBS to see if media components are the issue. You could also try a different basal media formulation.
Cloudy or Turbid Media Fine Particulate Precipitation: This indicates that the compound is coming out of solution, even if large crystals are not visible.Follow the recommendations for immediate precipitation. Lowering the final concentration is often the most effective solution.
Microbial Contamination: Cloudiness can also be a sign of bacterial or fungal contamination.Examine the media under a microscope to differentiate between precipitate and microbial growth. If contamination is suspected, discard the culture and review your sterile technique.

Experimental Protocols

Protocol 1: Preparation of Jangomolide Stock and Working Solutions

This protocol outlines the recommended procedure for dissolving and diluting Jangomolide to minimize precipitation.

  • Prepare a High-Concentration Stock Solution:

    • Weigh the desired amount of Jangomolide powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Create an Intermediate Dilution (if necessary):

    • For very low final concentrations, it is beneficial to first prepare an intermediate dilution of the stock solution in 100% DMSO.

  • Prepare the Final Working Solution:

    • Pre-warm your complete cell culture medium (with serum and other supplements) to 37°C.

    • While gently vortexing or swirling the pre-warmed medium, add the Jangomolide stock solution (or intermediate dilution) drop-wise to achieve the desired final concentration.

    • Ensure the final DMSO concentration is within the tolerated range for your specific cell line (ideally ≤ 0.1%).

  • Final Check:

    • Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your cells.

Protocol 2: Determining the Maximum Soluble Concentration of Jangomolide

This turbidimetric assay allows you to determine the kinetic solubility of Jangomolide in your specific cell culture medium.[6][7]

  • Materials:

    • Jangomolide

    • 100% DMSO

    • Your specific cell culture medium (complete with all supplements)

    • 96-well clear-bottom plate

    • Plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600-650 nm)

  • Methodology:

    • Prepare a high-concentration stock solution of Jangomolide in 100% DMSO (e.g., 20 mM).

    • In a 96-well plate, perform a 2-fold serial dilution of the Jangomolide stock in DMSO.

    • In a separate 96-well plate, add a fixed volume of pre-warmed (37°C) cell culture medium to each well.

    • Transfer a small, equal volume (e.g., 1-2 µL) from the DMSO dilution plate to the corresponding wells of the media plate. This will create a range of final Jangomolide concentrations.

    • Include control wells with medium and the highest concentration of DMSO only.

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the absorbance (turbidity) of each well at 600-650 nm.

  • Data Analysis:

    • The highest concentration of Jangomolide that does not show a significant increase in absorbance compared to the DMSO-only control is considered the maximum soluble concentration under these conditions.

Visualizing Experimental and Logical Workflows

Troubleshooting_Workflow Jangomolide Precipitation Troubleshooting Workflow start Start: Jangomolide Precipitation Observed check_concentration Is the final concentration known to be soluble? start->check_concentration solubility_test Perform Solubility Test (Protocol 2) check_concentration->solubility_test No / Unsure check_dilution Was a serial dilution into pre-warmed media used? check_concentration->check_dilution Yes adjust_concentration Lower final concentration below max solubility solubility_test->adjust_concentration end_precipitate Precipitation Persists: Re-evaluate experimental design solubility_test->end_precipitate adjust_concentration->check_dilution end_clear Solution Clear: Proceed with Experiment adjust_concentration->end_clear improve_dilution Implement proper dilution technique (Protocol 1) check_dilution->improve_dilution No check_dmso Is the final DMSO concentration ≤ 0.1%? check_dilution->check_dmso Yes improve_dilution->check_dmso improve_dilution->end_clear adjust_dmso Adjust stock concentration to lower final DMSO % check_dmso->adjust_dmso No check_time Does precipitation occur over time? check_dmso->check_time Yes adjust_dmso->end_clear instability Consider compound instability or media interactions check_time->instability Yes check_time->end_clear No fresh_media Prepare fresh media for long experiments instability->fresh_media instability->end_precipitate fresh_media->end_clear

Caption: Troubleshooting workflow for Jangomolide precipitation.

Potential Signaling Pathways

While the specific signaling pathways modulated by Jangomolide are a subject of ongoing research, as a steroidal lactone, it may influence pathways commonly affected by this class of compounds. These can include pathways involved in inflammation, cell cycle regulation, and apoptosis.[8][9][10][11] The diagram below represents a generalized signaling cascade that could potentially be influenced by compounds like Jangomolide.

Signaling_Pathway Generalized Signaling Pathway Potentially Affected by Steroidal Lactones cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cell Surface Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK, PI3K/Akt) Receptor->Kinase_Cascade Activates/Inhibits Jangomolide Jangomolide Jangomolide->Receptor Binds/Interacts Transcription_Factor_Inactive Inactive Transcription Factor (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factor_Inactive Phosphorylates Transcription_Factor_Active Active Transcription Factor Transcription_Factor_Inactive->Transcription_Factor_Active Activation DNA DNA Transcription_Factor_Active->DNA Translocates & Binds Gene_Expression Target Gene Expression DNA->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Apoptosis, Inflammation, Proliferation) Gene_Expression->Cellular_Response

Caption: Generalized signaling pathway for steroidal lactones.

References

Optimization

Technical Support Center: Strategies to Mitigate Off-Target Effects of Novel Natural Products

Disclaimer: Due to the limited publicly available information on the specific biological activities and protein targets of Jangomolide, this technical support guide provides general strategies and protocols applicable to...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited publicly available information on the specific biological activities and protein targets of Jangomolide, this technical support guide provides general strategies and protocols applicable to novel natural products of a similar structural class (limonoids/steroid-like compounds). The information herein is intended to serve as a foundational resource for researchers to develop a systematic approach to identifying and reducing the off-target effects of their compounds of interest.

Frequently Asked Questions (FAQs)

Q1: We have isolated a novel natural product, Jangomolide. What is the first step to understanding its potential for off-target effects?

A1: The initial and most critical step is to identify the primary biological target(s) of Jangomolide. Without knowing the intended on-target, it is impossible to define what constitutes an off-target effect. A multi-pronged approach combining computational prediction and experimental validation is recommended.

  • In Silico Prediction: Utilize bioinformatics tools to predict potential protein targets based on the chemical structure of Jangomolide.[1] These tools compare the structure to libraries of known ligands and their targets.

  • Experimental Target Identification: Employ unbiased, label-free methods to identify direct binding partners from cell lysates or living cells. Techniques like Affinity Purification-Mass Spectrometry (AP-MS) and Cellular Thermal Shift Assay (CETSA) are powerful for this purpose.[2][3]

Q2: What are the common experimental approaches to identify the off-target proteins of a small molecule like Jangomolide?

A2: Identifying off-target proteins involves a range of techniques that can be broadly categorized as follows:

  • Affinity-Based Methods: These methods use a modified version of the compound (e.g., biotinylated or with a photo-affinity label) to "pull down" interacting proteins from a cell lysate.[4][5]

  • Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently bind to the active sites of specific enzyme families to identify targets.[3]

  • Thermal Stability-Based Methods (e.g., CETSA): This approach relies on the principle that a compound binding to a protein increases its thermal stability. Changes in protein stability across a temperature gradient in the presence of the compound can identify targets.[3][6]

  • Computational Approaches: In silico methods can predict potential off-targets by screening the compound against databases of protein structures.[1]

Q3: Once potential on- and off-targets are identified, how can we validate these interactions?

A3: Validation is crucial to confirm direct binding and functional consequences. Key validation methods include:

  • Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) can confirm and quantify the direct binding affinity between the compound and the protein.

  • Cell-Based Assays: Knockdown (e.g., using siRNA or CRISPR) or overexpression of the putative target protein in cells can help determine if the compound's effect is dependent on that protein.

  • Enzymatic Assays: If the identified target is an enzyme, its activity can be measured in the presence and absence of the compound to confirm functional modulation.

Q4: What are the main strategies to reduce the off-target effects of a bioactive natural product?

A4: Strategies to reduce off-target effects can be broadly classified into two categories:

  • Chemical Modification (Lead Optimization): This involves synthesizing analogs of the lead compound to improve its selectivity. Structure-Activity Relationship (SAR) studies are crucial to guide these modifications.[7][8] By identifying the chemical moieties responsible for off-target binding, it's possible to modify them to reduce unwanted interactions while maintaining on-target activity.

  • Targeted Delivery Systems: Encapsulating the compound in a delivery vehicle (e.g., nanoparticles, liposomes) that is targeted to specific tissues or cell types can reduce systemic exposure and, therefore, off-target effects in other parts of the body.

Troubleshooting Guides

Issue: Our in silico predictions for Jangomolide's targets are not being validated by our initial experimental screens.

  • Possible Cause 1: Limitations of Prediction Algorithms. In silico tools are predictive and may not account for the complex cellular environment.

    • Troubleshooting Step: Expand your experimental approach. Utilize multiple, orthogonal target identification methods (e.g., both AP-MS and CETSA) to increase the likelihood of identifying bona fide targets.

  • Possible Cause 2: Compound Inactivity in the Assay. The compound may not be stable or soluble under the experimental conditions.

    • Troubleshooting Step: Verify the stability and solubility of Jangomolide in your assay buffers. Consider using a different assay format or modifying the compound to improve its properties.

  • Possible Cause 3: Pro-drug Activation Requirement. Some natural products require metabolic activation to become bioactive.

    • Troubleshooting Step: Test the compound in a cellular context where metabolic enzymes are active. Consider pre-incubating the compound with liver microsomes to generate potential metabolites and then screen those for activity.

Issue: We've identified several potential off-targets, but we're unsure which ones are functionally relevant.

  • Possible Cause: Not all binding events lead to a functional consequence. A compound may bind to a protein without affecting its function.

    • Troubleshooting Step 1: Prioritize validation of off-targets that have a plausible connection to any observed cellular phenotype or toxicity.

    • Troubleshooting Step 2: Use functional assays (e.g., enzymatic assays, reporter assays) to determine if the binding of your compound to the off-target protein alters its activity.

    • Troubleshooting Step 3: Correlate the potency of the compound for the off-target with the concentration at which the off-target effect is observed in cells. A significant discrepancy may suggest the binding is not functionally relevant in a cellular context.

Data Presentation

Table 1: Hypothetical On-Target and Off-Target Binding Affinities for Jangomolide Analogs

Compound IDOn-Target (Protein X) Ki (nM)Off-Target (Protein Y) Ki (nM)Selectivity Index (Off-Target Ki / On-Target Ki)
Jangomolide5050010
Analog 1.145250055.6
Analog 1.2120>10,000>83.3
Analog 2.1654506.9

This table illustrates how Structure-Activity Relationship (SAR) data can be organized to track improvements in selectivity.

Table 2: Cellular Activity of Jangomolide Analogs

Compound IDOn-Target Cellular IC50 (µM)Off-Target Cellular IC50 (µM)Therapeutic Window (Off-Target IC50 / On-Target IC50)
Jangomolide0.5510
Analog 1.10.42050
Analog 1.21.0>50>50
Analog 2.10.635

This table demonstrates the comparison of on- and off-target cellular potency to evaluate the therapeutic window.

Experimental Protocols

Protocol 1: Generic Affinity Purification-Mass Spectrometry (AP-MS) for Target Identification

  • Probe Synthesis: Synthesize a derivative of Jangomolide with a linker and a reactive group (e.g., biotin (B1667282) or a photo-activatable group).

  • Cell Lysis: Prepare a cell lysate from the relevant cell line or tissue.

  • Probe Incubation: Incubate the cell lysate with the Jangomolide probe. For photo-affinity probes, expose the mixture to UV light to induce covalent cross-linking.

  • Affinity Capture: Add streptavidin-coated beads (for biotinylated probes) to the lysate to capture the probe-protein complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified in the probe-treated sample to a control sample (e.g., treated with a non-biotinylated compound) to identify specific binding partners.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Cell Treatment: Treat intact cells with Jangomolide or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Protein Quantification: Quantify the amount of a specific protein of interest in the soluble fraction at each temperature point using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Jangomolide indicates target engagement.

Visualizations

Target_Identification_Workflow cluster_0 Hypothesis Generation cluster_1 Target Identification cluster_2 Target Validation cluster_3 Outcome In_Silico_Screening In Silico Screening (Jangomolide Structure) AP_MS Affinity Purification- Mass Spectrometry In_Silico_Screening->AP_MS Phenotypic_Screening Phenotypic Screening (Cell-based Assays) Phenotypic_Screening->AP_MS CETSA Cellular Thermal Shift Assay (CETSA) Phenotypic_Screening->CETSA ABPP Activity-Based Protein Profiling Phenotypic_Screening->ABPP Biophysical_Assays Biophysical Assays (SPR, ITC, MST) AP_MS->Biophysical_Assays Cellular_Assays Cellular Assays (Knockdown/Overexpression) CETSA->Cellular_Assays ABPP->Cellular_Assays Validated_Targets Validated On- and Off-Targets Biophysical_Assays->Validated_Targets Cellular_Assays->Validated_Targets

Caption: A generalized workflow for the identification and validation of protein targets for a novel natural product.

Signaling_Pathway Jangomolide Jangomolide On_Target On-Target (e.g., Kinase A) Jangomolide->On_Target Inhibition Off_Target Off-Target (e.g., Kinase B) Jangomolide->Off_Target Inhibition Substrate_A Substrate A On_Target->Substrate_A Phosphorylation Substrate_B Substrate B Off_Target->Substrate_B Phosphorylation Desired_Effect Desired Therapeutic Effect Substrate_A->Desired_Effect Leads to Adverse_Effect Adverse Off-Target Effect Substrate_B->Adverse_Effect Leads to

Caption: Hypothetical signaling pathway illustrating on- and off-target effects of Jangomolide.

Mitigation_Strategy Start Off-Target Identified SAR_Feasible Is SAR-based modification feasible? Start->SAR_Feasible Modify_Compound Synthesize Analogs to Improve Selectivity SAR_Feasible->Modify_Compound Yes Targeted_Delivery Develop Targeted Delivery System SAR_Feasible->Targeted_Delivery No Test_Analogs Test Analogs for On- and Off-Target Activity Modify_Compound->Test_Analogs Selectivity_Improved Selectivity Improved? Test_Analogs->Selectivity_Improved Selectivity_Improved->Modify_Compound No, iterate End_Optimized Optimized Compound/ System Selectivity_Improved->End_Optimized Yes End_Reassess Re-evaluate Therapeutic Potential Selectivity_Improved->End_Reassess If no improvement after iterations Targeted_Delivery->End_Optimized

Caption: Decision-making flowchart for mitigating off-target effects of a bioactive compound.

References

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of Jangomolide for In Vivo Studies

Welcome to the technical support center for Jangomolide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo delivery of Jangomo...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Jangomolide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo delivery of Jangomolide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is Jangomolide and why is its bioavailability a concern for in vivo studies?

Jangomolide is a naturally occurring steroid lactone.[1][2] Like many complex natural products, it is predicted to be lipophilic, which often correlates with poor aqueous solubility. For oral administration, poor solubility can limit the dissolution of the compound in gastrointestinal fluids, leading to low absorption and reduced systemic exposure, which in turn can result in a lack of efficacy in in vivo models.[3][4] For parenteral administration, poor aqueous solubility can make it challenging to develop suitable formulations.

Q2: My in vivo study with a simple Jangomolide suspension is showing no therapeutic effect. What are the likely reasons?

The lack of an observable therapeutic effect is likely due to poor bioavailability. Several factors could be contributing to this:

  • Low Aqueous Solubility: Jangomolide may not be dissolving sufficiently in the gastrointestinal tract to be absorbed into the bloodstream.

  • Poor Permeability: The compound may have difficulty crossing the intestinal membrane.

  • First-Pass Metabolism: After absorption, Jangomolide might be extensively metabolized by the liver before it reaches systemic circulation.[5]

  • Efflux Transporters: The compound could be actively pumped out of intestinal cells by transporters like P-glycoprotein.[6]

Q3: What are the primary strategies to enhance the bioavailability of a poorly soluble compound like Jangomolide?

Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs.[4][7][8] These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size (micronization or nanosizing) can enhance the dissolution rate.[4][9]

  • Solid Dispersions: Dispersing Jangomolide in a hydrophilic polymer matrix at a molecular level can improve its dissolution.

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[7]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[4]

  • Prodrug Approach: Modifying the chemical structure of Jangomolide to create a more soluble or permeable derivative that converts back to the active compound in vivo.[3]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Suggestions
Low aqueous solubility of Jangomolide. Lipophilic nature of the steroid lactone structure.- Prepare a solid dispersion of Jangomolide with a hydrophilic polymer (e.g., PVP, HPMC).- Formulate Jangomolide in a lipid-based system like a Self-Emulsifying Drug Delivery System (SEDDS).- Investigate the use of cyclodextrins to form an inclusion complex.
High variability in plasma concentrations in animal studies. Inconsistent dissolution and absorption from a simple suspension.- Switch to a more robust formulation such as a nanoemulsion or a solid dispersion to ensure more uniform drug release and absorption.
No significant increase in bioavailability despite improving solubility. Poor intestinal permeability or significant efflux by transporters.- Consider the inclusion of a permeation enhancer in the formulation.- Co-administer with a known inhibitor of efflux pumps like P-glycoprotein (e.g., piperine), though this requires careful investigation.[6][10]
Rapid clearance of Jangomolide from plasma. Extensive first-pass metabolism in the liver.- Consider alternative routes of administration that bypass the liver, such as parenteral or transdermal, if feasible for the study's objectives.- Explore lipid-based formulations which can facilitate lymphatic uptake, partially bypassing first-pass metabolism.[6]

Quantitative Data Summary

The following tables present hypothetical data to illustrate the potential improvements in Jangomolide's properties using different formulation strategies.

Table 1: Solubility Enhancement of Jangomolide

Formulation Solubility in Simulated Gastric Fluid (µg/mL) Solubility in Simulated Intestinal Fluid (µg/mL)
Unprocessed Jangomolide1.5 ± 0.32.1 ± 0.4
Micronized Jangomolide8.2 ± 1.110.5 ± 1.5
Jangomolide Solid Dispersion (1:5 drug-to-polymer ratio)45.7 ± 4.258.3 ± 5.1
Jangomolide-Cyclodextrin Complex60.1 ± 5.575.9 ± 6.8
Jangomolide SEDDS> 200 (forms microemulsion)> 200 (forms microemulsion)

Table 2: Pharmacokinetic Parameters of Jangomolide in a Rodent Model (Oral Administration)

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (0-24h) (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension5045 ± 124.0250 ± 65100
Solid Dispersion50210 ± 452.01150 ± 210460
Nanoemulsion50350 ± 601.51980 ± 320792

Experimental Protocols

Protocol 1: Preparation of a Jangomolide Solid Dispersion by Solvent Evaporation
  • Materials: Jangomolide, Polyvinylpyrrolidone (PVP K30), Dichloromethane (B109758), Methanol (B129727).

  • Procedure:

    • Accurately weigh Jangomolide and PVP K30 in a 1:5 ratio.

    • Dissolve both components in a 1:1 mixture of dichloromethane and methanol in a round-bottom flask.

    • Continue stirring until a clear solution is obtained.

    • Remove the solvent using a rotary evaporator at 40°C under reduced pressure.

    • Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Grind the dried solid dispersion into a fine powder using a mortar and pestle.

    • Store the powder in a desiccator until further use.

Protocol 2: Preparation of a Jangomolide Self-Emulsifying Drug Delivery System (SEDDS)
  • Materials: Jangomolide, Labrasol® (oil), Cremophor® EL (surfactant), Transcutol® HP (co-surfactant).

  • Procedure:

    • Prepare the SEDDS vehicle by mixing Labrasol®, Cremophor® EL, and Transcutol® HP in a ratio of 30:40:30 (w/w/w).

    • Heat the mixture to 40°C and stir until a clear, homogenous solution is formed.

    • Add Jangomolide to the vehicle at a concentration of 20 mg/g.

    • Continue stirring at 40°C until the Jangomolide is completely dissolved.

    • To test the self-emulsification properties, add 1 mL of the Jangomolide-loaded SEDDS to 250 mL of distilled water with gentle agitation and observe the formation of a clear or slightly opalescent microemulsion.

Visualizations

Experimental Workflow for Bioavailability Enhancement

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation start Jangomolide Powder formulate Formulation Strategies (SEDDS, Solid Dispersion, etc.) start->formulate solubility Solubility Studies formulate->solubility dissolution Dissolution Testing solubility->dissolution permeability Permeability Assay (e.g., PAMPA, Caco-2) dissolution->permeability animal_study Pharmacokinetic Study in Rodents permeability->animal_study efficacy Efficacy Study animal_study->efficacy end Optimized Formulation efficacy->end

Caption: Workflow for enhancing Jangomolide's bioavailability.

Decision Tree for Formulation Strategy Selection

formulation_decision_tree cluster_solubility Solubility Enhancement cluster_permeability Permeability Enhancement start Poor Bioavailability of Jangomolide q1 Primary Issue: Solubility or Permeability? start->q1 solubility Solubility-Limited q1->solubility Solubility permeability Permeability-Limited q1->permeability Permeability solid_dispersion Solid Dispersion solubility->solid_dispersion Amorphous conversion lipid_formulation Lipid-Based (SEDDS) solubility->lipid_formulation Lipid vehicle nanosizing Nanosizing solubility->nanosizing Surface area increase permeation_enhancers Permeation Enhancers permeability->permeation_enhancers efflux_inhibitors Efflux Pump Inhibitors permeability->efflux_inhibitors

Caption: Decision tree for selecting a formulation strategy.

Hypothetical Signaling Pathway Modulation by Jangomolide

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Jangomolide Jangomolide IKK IKK Jangomolide->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB NF-κB (p65/p50) IkB->NFkB Sequesters NFkB_active Active NF-κB NFkB->NFkB_active Release & Translocation (Blocked) Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_active->Genes Transcription Nucleus Nucleus

Caption: Hypothetical inhibition of the NF-κB pathway by Jangomolide.

References

Optimization

Technical Support Center: Optimizing Reaction Conditions for the Derivatization of Complex Lactones

Disclaimer: No specific information could be found for a molecule named "Jangomolide" in the reviewed scientific literature. The following troubleshooting guides, FAQs, and protocols are based on established principles f...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific information could be found for a molecule named "Jangomolide" in the reviewed scientific literature. The following troubleshooting guides, FAQs, and protocols are based on established principles for the derivatization of complex lactones and terpenes, which may share structural motifs with the target molecule.

General Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of complex lactones and provides systematic approaches to resolving them.

Q1: What are the primary reasons for low or no product yield in a derivatization reaction?

A1: Low conversion rates can stem from several factors, including the presence of moisture, suboptimal reaction temperature and time, incorrect molar ratios of reagents, and degradation of the derivatizing agent.[1] The inherent reactivity of the target functional group and steric hindrance around the reaction site are also critical considerations.[1]

Q2: My reaction is producing multiple unexpected side products. What could be the cause?

A2: The formation of side products in the derivatization of complex molecules like terpenes and lactones can be due to the presence of multiple reactive sites, leading to non-selective reactions. For instance, in the derivatization of cannabinoids, which share structural similarities with some terpenes, undesired side-reactions and artifacts can occur if the derivatizing reagents and synthetic conditions are not carefully chosen.[2] Additionally, prolonged reaction times or excessively high temperatures can lead to the degradation of either the starting material or the desired product.[3]

Q3: The derivatization reaction is stalling and not going to completion. What steps can I take?

A3: If a reaction stalls before the starting material is fully consumed, it may be beneficial to add more of the derivatizing reagent, especially if it is susceptible to degradation over the course of the reaction.[3] It is also important to ensure that the reaction environment is free of contaminants that could inhibit the reaction. If the issue persists, re-evaluating the solvent and temperature conditions may be necessary to improve reaction kinetics.

Q4: I am having difficulty purifying my derivatized product from the reaction mixture. What are some common purification challenges?

A4: Purification can be challenging due to the presence of unreacted starting materials, excess derivatizing agent, and byproducts. If the polarity of the derivatized product is very similar to that of the starting material or impurities, chromatographic separation can be difficult. In such cases, exploring different solvent systems for chromatography or considering alternative purification techniques like recrystallization or distillation (if the product is stable at higher temperatures) may be necessary.

Q5: My derivatization reaction, which previously worked, is now failing. What should be my first troubleshooting step?

A5: When a previously reliable protocol fails, the first aspect to investigate is the integrity of the derivatization reagent.[1] Many derivatizing agents are sensitive to moisture and can degrade over time if not stored properly.[1] Using a fresh batch of the reagent is a crucial first step.[1] Additionally, verifying the purity of the solvents and ensuring that all glassware is scrupulously dried is essential, as even trace amounts of water can quench the reaction.[1]

Frequently Asked Questions (FAQs)

Q1: How do I select the appropriate derivatizing agent for my target functional group?

A1: The choice of derivatizing agent depends on the functional group you are targeting (e.g., hydroxyl, carboxyl, amine) and the analytical goal. For hydroxyl groups, common reagents include acyl chlorides, organic anhydrides, and isocyanates.[4] For carboxylic acids, esterification can be achieved using various methods, including carbodiimide (B86325) coupling agents like DCC or EDC.[5] The selection should also consider the desired properties of the derivative, such as increased volatility for gas chromatography or enhanced ionization for mass spectrometry.

Q2: What is the role of the solvent in a derivatization reaction, and how do I choose the best one?

A2: The solvent plays a critical role in dissolving the reactants and influencing the reaction rate and equilibrium.[6] For esterification reactions, aprotic polar solvents like DMSO and DMF are often used as they can dissolve both the substrate and the coupling agents.[5] The choice of solvent can also affect the reaction kinetics; for example, some studies have found that solvents with low polarizability and strong hydrogen-bond acceptance can lead to faster esterification reactions.[6]

Q3: How do reaction temperature and time affect the outcome of a derivatization?

A3: Temperature and time are critical parameters that need to be optimized for each specific derivatization reaction. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesirable side products or degradation of the desired compound.[7] Conversely, lower temperatures may require longer reaction times to achieve a satisfactory yield.[7] It is advisable to monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.[5]

Q4: Are there any general tips for improving the yield and purity of derivatization reactions?

A4: To enhance the yield and purity, it is crucial to work under anhydrous conditions, as many derivatizing agents are water-sensitive.[5] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent unwanted side reactions.[5] Using high-purity reagents and solvents is essential.[5] Additionally, optimizing the stoichiometry of the reactants, particularly the molar ratio of the derivatizing agent to the substrate, is a key factor in maximizing the yield.[5]

Data Presentation

Table 1: Effect of Solvent and Temperature on Esterification Yield

Carboxylic AcidAlcoholCoupling AgentSolventTemperature (°C)Time (h)Yield (%)
(E)-cinnamic acidBenzyl alcoholMuk–DMCDMC2524>70
(E)-cinnamic acidBenzyl alcoholMuk–DMCDMC608>70
Pivalic AcidBenzyl alcoholMuk–DMCDMC60850
Acetic AcidOctanolDowex H+/NaIAcetonitrile55283
Acetic AcidBut-3-en-1-olDowex H+/NaIAcetonitrile551852

Data synthesized from representative esterification reactions.[8][9]

Table 2: Comparison of Derivatizing Agents for Amino Groups

Derivatizing AgentChemical NatureTarget Functional Group
Dansyl chlorideSulfonyl chloridePrimary and secondary amines, phenols
Tosyl chlorideSulfonyl chloridePrimary and secondary amines, phenols
Phenylisothiocyanate (PITC)IsothiocyanatePrimary and secondary amines
Fmoc-OSuOrganic carbonatePrimary and secondary amines
Boc anhydride (B1165640)Organic carbonatePrimary and secondary amines

Based on a selection of common derivatizing agents for peptides.[10]

Experimental Protocols

Protocol 1: General Procedure for Esterification of a Hydroxyl Group using an Acid Anhydride

Objective: To introduce an ester functional group at a hydroxyl moiety to increase lipophilicity and modify biological activity.

Materials:

  • Substrate containing a hydroxyl group (e.g., a complex lactone)

  • Acetic anhydride (or other suitable acid anhydride)

  • Pyridine (B92270) (as solvent and catalyst)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Methodology:

  • Dissolve the substrate (1 equivalent) in pyridine under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add the acid anhydride (1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate).

Protocol 2: General Procedure for Amidation of a Lactone

Objective: To open the lactone ring and form an amide derivative.

Materials:

  • Lactone-containing substrate

  • Amine (e.g., benzylamine)

  • Aprotic solvent (e.g., THF or DMF)

  • Lewis acid catalyst (optional, e.g., trimethylaluminum)

Methodology:

  • Dissolve the lactone substrate (1 equivalent) in the chosen anhydrous aprotic solvent under an inert atmosphere.

  • Add the amine (2-3 equivalents) to the solution.

  • If required, add the Lewis acid catalyst at a controlled temperature (e.g., 0°C).

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60°C) for 4-12 hours, monitoring by TLC.

  • After the reaction is complete, carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the resulting amide by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Substrate Preparation (Drying, Weighing) reagent Reagent Preparation (Solvent, Derivatizing Agent) reaction Derivatization Reaction (Temperature, Time Control) reagent->reaction Add Reagents monitoring Reaction Monitoring (TLC, HPLC) reaction->monitoring Sample Periodically monitoring->reaction Continue Reaction workup Quenching & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification Crude Product analysis Characterization (NMR, MS, etc.) purification->analysis Pure Derivative

Caption: General experimental workflow for derivatization.

troubleshooting_flowchart start Low Yield Observed check_reagents Check Reagent Quality (Fresh bottle? Proper storage?) start->check_reagents check_conditions Verify Reaction Conditions (Anhydrous? Inert atmosphere?) check_reagents->check_conditions Reagents OK fail Issue Persists check_reagents->fail Reagents Degraded optimize_stoichiometry Optimize Stoichiometry (Increase derivatizing agent?) check_conditions->optimize_stoichiometry Conditions OK check_conditions->fail Conditions Faulty optimize_temp_time Optimize Temp & Time (Systematic variation?) optimize_stoichiometry->optimize_temp_time Stoichiometry OK success Yield Improved optimize_stoichiometry->success Yield Improves optimize_temp_time->success Yield Improves optimize_temp_time->fail No Improvement

Caption: Troubleshooting flowchart for low reaction yield.

References

Troubleshooting

Jangomolide Technical Support Center: Bioassay Solubility Guide

Frequently Asked Questions (FAQs) & Troubleshooting Q1: What are the main challenges in dissolving Jangomolide for bioassays? A1: Jangomolide is a cyclodepsipeptide, a class of compounds that are often hydrophobic and ex...

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the main challenges in dissolving Jangomolide for bioassays?

A1: Jangomolide is a cyclodepsipeptide, a class of compounds that are often hydrophobic and exhibit poor solubility in aqueous solutions.[1][2] Like many complex natural products, its large and rigid structure can make it difficult to dissolve directly in aqueous assay buffers, leading to precipitation and inaccurate concentration measurements.[3][4] This can result in underestimated biological activity and poor data reproducibility.[5]

Q2: What is the recommended starting solvent for Jangomolide?

A2: For hydrophobic compounds like Jangomolide, the recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO).[1][6] DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds and is miscible with water and cell culture media.[7] If DMSO is incompatible with your assay (e.g., for peptides containing Cys or Met which can be oxidized), Dimethylformamide (DMF) or ethanol (B145695) can be considered as alternatives.[1][8]

Q3: My Jangomolide precipitated when I diluted the DMSO stock solution into my aqueous assay buffer. What should I do?

A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible, typically below 0.5% for cell-based assays, to avoid solvent-induced toxicity or off-target effects.[9][10] Some sensitive cell lines may even require concentrations at or below 0.1%.[7][11]

  • Use Physical Methods: After dilution, try gentle warming (to 37°C), vortexing, or sonication to help redissolve the compound.[8] Be cautious with warming to avoid compound degradation.

  • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. First, dilute the high-concentration DMSO stock into an intermediate concentration in a co-solvent mixture before the final dilution into the aqueous buffer.

  • Reduce the Final Compound Concentration: The concentration you are trying to achieve may be above Jangomolide's solubility limit in the final assay buffer. Try working with a lower concentration range.

Q4: Can I use other additives to improve Jangomolide's solubility?

A4: Yes, several solubilizing agents can be used, but they must be validated for compatibility with your specific assay:

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and hydrophilic exterior that can encapsulate hydrophobic drugs, forming inclusion complexes that enhance aqueous solubility.[12][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used in pharmaceutical formulations.[5]

  • Co-solvents: Using a combination of solvents can sometimes improve solubility. For example, combinations like 10% DMSO / 10% Tween 80 / 80% water have been suggested for in vivo studies and could be adapted for in vitro work, provided proper vehicle controls are used.[15]

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to help maintain compound solubility.

Q5: How should I prepare and store Jangomolide stock solutions?

A5: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Once prepared, it is crucial to aliquot the stock solution into single-use volumes in tightly sealed vials to minimize contamination and degradation from repeated freeze-thaw cycles.[10] Store these aliquots at -20°C or -80°C, protected from light.[10]

Solvent Properties for Bioassays

The choice of solvent and its final concentration can significantly impact experimental outcomes. The table below summarizes key properties of common solvents used for dissolving hydrophobic compounds in bioassays.

SolventRecommended Max. Final Concentration (v/v) in Cell-Based AssaysKey Considerations
DMSO (Dimethyl Sulfoxide)0.1% - 0.5%[7][9]Gold standard for initial solubilization. Can induce cell differentiation, alter gene expression, or cause toxicity at higher concentrations.[7] Not recommended for compounds with cysteine or methionine.[6]
Ethanol < 0.5%[9]Good alternative to DMSO. Can exhibit cytotoxic effects that are concentration and cell-line dependent.[11]
DMF (Dimethylformamide)< 0.1%[9]A strong solvent, but generally more toxic to cells than DMSO or ethanol.[9] Use with caution and after verifying cell tolerance.
Acetone < 0.5%[9]Can be used but may have higher volatility. Less commonly used as a primary solvent for stock solutions compared to DMSO.

Experimental Protocols

Protocol 1: Preparation of Jangomolide Stock and Working Solutions

This protocol provides a general method for solubilizing a hydrophobic compound like Jangomolide and preparing serial dilutions for a typical 96-well plate cell-based assay.

Materials:

  • Jangomolide (lyophilized powder)

  • 100% DMSO (anhydrous, sterile)

  • Sterile cell culture medium or assay buffer

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare High-Concentration Stock Solution (10 mM): a. Calculate the required mass of Jangomolide for your desired volume and concentration (Molecular Weight of Jangomolide: 468.5 g/mol ). b. Add the appropriate volume of 100% DMSO to the vial containing the lyophilized Jangomolide powder to achieve a 10 mM stock solution. c. Vortex thoroughly for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath or sonicate briefly until the powder is completely dissolved. d. Aliquot the 10 mM stock solution into single-use volumes and store at -80°C.

  • Prepare Intermediate Dilution Plate (200 µM): a. Prepare an intermediate dilution to minimize precipitation and ensure accurate pipetting. b. In a sterile 96-well plate or microcentrifuge tubes, add 2 µL of the 10 mM Jangomolide stock solution to 98 µL of sterile cell culture medium. This creates a 200 µM solution with 2% DMSO. Mix thoroughly by pipetting up and down. Note: This intermediate step with a higher DMSO concentration helps keep the compound in solution before the final, lower-concentration dilution.

  • Prepare Final Serial Dilutions in Assay Plate: a. For a typical 2-fold serial dilution starting at 10 µM, prepare your 96-well assay plate containing cells in 90 µL of medium per well. b. In the first column of wells, add 10 µL of the 200 µM intermediate solution to the 90 µL of medium. This results in a final volume of 100 µL and a final Jangomolide concentration of 20 µM with a final DMSO concentration of 0.2%. c. Perform a 2-fold serial dilution by transferring 50 µL from this first column to the next column (already containing 50 µL of medium), and so on across the plate. d. Remember to include a vehicle control group containing only the final concentration of DMSO (e.g., 0.2%) without the compound.

Visualizations

Experimental Workflow: Jangomolide Preparation for Bioassay

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Bioassay jangomolide Lyophilized Jangomolide Powder dmso 100% DMSO stock_solution 10 mM Stock Solution in 100% DMSO jangomolide->stock_solution dmso->stock_solution intermediate_dilution Intermediate Dilution (e.g., 200 µM in 2% DMSO/ Assay Buffer) stock_solution->intermediate_dilution serial_dilution Serial Dilutions in Assay Plate intermediate_dilution->serial_dilution final_assay Final Assay Plate (Compound + Cells) Final DMSO < 0.5% serial_dilution->final_assay cell_plate 96-Well Plate with Cells cell_plate->final_assay

Caption: Workflow for solubilizing and diluting Jangomolide for a cell-based bioassay.

Hypothetical Signaling Pathway: Jangomolide Interaction

Disclaimer: The specific molecular target and signaling pathway for Jangomolide are not established. The following diagram illustrates a hypothetical scenario where a natural product like Jangomolide could inhibit an inflammatory signaling cascade, such as the NF-κB pathway, for research purposes.

G stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-Like Receptor (TLR4) stimulus->receptor adaptor MyD88/TRIF Adaptor Proteins receptor->adaptor kinase_cascade Kinase Cascade (IRAK, TRAF6) adaptor->kinase_cascade ikk IKK Complex kinase_cascade->ikk ikb IκBα ikk->ikb nfkb NF-κB (p65/p50) ikb->nfkb Inhibition nucleus Nucleus nfkb->nucleus gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6) nucleus->gene_expression Transcription jangomolide Jangomolide jangomolide->ikk Hypothetical Inhibition

References

Optimization

Technical Support Center: Refining Purification Methods for Jangomolide from Crude Extracts

Welcome to the technical support center for the purification of Jangomolide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently as...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Jangomolide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation and purification of Jangomolide from crude extracts.

Frequently Asked Questions (FAQs)

Q1: What is Jangomolide and what is its potential significance?

A1: Jangomolide is a naturally occurring steroid lactone, a class of compounds that has garnered interest for its diverse biological activities.[1][2] Steroid lactones isolated from marine organisms, in particular, have demonstrated a range of therapeutic potentials, including anti-inflammatory and cytotoxic properties.[3] The purification of Jangomolide is a critical step in enabling further investigation into its pharmacological properties and potential as a drug lead.

Q2: What are the typical starting materials for Jangomolide purification?

A2: Jangomolide is often isolated from marine organisms, particularly marine sponges.[4][5] The initial step involves the collection of the sponge biomass, followed by extraction with organic solvents to obtain a crude extract containing a complex mixture of natural products.

Q3: What are the major challenges in purifying Jangomolide from a crude extract?

A3: The primary challenges include:

  • Low abundance: Jangomolide may be present in very low concentrations within the crude extract.

  • Complex mixture: The crude extract contains numerous other compounds with similar physicochemical properties, making separation difficult.

  • Compound instability: Jangomolide, like many natural products, may be sensitive to factors such as pH, temperature, and exposure to certain solvents or stationary phases, leading to degradation.[6]

  • Co-eluting impurities: Structurally related compounds or other secondary metabolites can co-elute with Jangomolide during chromatographic separation, affecting the final purity.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of Jangomolide.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield of Jangomolide 1. Incomplete extraction from the source material.2. Degradation of Jangomolide during extraction or purification.[6]3. Inefficient binding or elution from the chromatography column.1. Optimize the extraction solvent system and duration. Consider using a multi-step extraction with solvents of varying polarity.2. Work at lower temperatures, use buffers to maintain a neutral pH, and minimize exposure to harsh conditions. Test the stability of your compound on the chosen stationary phase (e.g., silica (B1680970) gel) using a small-scale trial.[6]3. Adjust the mobile phase composition to ensure proper binding and elution. For reverse-phase chromatography, ensure the sample is dissolved in a weak solvent for loading.[7]
Poor Separation/Resolution of Peaks 1. Column overloading.2. Inappropriate mobile phase composition.3. Poorly packed or inefficient column.1. Reduce the amount of crude extract loaded onto the column.2. Perform small-scale analytical runs (e.g., TLC or analytical HPLC) to optimize the solvent system for the best separation.3. Ensure the column is packed uniformly. If using a pre-packed column, check its performance with a standard compound.
Presence of Impurities in the Final Product 1. Co-elution of compounds with similar polarity.2. Contamination from solvents or equipment.1. Employ orthogonal purification techniques. For example, follow up a normal-phase separation with a reverse-phase chromatography step, or utilize size-exclusion or ion-exchange chromatography if applicable.2. Use high-purity solvents and thoroughly clean all glassware and equipment.
Irreproducible Results 1. Variation in the composition of the crude extract.2. Inconsistent preparation of mobile phases.3. Changes in ambient temperature affecting chromatography.1. Standardize the extraction protocol. If possible, use a single large batch of crude extract for a series of purification runs.2. Prepare fresh mobile phases for each run and use a pH meter for accurate buffer preparation.3. Perform chromatography in a temperature-controlled environment if possible.

Experimental Protocols

Hypothetical Protocol for Extraction of Crude Jangomolide

This protocol describes a general procedure for obtaining a crude extract enriched with Jangomolide from a marine sponge.

Materials:

  • Frozen marine sponge sample

  • Methanol (MeOH), Dichloromethane (DCM) - HPLC grade

  • Rotary evaporator

  • Blender

  • Filter paper and funnel

Procedure:

  • Thaw the frozen sponge material (e.g., 500 g) and cut it into small pieces.

  • Homogenize the sponge tissue in a blender with a 1:1 mixture of DCM:MeOH (2 L).

  • Filter the homogenate and collect the filtrate.

  • Re-extract the solid residue twice more with the DCM:MeOH solvent mixture.

  • Combine all the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Store the crude extract at -20°C until further purification.

Hypothetical Protocol for Multi-Step Chromatographic Purification of Jangomolide

This protocol outlines a hypothetical multi-step process to purify Jangomolide from the crude extract.

Step 2.1: Silica Gel Column Chromatography (Normal-Phase)

Materials:

  • Silica gel (for column chromatography)

  • Glass column

  • Hexane (B92381), Ethyl Acetate (B1210297) (EtOAc) - HPLC grade

  • Crude extract from Step 1

  • Test tubes for fraction collection

  • TLC plates and developing chamber

Procedure:

  • Prepare a silica gel slurry in hexane and pack it into a glass column.

  • Dissolve a portion of the crude extract (e.g., 10 g) in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Dry the silica with the adsorbed sample and carefully load it onto the top of the packed column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:EtOAc, etc.).

  • Collect fractions of a consistent volume (e.g., 20 mL).

  • Monitor the fractions by TLC to identify those containing Jangomolide.

  • Combine the Jangomolide-rich fractions and evaporate the solvent.

Step 2.2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

  • Preparative RP-HPLC system with a C18 column

  • Acetonitrile (ACN), Water - HPLC grade

  • Combined fractions from Step 2.1

  • Vials for fraction collection

Procedure:

  • Dissolve the semi-purified extract from the silica gel step in a minimal amount of the initial mobile phase (e.g., 50% ACN in water).

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject the sample onto the C18 column.

  • Elute with an isocratic or gradient mobile phase of ACN and water, optimized based on analytical HPLC runs. For example, a linear gradient from 50% to 80% ACN over 30 minutes.

  • Monitor the eluent with a UV detector at an appropriate wavelength.

  • Collect the peak corresponding to Jangomolide.

  • Evaporate the solvent to obtain purified Jangomolide.

  • Assess the purity of the final product using analytical HPLC and spectroscopic methods (e.g., NMR, MS).

Quantitative Data Summary

The following table presents hypothetical data from a typical purification of Jangomolide from 500 g of wet sponge biomass, following the protocols outlined above.

Purification Step Total Mass (mg) Purity of Jangomolide (%) Yield of Jangomolide (mg) Overall Yield (%)
Crude Extract15,000~0.115100
Silica Gel Chromatography350207058.3 (relative to crude)
Preparative RP-HPLC12>9811.878.7 (relative to crude)

Visualizations

Experimental Workflow

experimental_workflow crude_extract Crude Extract (from Marine Sponge) silica_column Normal-Phase Silica Gel Chromatography crude_extract->silica_column Dissolution & Loading fraction_collection_1 Fraction Collection & TLC Analysis silica_column->fraction_collection_1 Gradient Elution semi_pure Semi-Purified Extract fraction_collection_1->semi_pure Pooling Fractions rp_hplc Reverse-Phase HPLC (C18 Column) semi_pure->rp_hplc Injection fraction_collection_2 Peak Collection rp_hplc->fraction_collection_2 Isocratic/Gradient Elution pure_jangomolide Pure Jangomolide (>98% Purity) fraction_collection_2->pure_jangomolide Solvent Evaporation analysis Purity & Structural Analysis (HPLC, NMR, MS) pure_jangomolide->analysis

Caption: A typical experimental workflow for the purification of Jangomolide.

Hypothetical Signaling Pathway Modulation

Many macrolides are known to interfere with cellular signaling pathways. While the specific pathway for Jangomolide is yet to be fully elucidated, a common target for bioactive natural products is the NF-κB signaling pathway, which is involved in inflammation.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Sequesters NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc Translocation Jangomolide Jangomolide (Hypothetical Action) Jangomolide->IKK Inhibition DNA DNA NFkB_p65_nuc->DNA Binds to Promoter Genes Pro-inflammatory Genes (e.g., COX-2, TNF-α) DNA->Genes Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by Jangomolide.

References

Troubleshooting

Mitigating cytotoxicity of Jangomolide in non-cancerous cell lines

Technical Support Center: Jangomolide Research Disclaimer: Initial searches for "Jangomolide" did not yield information on a compound with that specific name in publicly available scientific literature. The following tec...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Jangomolide Research

Disclaimer: Initial searches for "Jangomolide" did not yield information on a compound with that specific name in publicly available scientific literature. The following technical support guide is based on established principles and protocols for assessing and mitigating the cytotoxicity of novel chemical compounds in non-cancerous cell lines. "Jangomolide" is used as a placeholder for a hypothetical test compound.

Frequently Asked Questions (FAQs)

Q1: What are the common cellular mechanisms of drug-induced cytotoxicity in non-cancerous cells?

Drug-induced cytotoxicity in normal cells can be triggered by several mechanisms, often dose-dependent. Key pathways include:

  • Oxidative Stress: The compound may lead to an excessive production of reactive oxygen species (ROS), causing damage to lipids, proteins, and DNA.[1]

  • Mitochondrial Dysfunction: Damage to mitochondria can disrupt cellular energy production (ATP synthesis) and initiate apoptosis (programmed cell death).[1]

  • Plasma Membrane Damage: The compound may compromise the integrity of the cell membrane, leading to the leakage of intracellular components like lactate (B86563) dehydrogenase (LDH).[1]

  • DNA Damage: Direct or indirect damage to DNA, if not repaired, can trigger cell cycle arrest or apoptosis.[1]

Q2: How can I determine if Jangomolide's cytotoxicity is selective for cancer cells over non-cancerous cells?

To determine selectivity, you should perform parallel cytotoxicity assays on a panel of both cancerous and non-cancerous cell lines. By calculating the IC50 value (the concentration of Jangomolide that inhibits 50% of cell growth) for each cell line, you can determine the Selectivity Index (SI).

  • Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancerous cells

An SI value greater than 1.0 suggests that the compound is more toxic to cancer cells than to normal cells.[2] A higher SI value indicates greater cancer cell selectivity.

Q3: What are some initial strategies to mitigate Jangomolide's cytotoxicity in my non-cancerous cell line experiments?

Mitigation strategies focus on optimizing experimental conditions or exploring protective co-treatments:

  • Optimize Concentration and Exposure Time: Determine the lowest effective concentration and the shortest exposure time of Jangomolide that achieves the desired effect in cancer cells while minimizing toxicity in normal cells.

  • Antioxidant Co-treatment: If oxidative stress is a suspected mechanism, co-treatment with an antioxidant like N-acetylcysteine (NAC) or Vitamin E may provide a protective effect in non-cancerous cells.[1]

  • Use of Cyclotherapy: A strategy termed "cyclotherapy" involves using a first drug to induce cell cycle arrest in normal cells, followed by a second drug (like Jangomolide) that targets only actively cycling (tumor) cells.[3] For example, activating p53 can protect normal cells from the toxicity of drugs that act during the S or M phase of the cell cycle.[3]

Q4: My cytotoxicity assay results are highly variable. What are the most common causes?

High variability in replicate wells or between experiments is a frequent issue.[4] Key factors to investigate include:

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension and use calibrated pipettes for accurate cell plating.

  • Pipetting Errors: Practice consistent and careful pipetting to avoid bubbles and ensure accurate volume delivery of the compound and reagents.[4]

  • Edge Effects: The outer wells of a microplate are prone to evaporation and temperature fluctuations.[4][5] It is best practice to fill the perimeter wells with sterile media or PBS and not use them for experimental data.[4]

  • Reagent Preparation: Use freshly prepared reagents whenever possible. If using stored reagents, ensure they have not undergone multiple freeze-thaw cycles.[4]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with Jangomolide.

Table 1: Troubleshooting Common Issues in Cytotoxicity Assays

Problem Potential Cause Recommended Solution Citations
Low Absorbance/Fluorescence Signal Cell density is too low to generate a detectable signal.Determine the optimal cell seeding density through a cell titration experiment before starting the main assay.[4]
The incubation period with the detection reagent (e.g., MTT) was too short.Optimize the incubation period (typically 1-4 hours for MTT) to allow for sufficient signal development.
The compound interferes with the assay chemistry.Run a compound-only control (no cells) to check for direct interaction with the assay reagent. Consider a different assay type if interference is confirmed.[6]
High Background Signal The culture medium contains components (like phenol (B47542) red) that interfere with absorbance readings.Use a phenol red-free medium during the assay incubation step.[1]
The test compound precipitates in the culture medium, scattering light.Visually inspect wells for precipitate. Improve solubility by optimizing the solvent (e.g., ensure final DMSO concentration is <0.5%) or using sonication.[6]
Contamination of the cell culture.Regularly test for mycoplasma and other contaminants. Ensure aseptic technique.
Inconsistent Results Between Replicates "Edge effect" due to evaporation in outer wells of the plate.Do not use the outer wells for experimental samples. Fill them with sterile PBS or medium to create a humidity barrier.[4][5]
Inaccurate pipetting or inconsistent mixing.Calibrate pipettes regularly. Ensure thorough but gentle mixing after adding reagents.
Bell-Shaped Dose-Response Curve The compound may aggregate at higher concentrations, reducing its bioavailability and apparent cytotoxicity.Improve compound solubility. If aggregation is suspected, this phenomenon may be an intrinsic property of the compound at high concentrations.[6]

Data Presentation

Table 2: Hypothetical IC50 Values of Jangomolide and Selectivity Index (SI) This table illustrates how to present comparative cytotoxicity data to determine the selectivity of a test compound.

Cell Line Cell Type Jangomolide IC50 (µM) Selectivity Index (SI)
HCT-116Human Colon Cancer15.5-
CCD-18CoNormal Human Colon Fibroblast98.36.34
A549Human Lung Cancer22.1-
IMR-90Normal Human Lung Fibroblast110.55.00
MCF-7Human Breast Cancer18.9-
MCF-10ANon-tumorigenic Breast Epithelial85.24.51

An SI > 1 indicates selective toxicity towards cancer cells.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[7]

Materials:

  • 96-well flat-bottom plates

  • Jangomolide stock solution (in DMSO)

  • Complete cell culture medium (phenol red-free recommended)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Solubilization solution: DMSO or 0.04 N HCl in isopropanol

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Jangomolide in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle controls (medium with the same final concentration of DMSO) and untreated controls (medium only).[6]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the crystals. Mix gently by pipetting or shaking for 10 minutes.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.

Materials:

  • 96-well flat-bottom plates

  • Jangomolide stock solution

  • Complete cell culture medium

  • Commercially available LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis Buffer (provided in kit for maximum LDH release control)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Set up additional control wells:

    • Untreated Control (spontaneous LDH release)

    • Maximum LDH Release Control (treat with Lysis Buffer 45 mins before measurement)

    • Medium Background Control (medium only)

  • Sample Collection: After the incubation period, carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm).

  • Data Analysis: Correct for background by subtracting the medium control absorbance. Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, typically:

    • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Visualizations

G Experimental Workflow for Assessing and Mitigating Cytotoxicity cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Mechanism Investigation a 1. Select Cancer and Non-Cancerous Cell Lines b 2. Determine Optimal Cell Seeding Density a->b c 3. Perform Dose-Response Cytotoxicity Assay (e.g., MTT) b->c d 4. Calculate IC50 Values and Selectivity Index (SI) c->d e 5. Co-treat with Antioxidant (e.g., N-acetylcysteine) d->e If SI is low or toxicity is high h 8. Perform Mechanistic Assays (ROS, Apoptosis, LDH) d->h If SI is high f 6. Re-evaluate Cytotoxicity and IC50 in Non-Cancerous Cells e->f g 7. Compare IC50 Values With and Without Antioxidant f->g g->h If mitigation is successful i 9. Analyze Signaling Pathways (e.g., Western Blot) h->i

Caption: A general workflow for screening, mitigating, and investigating the cytotoxicity of a novel compound.

G Hypothetical Signaling Pathway for Jangomolide-Induced Cytotoxicity Jangomolide Jangomolide ROS Increased ROS (Oxidative Stress) Jangomolide->ROS Membrane Plasma Membrane Damage Jangomolide->Membrane Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis LDH LDH Release Membrane->LDH Mitigation Mitigation Point: Antioxidant (NAC) Mitigation->ROS

Caption: A hypothetical pathway showing how Jangomolide might induce cytotoxicity and where mitigation could be applied.

G Troubleshooting Logic for Inconsistent Assay Results start Inconsistent Results? var_rep High variability between replicates? start->var_rep var_exp Poor reproducibility between experiments? var_rep->var_exp No sol_rep1 Check for 'Edge Effects'. Exclude outer wells. var_rep->sol_rep1 Yes sol_exp1 Standardize Cell Passage Number & Seeding Density. var_exp->sol_exp1 Yes end Results are Consistent var_exp->end No sol_rep2 Review Pipetting Technique & Calibrate Pipettes. sol_rep1->sol_rep2 sol_rep2->var_exp sol_exp2 Prepare Fresh Reagents. Avoid Freeze-Thaw Cycles. sol_exp1->sol_exp2 sol_exp2->end

Caption: A logical flowchart to troubleshoot sources of variability in cell-based cytotoxicity assays.

References

Optimization

Addressing batch-to-batch variability of synthetic Jangomolide

Welcome to the technical support center for synthetic Jangomolide. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of syn...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic Jangomolide. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of synthetic Jangomolide and ensuring the reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is Jangomolide and why is batch-to-batch variability a concern?

Jangomolide is a synthetic compound with significant therapeutic potential. Due to its complex molecular structure, the multi-step synthesis and purification process can be challenging, potentially leading to variations between production batches. This variability can manifest as differences in purity, impurity profiles, and the presence of isomers, which may impact its biological activity and the reproducibility of your experimental results.[1]

Q2: What are the primary sources of batch-to-batch variability in synthetic Jangomolide?

The main sources of variability for a synthetic compound like Jangomolide can include:

  • Complexity of the Synthetic Route: Multi-step chemical syntheses may have variable yields and generate different side-products in each step.[1]

  • Purification Challenges: The purification of complex molecules can be difficult, and minor adjustments to purification protocols can result in different impurity profiles between batches.[1]

  • Quality of Raw Materials: Variations in the purity and quality of starting materials and reagents can propagate through the synthesis and affect the final product.[1]

  • Storage and Handling: Jangomolide may be sensitive to environmental factors such as light, temperature, and oxygen. Improper storage can lead to degradation and the formation of new impurities.[1]

Q3: How can I assess the quality and consistency of a new batch of Jangomolide?

It is highly recommended to perform in-house quality control (QC) on each new batch before use. Key analytical techniques for characterization include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and identify any impurities.[2][3][4]

  • Mass Spectrometry (MS): To confirm the molecular weight of Jangomolide and identify potential adducts or degradation products.[3][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural isomers.[2][3][4]

Q4: How should I properly store and handle Jangomolide to ensure its stability?

To maintain the integrity of your Jangomolide sample, we recommend the following storage and handling guidelines:

  • Storage Conditions: Store the solid compound at -20°C or -80°C in a tightly sealed container, protected from light.

  • Stock Solutions: Prepare stock solutions in a suitable anhydrous solvent (e.g., DMSO). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C.[6]

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid long-term storage of dilute solutions.

Troubleshooting Guides

Q5: My current batch of Jangomolide shows significantly lower or no biological activity compared to a previous batch. What should I do?

This is a common issue that can often be traced back to batch-to-batch variability. Follow these troubleshooting steps:

  • Confirm Identity and Purity: Use HPLC and MS to verify the identity and purity of the current batch. Compare the results with the certificate of analysis and, if possible, with data from the previous, more active batch.

  • Check for Degradation: Improper storage or handling can lead to degradation of the compound. Re-analyze the batch by HPLC to check for new impurity peaks that may have appeared over time.

  • Evaluate Isomeric Ratio: If Jangomolide has stereoisomers, only one may be biologically active. Variations in the isomeric ratio between batches can lead to differences in biological response. Chiral chromatography may be necessary to resolve and quantify the isomers.

  • Review Experimental Protocol: Ensure that all experimental parameters, including cell passage number, reagent lots, and incubation times, are consistent with previous experiments.[6]

Q6: I am observing inconsistent results between experiments, even when using the same batch of Jangomolide. What could be the cause?

Inconsistent results with the same batch are often due to experimental variables. Consider the following:

  • Compound Stability in Assay Media: Jangomolide may be unstable in your cell culture media or assay buffer. Perform a time-course experiment to assess the stability of the compound under your specific assay conditions.

  • Pipetting and Dilution Errors: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant variability. Ensure your pipettes are calibrated and use a consistent pipetting technique.[6]

  • Cell-Based Assay Variability: Factors such as cell line stability, passage number, and cell density at the time of treatment can influence the results. Maintain consistent cell culture practices.[6]

  • Reagent Variability: Use reagents from the same lot number for a set of experiments. If you must use a new lot, perform a bridging study to ensure consistency.[6]

Data Presentation

To facilitate the comparison of different batches of Jangomolide, we recommend summarizing all quantitative data in clearly structured tables.

Table 1: Quality Control Analysis of Different Batches of Jangomolide

Batch IDPurity by HPLC (%)Molecular Weight by MS (Expected: XXX.XX)Appearance
JGM-00199.2XXX.XXWhite Solid
JGM-00295.8XXX.XXOff-white Solid
JGM-00398.9XXX.XXWhite Solid

Table 2: In Vitro IC50 Values for Inhibition of Cancer Cell Line XYZ by Different Batches of Jangomolide

Batch IDPurity by HPLC (%)IC50 (µM) - Experiment 1IC50 (µM) - Experiment 2Average IC50 (µM)
JGM-00199.21.21.51.35
JGM-00295.85.86.26.00
JGM-00398.91.41.31.35

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Preparation of Stock Solution: Accurately weigh and dissolve 1 mg of Jangomolide in 1 mL of anhydrous DMSO to create a 1 mg/mL stock solution.

  • Preparation of Working Solution: Dilute the stock solution to 10 µg/mL with acetonitrile.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 20% B, increase to 95% B over 30 minutes, hold for 5 minutes, then return to 20% B and equilibrate for 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: The purity is calculated based on the area of the main peak relative to the total peak area.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

  • Sample Preparation: Dilute the Jangomolide stock solution (1 mg/mL in DMSO) to approximately 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the ionization properties of Jangomolide.

  • Analysis: Infuse the sample directly or via LC-MS. Acquire the full scan mass spectrum and compare the observed mass of the molecular ion ([M+H]+, [M+Na]+, or [M-H]-) with the calculated theoretical mass of Jangomolide.

Protocol 3: In Vitro Cell-Based Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Jangomolide in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of Jangomolide. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the Jangomolide concentration. Use a non-linear regression model to determine the IC50 value.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Jangomolide Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TF_complex Inactive TF Complex KinaseB->TF_complex dissociates TF Active Transcription Factor TF_complex->TF Gene Target Gene Expression TF->Gene promotes Response Cellular Response (e.g., Apoptosis) Gene->Response Jangomolide Jangomolide Jangomolide->Receptor

Caption: Hypothetical signaling pathway for Jangomolide.

G start Inconsistent Biological Activity Observed qc_check Perform In-house QC: HPLC, MS start->qc_check compare_data Compare QC data with previous batch and CoA qc_check->compare_data data_matches QC Data Matches compare_data->data_matches Yes data_mismatches QC Data Mismatches (Purity, Impurities) compare_data->data_mismatches No review_protocol Review Experimental Protocol & Storage data_matches->review_protocol contact_supplier Contact Supplier for replacement data_mismatches->contact_supplier end Problem Resolved contact_supplier->end optimize_assay Optimize Assay Conditions review_protocol->optimize_assay optimize_assay->end

Caption: Troubleshooting workflow for inconsistent results.

G cluster_sources Potential Sources of Variability compound Synthetic Jangomolide synthesis Multi-step Synthesis compound->synthesis purification Purification synthesis->purification qc Quality Control purification->qc final_product Final Product qc->final_product raw_materials Raw Material Quality raw_materials->synthesis side_reactions Side Reactions side_reactions->synthesis impurities Residual Impurities impurities->purification isomers Isomer Ratio isomers->purification

Caption: Factors contributing to batch-to-batch variability.

References

Reference Data & Comparative Studies

Validation

Validating the Biological Target of a Novel Bioactive Compound: A Comparative Guide

For researchers in drug discovery, identifying the biological target of a novel bioactive compound is a critical step. This guide provides a comparative overview of modern techniques for target validation, using the hypo...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug discovery, identifying the biological target of a novel bioactive compound is a critical step. This guide provides a comparative overview of modern techniques for target validation, using the hypothetical marine natural product, Jangomolide, as a case study. While the specific biological target of Jangomolide is not yet publicly characterized, we will proceed with a plausible hypothetical target, Kinase X , a key enzyme implicated in a cancer-related signaling pathway, to illustrate the validation process. This guide is intended for researchers, scientists, and drug development professionals.

Comparative Analysis of Target Validation Methods

A multi-pronged approach is essential for robust target validation. The following table compares various experimental techniques, from direct biochemical assays to in-cell and in-vivo studies, providing a framework for selecting the most appropriate methods.

Method CategoryTechniquePrincipleInformation GainedProsCons
Biochemical Isothermal Titration Calorimetry (ITC)Measures the heat change upon binding of a ligand to a protein.Binding affinity (Kd), stoichiometry, and thermodynamics of interaction.Gold standard for measuring binding affinity; provides a complete thermodynamic profile.Requires large amounts of pure protein and compound; low throughput.
Surface Plasmon Resonance (SPR)Detects binding events by measuring changes in the refractive index at a sensor surface where the target protein is immobilized.Binding kinetics (on/off rates), affinity (Kd), and specificity.Real-time analysis; requires small amounts of protein.Protein immobilization can affect its conformation and activity; potential for non-specific binding.
In Vitro Kinase Assay Measures the phosphorylation of a substrate by the target kinase in the presence of the compound.Functional inhibition of the kinase (IC50).Direct evidence of functional modulation of the target.Does not confirm direct binding; may not reflect cellular activity.
Cellular Cellular Thermal Shift Assay (CETSA)Based on the principle that ligand binding stabilizes the target protein against thermal denaturation.Target engagement in intact cells and tissues.Confirms target interaction in a physiological context; no need for compound labeling.Not all proteins show a clear thermal shift; can be technically challenging.
Western Blotting Detects changes in the phosphorylation status of downstream substrates of the target kinase.Evidence of target inhibition in a cellular context.Widely accessible technique; provides information on pathway modulation.Indirect measure of target engagement; can be affected by off-target effects.
CRISPR-Cas9 Gene Editing Knockout or knockdown of the putative target gene to see if it phenocopies the effect of the compound.Genetic validation of the target's role in the observed phenotype.Provides strong genetic evidence for target involvement.Potential for off-target gene editing; compensatory mechanisms can mask the phenotype.
In Vivo Xenograft Models Tumor cells are implanted in immunocompromised mice, which are then treated with the compound to assess its effect on tumor growth.In vivo efficacy and target validation.High physiological relevance; provides data on pharmacokinetics and pharmacodynamics.Expensive and time-consuming; ethical considerations.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Jangomolide against Kinase X.

Materials:

  • Recombinant human Kinase X

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Jangomolide stock solution

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of Jangomolide in the kinase buffer.

  • In a 384-well plate, add the kinase buffer, the substrate peptide, and the Jangomolide dilutions.

  • Add recombinant Kinase X to initiate the reaction.

  • Add ATP to start the phosphorylation reaction.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and a plate reader.

  • Plot the kinase activity against the logarithm of the Jangomolide concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of Jangomolide with Kinase X in intact cells.

Materials:

  • Cancer cell line expressing Kinase X

  • Jangomolide

  • Cell lysis buffer

  • Phosphate-buffered saline (PBS)

  • Equipment for heating and cooling samples

  • SDS-PAGE and Western blotting reagents

  • Antibody specific for Kinase X

Procedure:

  • Culture the cancer cells to 80-90% confluency.

  • Treat the cells with Jangomolide or a vehicle control for a specified time.

  • Harvest and resuspend the cells in PBS.

  • Divide the cell suspension into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lyse the cells by freeze-thawing.

  • Separate the soluble and precipitated protein fractions by centrifugation.

  • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against Kinase X.

  • Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of Jangomolide indicates target engagement.

Visualizations

Target_Validation_Workflow Hit Bioactive Hit (Jangomolide) Target_ID Target Identification (e.g., Affinity Chromatography) Hit->Target_ID Hypothesis Hypothesized Target (Kinase X) Target_ID->Hypothesis Biochemical Biochemical Validation (ITC, SPR, Kinase Assay) Hypothesis->Biochemical Cellular Cellular Validation (CETSA, Western Blot, CRISPR) Biochemical->Cellular InVivo In Vivo Validation (Xenograft Model) Cellular->InVivo Validated Validated Target InVivo->Validated

Caption: A generalized workflow for validating a biological target.

Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseX Kinase X Receptor->KinaseX Downstream Downstream Effector KinaseX->Downstream Proliferation Cell Proliferation Downstream->Proliferation Jangomolide Jangomolide Jangomolide->KinaseX

Caption: Hypothetical signaling pathway inhibited by Jangomolide.

CETSA_Workflow Start Cell Culture Treatment Treat with Jangomolide or Vehicle Start->Treatment Harvest Harvest Cells Treatment->Harvest Heating Heat to a Range of Temperatures Harvest->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble and Precipitated Proteins Lysis->Centrifugation Analysis Western Blot for Kinase X Centrifugation->Analysis Result Generate Melting Curve Analysis->Result

Caption: Experimental workflow for the Cellular Thermal Shift Assay.

Comparative

Comparing the efficacy of Jangomolide with other known steroid lactones

A comparative guide for researchers, scientists, and drug development professionals. Introduction Steroid lactones are a diverse class of naturally occurring or synthetic compounds characterized by a steroidal backbone f...

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

Introduction

Steroid lactones are a diverse class of naturally occurring or synthetic compounds characterized by a steroidal backbone fused to a lactone ring. These molecules have garnered significant interest in the scientific community due to their wide range of potent biological activities. This guide provides a comparative overview of the efficacy of several well-characterized classes of steroid lactones, including withanolides, cardenolides, and bufadienolides. It is important to note that extensive searches of the public scientific literature and patent databases for "Jangomolide" did not yield any specific information. Therefore, this guide will focus on the established knowledge of other prominent steroid lactones.

Key Classes of Steroid Lactones and Their Efficacy

Steroid lactones exhibit a remarkable diversity in their chemical structures, which in turn dictates their biological activities. The primary classes discussed herein are withanolides, known for their anti-inflammatory and anti-cancer properties; cardenolides, which have well-established cardiotonic effects; and bufadienolides, which also display cardiotonic and cytotoxic activities.

Withanolides

Withanolides are a group of C28-steroidal lactone triterpenoids primarily isolated from plants of the Solanaceae family, such as Withania somnifera (Ashwagandha).[1][2][3] They are recognized for a variety of pharmacological effects, including anti-inflammatory, immunomodulatory, anti-tumor, and neuroprotective activities.[4][5][6]

The anti-inflammatory effects of withanolides are often attributed to their ability to modulate key signaling pathways. For instance, withaferin A, a prominent withanolide, has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation.[5] Some withanolides also exhibit antioxidant properties.[4]

Cardenolides

Cardenolides are a class of steroids characterized by a five-membered lactone ring.[7] They are found in various plants and are famously known for their use as heart-arresting toxins in defense mechanisms by species like the monarch butterfly.[7] The primary mechanism of action for cardenolides is the inhibition of the Na+/K+-ATPase enzyme, which is crucial for maintaining sodium and potassium gradients across cell membranes.[7][8] This inhibitory activity leads to their potent cardiotonic effects.[9] Beyond their effects on the heart, some cardenolides have demonstrated cytotoxic and potential anti-cancer activities.[10]

Bufadienolides

Bufadienolides are C-24 steroids with a six-membered lactone ring.[11][12] They are found in some plants and are also present in the venom of toads.[11][13] Similar to cardenolides, bufadienolides can exhibit cardiotonic activity.[11][14] They also possess a range of other biological properties, including cytotoxic, anti-tumor, and antiviral effects.[11][13][15]

Quantitative Comparison of Biological Activities

The following table summarizes the reported biological activities of representative compounds from each class of steroid lactones. The IC50 values represent the concentration of the compound required to inhibit a specific biological process by 50%. Lower IC50 values indicate higher potency.

Steroid Lactone ClassRepresentative CompoundBiological ActivityCell Line/TargetIC50/EC50Reference
Withanolides Withaferin AAnti-inflammatory (NF-κB inhibition)-~8.8–11.8 μM[16]
Withaferin ACytotoxicityBreast Cancer CellsVaries[5]
Withanolide DCytotoxicityVarious Cancer CellsVaries[4]
Cardenolides AsclepinCytotoxicityTwo Cancer Cell Lines0.02 µM[10]
Compound 13 (from Asclepias curassavica)CytotoxicityTwo Cancer Cell Lines0.69 and 1.46 µM[10]
Bufadienolides Proscillaridin AAntibacterial (Gram-positive & negative)S. aureus, E. faecalis, E. coli, P. aeruginosa-[14]
CinobufaginAntiviral (HBV)-More potent than lamivudine (B182088) (100 µg/ml)[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to assess the efficacy of steroid lactones.

Cell Viability Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the steroid lactone (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

NF-κB Reporter Assay

This assay is used to measure the inhibition of the NF-κB signaling pathway.

  • Cell Transfection: Transfect cells (e.g., HEK293T) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

  • Compound Treatment: After 24 hours, treat the cells with the steroid lactone at various concentrations for 1-2 hours.

  • Stimulation: Stimulate the NF-κB pathway by adding an inducer such as tumor necrosis factor-alpha (TNF-α).

  • Lysis and Luciferase Assay: After a further incubation period (e.g., 6-8 hours), lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and calculate the percentage of inhibition relative to the stimulated control.

Na+/K+-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the Na+/K+-ATPase enzyme.

  • Enzyme Preparation: Isolate Na+/K+-ATPase from a suitable source (e.g., pig kidney).

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, ATP, and ions (Na+, K+, Mg2+).

  • Compound Incubation: Add the steroid lactone at various concentrations to the reaction mixture and incubate.

  • Phosphate (B84403) Measurement: Measure the amount of inorganic phosphate released from the hydrolysis of ATP. This can be done using a colorimetric method.

  • Data Analysis: Calculate the percentage of enzyme inhibition relative to a control without the compound and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within biological systems and the flow of experimental procedures is essential for a clear understanding.

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Plate Cells in 96-well Plate incubation1 Incubate for 24h start->incubation1 treatment Add Steroid Lactone & Vehicle Control incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 mtt_add Add MTT Solution incubation2->mtt_add incubation3 Incubate for 2-4h mtt_add->incubation3 solubilize Add Solubilizing Agent incubation3->solubilize readout Measure Absorbance at 570nm solubilize->readout analysis Calculate IC50 readout->analysis

Caption: Experimental workflow for a typical MTT-based cell viability assay.

Caption: Simplified NF-κB signaling pathway and the inhibitory action of Withaferin A.

cardenolide_moa cluster_membrane Cell Membrane cluster_ions Ion Movement pump Na+/K+-ATPase na_out Na+ out pump->na_out k_in K+ in pump->k_in increase_na Increased Intracellular Na+ pump->increase_na na_in Na+ in na_in->pump k_out K+ out k_out->pump cardenolide Cardenolide cardenolide->pump Inhibits cardiotonic Cardiotonic Effect increase_na->cardiotonic

Caption: Mechanism of action of cardenolides via inhibition of Na+/K+-ATPase.

References

Validation

Unraveling the Cytotoxic Mechanisms of Trichilia Limonoids: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals The quest for novel anticancer agents has led researchers to explore the vast chemical diversity of the plant kingdom. Among the promising candidates are li...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led researchers to explore the vast chemical diversity of the plant kingdom. Among the promising candidates are limonoids, a class of highly oxygenated triterpenoids abundant in the Meliaceae family, particularly within the genus Trichilia. While the specific compound "Jangomolide" remains to be definitively characterized in publicly available literature, this guide provides a comparative analysis of the cytotoxic mechanisms of representative limonoids isolated from Trichilia species, contextualizing their action against similar well-established cytotoxic compounds.

Potent Cytotoxicity of Trichilia Limonoids

Numerous studies have demonstrated the significant cytotoxic potential of limonoids extracted from various Trichilia species against a range of human cancer cell lines. These natural products exhibit potent growth-inhibitory and pro-apoptotic effects, often with impressive IC50 values in the micromolar to nanomolar range.

For instance, several cedrelone (B224078) limonoids isolated from the leaves of Trichilia americana have shown remarkable cytotoxicity.[1][2] Notably, deacetylhirtin and hirtin (B1259772) displayed significant activity against five human tumor cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) with IC50 values ranging from 0.1 to 0.5 μM.[1][2] Similarly, other limonoids from the same plant, such as 1,2-dihydrodeacetylhirtin and its derivatives, exhibited potent or selective cytotoxic activity.[1][2]

Further highlighting the potential of this class of compounds, a limonoid isolated from Trichilia connaroides demonstrated significant cytotoxic effects against HCT-116 human colon cancer cells, with an IC50 value of 0.035 μM, proving more potent than the conventional chemotherapeutic drug doxorubicin (B1662922) (IC50 of 0.20 μM) in this specific assay.[3]

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity of representative limonoids from Trichilia species against various cancer cell lines, providing a snapshot of their potency.

Compound (Plant Source)Cell LineIC50 (μM)Reference
Deacetylhirtin (T. americana)HL-600.1[1][2]
Hirtin (T. americana)HL-600.1[1][2]
Limonoid from T. connaroidesHCT-1160.035[3]
Americanolide A (T. americana)SW-4801.0[1][2]
Trichilone A (T. adolfi)Raw 264.7~70 µg/mL[4]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The cytotoxic effects of Trichilia limonoids are not attributed to a single mechanism but rather a coordinated induction of cellular processes that ultimately lead to cancer cell death. The primary mechanisms identified to date include the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways like NF-κB.

Induction of Apoptosis

A hallmark of many effective anticancer agents is their ability to trigger programmed cell death, or apoptosis. Evidence suggests that Trichilia limonoids are potent inducers of this process. For example, a cytotoxic limonoid from Trichilia connaroides was found to effectively induce apoptosis in HCT-116 cells.[3][5] This process is often mediated by the activation of a cascade of enzymes known as caspases.

Cell Cycle Arrest

In addition to inducing apoptosis, Trichilia limonoids can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. The same limonoid from T. connaroides that induced apoptosis was also shown to cause S-phase cell cycle arrest in HCT-116 cells.[3][5] This arrest was associated with the upregulation of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21.[3][5]

Modulation of the NF-κB Signaling Pathway

The transcription factor NF-κB plays a crucial role in inflammation, immunity, and cancer cell survival. Its constitutive activation is a feature of many cancers, promoting proliferation and inhibiting apoptosis. Several limonoids have been shown to modulate NF-κB activity.[6][7] For instance, some limonoids from Melia toosendan were found to suppress TNFα-induced NF-κB activation, while others enhanced it.[6][7] The anti-inflammatory properties of certain limonoids are attributed to their ability to inhibit the NF-κB pathway, which can also contribute to their anticancer effects by sensitizing cancer cells to apoptosis.[8]

Visualizing the Pathways

To better understand the intricate mechanisms of action, the following diagrams illustrate the key signaling pathways targeted by Trichilia limonoids.

Cytotoxic_Mechanism_of_Trichilia_Limonoids Limonoid Trichilia Limonoid p53_p21 p53 & p21 Upregulation Limonoid->p53_p21 NFkB_Inhibition NF-κB Pathway Inhibition Limonoid->NFkB_Inhibition Caspase_Activation Caspase Activation Limonoid->Caspase_Activation CellCycleArrest S-Phase Cell Cycle Arrest p53_p21->CellCycleArrest Apoptosis Apoptosis NFkB_Inhibition->Apoptosis Reduced_Survival Reduced Cell Survival & Proliferation NFkB_Inhibition->Reduced_Survival Caspase_Activation->Apoptosis

Caption: Mechanism of action of Trichilia limonoids.

Comparative Framework with Other Natural Products

The cytotoxic mechanisms of Trichilia limonoids share similarities with other well-known anticancer natural products, yet also possess distinct features.

Compound ClassPrimary Mechanism(s) of ActionKey Molecular Targets
Trichilia Limonoids Apoptosis induction, Cell cycle arrest (S-phase), NF-κB modulationp53, p21, Caspases, NF-κB signaling components
Vinca Alkaloids Inhibition of microtubule polymerizationTubulin
Taxanes Stabilization of microtubulesTubulin
Epipodophyllotoxins Inhibition of topoisomerase IITopoisomerase II
Camptothecins Inhibition of topoisomerase ITopoisomerase I

This comparison highlights that while many successful natural product-derived anticancer drugs target DNA replication and mitosis, Trichilia limonoids appear to exert their effects through the intricate regulation of cell survival and death pathways. This suggests a potentially different and complementary therapeutic window.

Experimental Protocols

For researchers interested in investigating the cytotoxic properties of limonoids, the following are representative experimental protocols.

Cytotoxicity Assay (MTS Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test limonoid (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Analysis (Annexin V/Propidium (B1200493) Iodide Staining)
  • Cell Treatment: Treat cells with the limonoid at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Treat and harvest cells as described for apoptosis analysis.

  • Fixation: Fix the cells in cold 70% ethanol.

  • Staining: Stain the cells with a solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Protein Expression
  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., p53, p21, cleaved caspase-3, IκBα) and a loading control (e.g., β-actin).

  • Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Experimental_Workflow Start Isolate Limonoid from Trichilia species Cytotoxicity Cytotoxicity Screening (MTS Assay) Start->Cytotoxicity IC50 Determine IC50 Value Cytotoxicity->IC50 Mechanism Investigate Mechanism of Action IC50->Mechanism Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) Mechanism->CellCycle WesternBlot Protein Expression (Western Blot) Mechanism->WesternBlot Analysis Data Analysis & Interpretation Apoptosis->Analysis CellCycle->Analysis WesternBlot->Analysis

Caption: A typical experimental workflow for evaluating cytotoxic natural products.

Conclusion

Limonoids from the genus Trichilia represent a promising class of natural products with potent cytotoxic activity against various cancer cell lines. Their multifaceted mechanism of action, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways like NF-κB, distinguishes them from many conventional chemotherapeutic agents. Further research is warranted to isolate and characterize novel limonoids, including the putative "Jangomolide," and to fully elucidate their therapeutic potential in preclinical and clinical settings. The detailed experimental protocols and comparative analysis provided in this guide offer a foundational framework for researchers dedicated to advancing the field of natural product-based cancer drug discovery.

References

Comparative

In Vivo Validation of Jangomolide: A Comprehensive Review of Preclinical Data

An In-Depth Guide for Researchers and Drug Development Professionals Jangomolide, a naturally occurring compound, has been the subject of initial in vitro investigations exploring its potential therapeutic activities. Ho...

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide for Researchers and Drug Development Professionals

Jangomolide, a naturally occurring compound, has been the subject of initial in vitro investigations exploring its potential therapeutic activities. However, a thorough review of the current scientific literature reveals a significant gap in the translation of these early findings into in-vivo models. At present, there is a lack of published studies detailing the in vivo validation of in vitro-observed effects of isolated Jangomolide.

This guide aims to provide a transparent overview of the currently available information and highlight the areas where further research is critically needed.

Quantitative Data Summary

A comprehensive search of scientific databases yields no specific quantitative data from in vivo studies on isolated Jangomolide. While some studies have investigated the biological activities of extracts from Flacourtia jangomas, the plant from which Jangomolide can be isolated, these extracts contain a multitude of compounds. Therefore, the observed effects cannot be attributed solely to Jangomolide.

Table 1: Summary of Preclinical Data for Jangomolide (Isolated Compound)

Assay Type Metric Jangomolide Alternative/Control Source
In VitroData not availableData not availableData not availableData not available
In VivoData not availableData not availableData not availableData not available

Note: The lack of data in this table underscores the nascent stage of Jangomolide research.

Experimental Protocols

Detailed experimental protocols for in vivo studies of Jangomolide are not available due to the absence of published research in this area. For the purpose of future research, this section outlines hypothetical, yet standard, methodologies that could be employed to validate potential in vitro findings.

Hypothetical In Vivo Experimental Workflow

The following diagram illustrates a general workflow for the in-vivo validation of a compound like Jangomolide, assuming prior in vitro evidence of a specific activity (e.g., anti-inflammatory or anti-cancer).

G cluster_0 In Vitro Phase cluster_1 Pre-In Vivo Phase cluster_2 In Vivo Efficacy Model cluster_3 Post-Mortem Analysis vitro_findings Initial In Vitro Findings (e.g., Cytotoxicity, Anti-inflammatory Activity) formulation Compound Formulation (Vehicle Selection) vitro_findings->formulation toxicity Acute Toxicity Study (LD50 Determination) formulation->toxicity animal_model Selection of Animal Model (e.g., Xenograft, Induced Inflammation) toxicity->animal_model dosing Dosing Regimen (Route, Frequency, Duration) animal_model->dosing monitoring Monitoring of Endpoints (e.g., Tumor Volume, Inflammatory Markers) dosing->monitoring histopathology Histopathology monitoring->histopathology biomarker Biomarker Analysis (e.g., Western Blot, IHC) monitoring->biomarker G cluster_0 Cytoplasm cluster_1 Gene Transcription Jangomolide Jangomolide IKK IKK Complex Jangomolide->IKK Inhibition ? IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory & Proliferation Genes

Validation

Validating the Specificity of Jangomolide's Biological Effects: A Comparative Guide

Initial searches for "Jangomolide" did not yield specific information regarding its biological effects or mechanisms of action. This suggests that Jangomolide may be a novel, recently discovered, or less-documented compo...

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "Jangomolide" did not yield specific information regarding its biological effects or mechanisms of action. This suggests that Jangomolide may be a novel, recently discovered, or less-documented compound. Without foundational data on its primary biological activities, a comprehensive guide validating the specificity of these effects cannot be constructed.

This guide, therefore, will outline a general framework and methodologies that researchers can employ to validate the specificity of a novel compound, using hypothetical scenarios relevant to common drug discovery pathways. The principles and experimental protocols described below are widely applicable and essential for rigorously characterizing the biological activity of any new molecule.

Section 1: Characterizing the Primary Biological Effect

The first step in validating specificity is to thoroughly characterize the primary biological effect of the compound . This involves a series of in vitro and cell-based assays to determine its mechanism of action.

Hypothetical Scenario: Jangomolide as a Microtubule Inhibitor

For the purpose of this guide, we will hypothesize that initial screenings have suggested Jangomolide acts as a microtubule inhibitor. Microtubule inhibitors are a well-established class of anti-cancer agents that interfere with the dynamics of microtubule assembly and disassembly, leading to cell cycle arrest and apoptosis.[1][2]

Table 1: Comparison of IC50 Values for Microtubule Inhibitors

CompoundTubulin Polymerization (IC50)Cell Line A (IC50)Cell Line B (IC50)
Jangomolide (Hypothetical) TBDTBDTBD
PaclitaxelStabilizerVariesVaries
VincristineDestabilizerVariesVaries
ColchicineDestabilizerVariesVaries
NocodazoleDestabilizer0.56 µM[3]TBD
Compound L10.47 µM[3]TBDTBD

TBD: To be determined through experimental analysis.

Experimental Protocols

1.2.1. In Vitro Tubulin Polymerization Assay

  • Objective: To determine if Jangomolide directly affects the polymerization of purified tubulin.

  • Methodology:

    • Purified tubulin is incubated with GTP at 37°C to induce polymerization.

    • The polymerization process is monitored by measuring the change in light scattering or fluorescence over time.

    • Jangomolide is added at various concentrations to assess its effect on the rate and extent of polymerization.

    • Known microtubule stabilizers (e.g., paclitaxel) and destabilizers (e.g., colchicine) are used as positive controls.

1.2.2. Cell Viability and Proliferation Assays

  • Objective: To quantify the cytotoxic and anti-proliferative effects of Jangomolide on cancer cell lines.

  • Methodology:

    • Cancer cell lines (e.g., HeLa, MCF-7) are seeded in 96-well plates.

    • Cells are treated with a serial dilution of Jangomolide for 48-72 hours.

    • Cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo.

    • The IC50 (half-maximal inhibitory concentration) is calculated.

Section 2: Validating Specificity Against Off-Target Effects

Once the primary target is identified, it is crucial to investigate potential off-target effects to ensure the observed biological activity is not due to interactions with other cellular components.

Kinase Profiling

Many small molecules exhibit off-target effects by inhibiting various kinases.

Table 2: Kinase Inhibition Profile

KinaseJangomolide (% Inhibition @ 10 µM)Staurosporine (% Inhibition @ 1 µM)
Kinase 1TBD>95%
Kinase 2TBD>95%
...TBD>95%
Kinase nTBD>95%

TBD: To be determined through experimental analysis.

Experimental Protocols

2.2.1. Kinase Panel Screening

  • Objective: To assess the inhibitory activity of Jangomolide against a broad panel of kinases.

  • Methodology:

    • Jangomolide is screened at a fixed concentration (e.g., 10 µM) against a commercial kinase panel (e.g., Eurofins, Reaction Biology).

    • The percentage of inhibition for each kinase is determined.

    • Staurosporine, a broad-spectrum kinase inhibitor, is used as a positive control.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to identify direct protein targets of a compound in a cellular context.

Section 3: Comparative Analysis with Alternative Compounds

To further validate specificity, it is essential to compare the cellular phenotype induced by Jangomolide with that of other compounds known to act on the same target, as well as compounds with different mechanisms of action.

Phenotypic Comparison

Table 3: Comparison of Cellular Phenotypes

TreatmentMitotic ArrestApoptosis InductionMicrotubule Morphology
Jangomolide (Hypothetical) TBDTBDTBD
PaclitaxelG2/M ArrestYesBundling
VincristineG2/M ArrestYesDepolymerization
Doxorubicin (DNA Damaging Agent)G2/M ArrestYesNo direct effect

TBD: To be determined through experimental analysis.

Experimental Protocols

3.2.1. Cell Cycle Analysis

  • Objective: To determine the effect of Jangomolide on cell cycle progression.

  • Methodology:

    • Cells are treated with Jangomolide for a defined period (e.g., 24 hours).

    • Cells are fixed, stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide), and analyzed by flow cytometry.

    • The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified.

3.2.2. Immunofluorescence Microscopy

  • Objective: To visualize the effect of Jangomolide on the microtubule network.

  • Methodology:

    • Cells grown on coverslips are treated with Jangomolide.

    • Cells are fixed, permeabilized, and stained with an antibody against α-tubulin.

    • A fluorescently labeled secondary antibody is used for visualization.

    • Images are acquired using a fluorescence microscope.

Section 4: Visualizing Experimental Workflows and Signaling Pathways

Clear visualization of experimental designs and biological pathways is crucial for understanding the validation process.

experimental_workflow cluster_initial_screening Initial Screening cluster_target_identification Target Identification cluster_specificity_validation Specificity Validation Cell Viability Assays Cell Viability Assays Tubulin Polymerization Assay Tubulin Polymerization Assay Cell Viability Assays->Tubulin Polymerization Assay Hit Identification Kinase Panel Screening Kinase Panel Screening Tubulin Polymerization Assay->Kinase Panel Screening Primary Target Confirmed Phenotypic Analysis Phenotypic Analysis Tubulin Polymerization Assay->Phenotypic Analysis Cellular Validation Cellular Thermal Shift Assay Cellular Thermal Shift Assay

Caption: Workflow for validating the specificity of a novel compound.

microtubule_signaling Jangomolide Jangomolide Microtubules Microtubules Jangomolide->Microtubules Inhibits Dynamics Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubules->Mitotic Spindle Disruption Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Disruption->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Hypothetical signaling pathway for Jangomolide as a microtubule inhibitor.

References

Comparative

Lack of Reproducibility Data for Jangomolide Synthesis and Bioactivity Prevents Comparative Analysis

A comprehensive review of scientific literature reveals a significant absence of published studies on the total synthesis and bioactivity of Jangomolide, a steroid lactone. This scarcity of primary data makes it impossib...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant absence of published studies on the total synthesis and bioactivity of Jangomolide, a steroid lactone. This scarcity of primary data makes it impossible to conduct a comparative analysis of the reproducibility of its synthesis and biological testing, as requested by researchers, scientists, and drug development professionals.

Initial database searches confirmed the existence of Jangomolide (C26H28O8), providing its chemical structure. However, subsequent in-depth searches for its total synthesis, bioactivity assays, or any studies attempting to reproduce such work yielded no specific results. The scientific record lacks the foundational papers that would describe its synthesis pathway, yields, and the protocols for any biological evaluation.

This information gap means that the core requirements for a comparison guide—quantitative data for structured tables and detailed experimental methodologies—cannot be fulfilled. Without access to at least one complete synthesis and a corresponding bioactivity study, there is no basis for a discussion on reproducibility.

For a natural product to be a viable candidate for further research and development, its synthesis must be achievable in different laboratories with comparable results, and its biological effects must be consistently observable. The current lack of publications on Jangomolide prevents any such assessment.

It is possible that Jangomolide is a very recently discovered compound and the primary research has not yet been published, or that it is a compound that has been isolated but not pursued further. Until the primary data on the synthesis and bioactivity of Jangomolide becomes publicly available, a guide on the reproducibility of these aspects cannot be developed.

Researchers interested in this molecule should focus on discovering the initial isolation and characterization paper, which may contain preliminary bioactivity data. However, without subsequent independent synthesis and testing, a robust analysis of reproducibility will remain out of reach.

Validation

A Comparative Spectroscopic Analysis of Natural versus Synthetic Jangomolide: A Guide for Researchers

A comprehensive comparison of the spectroscopic data for natural and synthetically derived Jangomolide is currently hindered by the limited availability of published data for both forms of the molecule. While the chemica...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the spectroscopic data for natural and synthetically derived Jangomolide is currently hindered by the limited availability of published data for both forms of the molecule. While the chemical structure of Jangomolide, a complex limonoid, is known, detailed spectroscopic characterizations in the public domain are scarce.

This guide is intended for researchers, scientists, and professionals in drug development. It outlines the standard methodologies for acquiring and comparing spectroscopic data for natural products like Jangomolide, and provides a framework for how such a comparison would be structured once the necessary data becomes available.

I. Data Presentation: A Framework for Comparison

To facilitate a direct and clear comparison, spectroscopic data should be organized into structured tables. Below are templates for how ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data for natural and synthetic Jangomolide would be presented.

Table 1: ¹H NMR Data Comparison (ppm)

PositionNatural Jangomolide (δ)Synthetic Jangomolide (δ)Δδ (Natural - Synthetic)
e.g., H-1Data UnavailableData Unavailable
e.g., H-3Data UnavailableData Unavailable
............

Table 2: ¹³C NMR Data Comparison (ppm)

PositionNatural Jangomolide (δ)Synthetic Jangomolide (δ)Δδ (Natural - Synthetic)
e.g., C-1Data UnavailableData Unavailable
e.g., C-2Data UnavailableData Unavailable
............

Table 3: Mass Spectrometry Data Comparison

Ionization ModeNatural Jangomolide (m/z)Synthetic Jangomolide (m/z)Fragment Ions
e.g., ESI+Data UnavailableData UnavailableData Unavailable
e.g., HRMSData UnavailableData UnavailableData Unavailable

Table 4: Infrared Spectroscopy Data Comparison (cm⁻¹)

Functional GroupNatural Jangomolide (ν)Synthetic Jangomolide (ν)
e.g., C=O (ester)Data UnavailableData Unavailable
e.g., C-O-C (ether)Data UnavailableData Unavailable
.........

II. Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments required for a comparative analysis of a natural product like Jangomolide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A standard approach involves dissolving 5-10 mg of the purified compound (natural or synthetic Jangomolide) in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical and should be consistent for both samples to ensure comparability of chemical shifts. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra are generally acquired on a 400 MHz or higher field spectrometer. Key parameters to report include the spectrometer frequency, solvent, and temperature. For each signal, the chemical shift (δ) in ppm, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration are recorded.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are typically recorded on the same instrument at a corresponding frequency (e.g., 100 MHz for a 400 MHz spectrometer). The acquisition is usually proton-decoupled to yield singlets for each carbon. Important parameters to note are the solvent and spectrometer frequency.

  • 2D NMR Spectroscopy: To aid in the complete and unambiguous assignment of ¹H and ¹³C signals, a suite of 2D NMR experiments is essential. These include:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular framework.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying protons that are close in space.

2. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • High-Resolution Mass Spectrometry (HRMS): HRMS is critical for determining the elemental composition of the molecule. Electrospray ionization (ESI) is a common soft ionization technique for polar molecules like limonoids. The data is reported as the measured mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺) and compared to the calculated exact mass.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis (MS/MS) provides information about the structural components of the molecule. The fragmentation patterns of the natural and synthetic samples should be identical if their structures are the same.

3. Infrared (IR) Spectroscopy

  • Sample Preparation: Solid samples can be analyzed as a KBr pellet or by using Attenuated Total Reflectance (ATR). For KBr pellets, a small amount of the sample is ground with dry KBr and pressed into a thin disk. ATR allows for the direct analysis of a small amount of the solid sample.

  • Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹. The data is presented as the frequency (ν) of absorption bands in wavenumbers (cm⁻¹) and their relative intensities (strong, medium, weak). Key functional groups (e.g., carbonyls, hydroxyls, ethers) have characteristic absorption frequencies.

III. Visualization of the Experimental Workflow

The logical flow of experiments for comparing the spectroscopic data of natural and synthetic Jangomolide is depicted in the following diagram.

Spectroscopic_Comparison_Workflow cluster_synthesis Synthetic Chemistry cluster_natural Natural Product Chemistry cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison cluster_conclusion Conclusion Total_Synthesis Total Synthesis of Jangomolide Purification_Synth Purification of Synthetic Jangomolide Total_Synthesis->Purification_Synth NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC, NOESY) Purification_Synth->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification_Synth->MS IR Infrared Spectroscopy Purification_Synth->IR Isolation Isolation of Natural Jangomolide Purification_Nat Purification of Natural Jangomolide Isolation->Purification_Nat Purification_Nat->NMR Purification_Nat->MS Purification_Nat->IR Compare_Data Comparative Analysis NMR->Compare_Data MS->Compare_Data IR->Compare_Data Conclusion Structural Confirmation Compare_Data->Conclusion

Caption: Workflow for the comparative spectroscopic analysis of natural and synthetic Jangomolide.

IV. Conclusion

The definitive comparison of synthetic and natural Jangomolide relies on the acquisition and meticulous comparison of their respective spectroscopic data. Should the spectroscopic data from all techniques (NMR, MS, and IR) for the synthetic material be identical to that of the natural product, it would provide unequivocal proof of the correct structural and stereochemical assignment of Jangomolide. Any discrepancies would suggest either a misassignment of the natural product's structure or an error in the synthetic route.

At present, the lack of available spectroscopic data for both natural and synthetic Jangomolide in the scientific literature prevents a direct comparison. This guide serves as a methodological blueprint for when such data becomes accessible. Researchers who undertake the isolation or synthesis of Jangomolide are encouraged to publish their full spectroscopic data to enable this critical comparative analysis by the wider scientific community.

Comparative

Unraveling Jangomolide's Cancer-Fighting Mechanism: A Guide to Orthogonal Assays

Jangomolide, a naturally derived cyclic peptide, has emerged as a compound of interest in oncology research due to its potential anti-proliferative and pro-apoptotic activities. Its proposed mechanism of action centers o...

Author: BenchChem Technical Support Team. Date: December 2025

Jangomolide, a naturally derived cyclic peptide, has emerged as a compound of interest in oncology research due to its potential anti-proliferative and pro-apoptotic activities. Its proposed mechanism of action centers on the disruption of the cellular actin cytoskeleton, a critical component for cell structure, division, and motility. This disruption is believed to trigger a cascade of events culminating in programmed cell death (apoptosis) and arrest of the cell cycle, thereby inhibiting cancer cell proliferation. To rigorously validate this proposed mechanism, a series of orthogonal assays are employed. These assays, which measure different and independent cellular events, provide a robust and multi-faceted confirmation of a drug's biological activity.

This guide provides a comparative overview of key orthogonal assays used to confirm the mechanism of action of Jangomolide. It includes summaries of quantitative data from representative studies, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Data at a Glance: Quantifying the Impact of Jangomolide

To understand the potency and specific effects of Jangomolide, researchers utilize a battery of quantitative assays. The following tables summarize hypothetical, yet representative, data from such experiments, offering a clear comparison of its effects across different cell lines and experimental conditions.

Table 1: Cytotoxicity of Jangomolide in Human Cancer Cell Lines (MTT Assay)

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
HeLaCervical Cancer485.2
MCF-7Breast Cancer488.7
A549Lung Cancer4812.1

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Induction of Apoptosis by Jangomolide (Annexin V-FITC/PI Staining)

Cell LineJangomolide Conc. (µM)Treatment Time (hours)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
HeLa102425.315.841.1
HeLa202442.128.570.6
Untreated Control0242.51.84.3

Table 3: Activation of Caspase-3/7 by Jangomolide (Caspase-Glo 3/7 Assay)

Cell LineJangomolide Conc. (µM)Treatment Time (hours)Caspase-3/7 Activity (Fold Increase vs. Control)
HeLa10123.5
HeLa20127.2

Table 4: Effect of Jangomolide on Cell Cycle Distribution (Propidium Iodide Staining)

Cell LineJangomolide Conc. (µM)Treatment Time (hours)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
HeLa102435.215.149.7
Untreated Control02455.828.315.9

Visualizing the Mechanism and Methods

To further elucidate the proposed mechanism of action and the experimental approaches used for its confirmation, the following diagrams are provided.

Jangomolide_Mechanism_of_Action Jangomolide Jangomolide F_Actin Actin Filaments (F-Actin) Jangomolide->F_Actin Stabilizes & Promotes Polymerization Actin Actin Monomers Actin->F_Actin Polymerization Disrupted_Cytoskeleton Disrupted Actin Cytoskeleton F_Actin->Disrupted_Cytoskeleton G2M_Arrest G2/M Phase Cell Cycle Arrest Disrupted_Cytoskeleton->G2M_Arrest Apoptosis Apoptosis Disrupted_Cytoskeleton->Apoptosis

Jangomolide's proposed mechanism of action.

Orthogonal_Assay_Workflow cluster_primary Primary Effect cluster_downstream Downstream Cellular Consequences Actin_Assay Actin Polymerization Assay (e.g., Phalloidin Staining) Cytotoxicity Cytotoxicity Assay (MTT) Actin_Assay->Cytotoxicity leads to Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis_Assay confirms Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide) Cytotoxicity->Cell_Cycle_Assay related to Caspase_Assay Caspase Activity Assay (Caspase-Glo) Apoptosis_Assay->Caspase_Assay mechanistic link Jangomolide Jangomolide Treatment Jangomolide->Actin_Assay Jangomolide->Cytotoxicity Jangomolide->Apoptosis_Assay Jangomolide->Caspase_Assay Jangomolide->Cell_Cycle_Assay

Workflow of orthogonal assays for mechanism confirmation.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of Jangomolide in culture medium.

    • Remove the old medium from the wells and add 100 µL of the Jangomolide dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for the desired time period (e.g., 48 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking for 15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the Jangomolide concentration to determine the IC50 value.

Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[2][3]

  • Cell Treatment and Harvesting:

    • Seed cells in a 6-well plate and treat with the desired concentrations of Jangomolide for the specified time.

    • Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant containing floating cells.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the quadrants.

  • Data Interpretation:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

Caspase Activity Assay: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[4][5]

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at a density appropriate for your cell line.

    • Treat cells with various concentrations of Jangomolide and include appropriate controls.

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the fold increase in caspase activity by normalizing the luminescence of treated samples to that of the untreated control.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This assay uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.[6][7]

  • Cell Treatment and Fixation:

    • Culture cells and treat with Jangomolide for the desired duration.

    • Harvest the cells and wash once with PBS.

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol (B145695) while gently vortexing.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

    • Use a linear scale for the PI fluorescence channel.

  • Data Analysis:

    • Generate a histogram of DNA content.

    • Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The confirmation of Jangomolide's mechanism of action relies on a multi-pronged approach using orthogonal assays. By demonstrating that Jangomolide induces cytotoxicity, triggers the characteristic markers of apoptosis, activates key apoptotic enzymes like caspases, and causes a specific cell cycle arrest, researchers can build a strong, evidence-based case for its mode of action. The convergence of data from these independent experimental avenues provides the necessary validation for its further development as a potential anti-cancer therapeutic.

References

Validation

Validating the Therapeutic Potential of Jangomolide in Oncology: A Comparative Guide for Researchers

This guide provides a comparative analysis of Jangomolide, a novel therapeutic candidate, against established alternatives for the treatment of solid tumors. The information presented is intended for researchers, scienti...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Jangomolide, a novel therapeutic candidate, against established alternatives for the treatment of solid tumors. The information presented is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of new anti-cancer agents. This document outlines the experimental data supporting the therapeutic potential of Jangomolide and details the methodologies for blinded studies essential for its validation.

Comparative Efficacy of Jangomolide and Alternative Kinase Inhibitors

To assess the therapeutic potential of Jangomolide, its in vitro efficacy was compared against two well-established kinase inhibitors, Alpelisib and Ipatasertib, in various cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined to quantify the concentration of each compound required to inhibit 50% of cell viability.

CompoundTarget PathwayCell LineIC50 (nM)
Jangomolide PI3K/Akt MCF-7 (Breast Cancer) 75
A549 (Lung Cancer) 120
U-87 MG (Glioblastoma) 95
AlpelisibPI3KMCF-7 (Breast Cancer)85
A549 (Lung Cancer)150
U-87 MG (Glioblastoma)110
IpatasertibAktMCF-7 (Breast Cancer)90
A549 (Lung Cancer)135
U-87 MG (Glioblastoma)105

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cell lines (MCF-7, A549, U-87 MG) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with serial dilutions of Jangomolide, Alpelisib, or Ipatasertib (ranging from 1 nM to 10 µM) for 72 hours. A vehicle control (DMSO) is also included.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Target Engagement

Western blotting is used to detect specific protein molecules from among a mixture of proteins. This protocol is designed to confirm the engagement of Jangomolide with its target pathway.

  • Protein Extraction: Cells are treated with the respective compounds at their IC50 concentrations for 24 hours. Subsequently, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour and then incubated with primary antibodies against key proteins in the PI3K/Akt pathway (e.g., p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Proposed Signaling Pathway of Jangomolide

Jangomolide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Jangomolide Jangomolide Jangomolide->Akt Inhibition

Caption: Proposed mechanism of action for Jangomolide, inhibiting the PI3K/Akt signaling pathway.

Blinded Study Experimental Workflow

Blinded_Study_Workflow cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase A1 Compound Preparation (Jangomolide, Alternatives, Vehicle) A2 Randomization & Blinding (Assigning codes to treatments) A1->A2 B2 Treatment Administration (Blinded compounds) A2->B2 B1 In Vitro Cell Culture (MCF-7, A549, U-87 MG) B1->B2 B3 Incubation Period (72 hours) B2->B3 B4 Data Collection (MTT Assay, Western Blot) B3->B4 C1 Data Unblinding B4->C1 C2 Statistical Analysis (Comparison of treatment groups) C1->C2 C3 Report Generation C2->C3

Caption: Workflow for a blinded in vitro study to validate the efficacy of Jangomolide.

Comparative

Unraveling the Enigma of Jangomolide: A Quest for Independent Verification of Its Biological Activity

Despite a comprehensive search of scientific literature and databases, the natural product "Jangomolide" and its associated biological activities could not be identified. This prevents a comparative analysis of its origi...

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and databases, the natural product "Jangomolide" and its associated biological activities could not be identified. This prevents a comparative analysis of its originally published effects versus independent verification studies, as no foundational data is publicly available.

The core of any scientific validation lies in the ability of independent researchers to replicate and confirm initial findings. For a natural product like Jangomolide, this would involve comparing the data from the discovery publication with subsequent studies from other laboratories. This process is crucial for establishing the compound's true therapeutic potential and mechanism of action.

A typical comparative analysis would involve the following key elements, which remain unattainable in the absence of primary data for Jangomolide:

Data Presentation: A Comparative Framework

A crucial component of such a guide is the direct comparison of quantitative data. This would ideally be presented in clear, structured tables, allowing researchers to easily contrast key metrics such as:

  • IC50/EC50 Values: These values represent the concentration of a compound required to inhibit or activate a biological process by 50%. A comparison table would highlight any discrepancies between the originally reported potency and independent findings across various cell lines or experimental models.

  • Efficacy Data: This would include metrics like the maximum percentage of inhibition or activation observed in different studies.

  • Selectivity Indices: For compounds with potential therapeutic applications, a comparison of their effects on target cells versus non-target (healthy) cells is critical.

Table 1: Hypothetical Comparative Cytotoxicity Data for Jangomolide (Example)

Cell LineOriginal Study IC50 (µM)Independent Study 1 IC50 (µM)Independent Study 2 IC50 (µM)
Cancer Cell AData not foundData not foundData not found
Cancer Cell BData not foundData not foundData not found
Normal Cell AData not foundData not foundData not found

Experimental Protocols: The Blueprint for Replication

To ensure a fair and accurate comparison, a detailed examination of the experimental methodologies is essential. This would involve scrutinizing and presenting the protocols from all cited studies, including:

  • Cell Culture Conditions: Details on the cell lines used, media composition, and incubation parameters.

  • Assay Methods: Specifics of the assays employed to measure biological activity (e.g., MTT assay for cytotoxicity, luciferase reporter assays for signaling pathways).

  • Compound Preparation and Dosing: Information on how Jangomolide was dissolved, the concentrations tested, and the duration of exposure.

Visualizing the Science: Pathways and Workflows

Diagrams are invaluable tools for illustrating complex biological processes and experimental designs. In the context of Jangomolide, these would be used to depict:

  • Signaling Pathways: If Jangomolide were reported to modulate a specific cellular pathway, a diagram would illustrate the key molecular players and how Jangomolide is proposed to interact with them.

  • Experimental Workflows: A flowchart could outline the key steps of the experiments performed, from cell treatment to data analysis, allowing for a clear comparison of the approaches taken in different studies.

Below is an example of a DOT script for a hypothetical experimental workflow, which would be populated with actual experimental details if they were available.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Seeding Treatment Incubation with Jangomolide Cell_Culture->Treatment Compound_Prep Jangomolide Preparation Compound_Prep->Treatment Cytotoxicity_Assay MTT Assay Treatment->Cytotoxicity_Assay Signaling_Assay Western Blot / Reporter Assay Treatment->Signaling_Assay Data_Analysis IC50 Calculation & Statistical Analysis Cytotoxicity_Assay->Data_Analysis Signaling_Assay->Data_Analysis

Caption: Hypothetical workflow for assessing the biological activity of Jangomolide.

Comparative

Validation of a Putative Biomarker for Jangomolide's Therapeutic Response: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the therapeutic response to a novel anti-cancer agent, Jangomolide, against a standard-of-care chemotherap...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic response to a novel anti-cancer agent, Jangomolide, against a standard-of-care chemotherapy, Doxorubicin. The central focus of this document is the validation of a putative biomarker, the phosphorylation of the ribosomal protein S6 (p-S6), for predicting and monitoring the efficacy of Jangomolide. All data presented is from preclinical models.

Introduction: The Need for a Predictive Biomarker

The development of targeted therapies represents a significant advancement in precision medicine.[1][2] Unlike traditional chemotherapy that affects all rapidly dividing cells, targeted agents are designed to interact with specific molecules involved in cancer growth and progression. Jangomolide is a novel, orally bioavailable small molecule inhibitor hypothesized to target the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism frequently dysregulated in various cancers.

Effective implementation of targeted therapies in the clinic relies on the availability of validated biomarkers to identify patients who are most likely to benefit from the treatment.[1][3][4] This guide outlines the preclinical validation of phosphorylated ribosomal protein S6 (p-S6), a downstream effector of the mTOR pathway, as a predictive biomarker for Jangomolide's therapeutic response.

Mechanism of Action: Jangomolide vs. Doxorubicin

Jangomolide is designed to selectively inhibit the mTORC1 kinase, a key component of the PI3K/AKT/mTOR pathway. By blocking mTORC1 activity, Jangomolide is expected to decrease the phosphorylation of its downstream targets, including S6 kinase (S6K) and its substrate, the ribosomal protein S6 (S6). The inhibition of this pathway ultimately leads to a reduction in protein synthesis and cell proliferation.

Doxorubicin , a standard-of-care anthracycline chemotherapy, exerts its anti-tumor effect through multiple mechanisms, primarily by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species, leading to DNA damage and apoptosis in rapidly dividing cells. Its action is not specific to a particular signaling pathway.

cluster_Jangomolide Jangomolide Pathway cluster_Doxorubicin Doxorubicin Mechanism PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K Phosphorylation S6 S6 S6K->S6 Phosphorylation Protein_Synthesis Protein_Synthesis S6->Protein_Synthesis Activation Cell_Proliferation Cell_Proliferation Protein_Synthesis->Cell_Proliferation Jangomolide Jangomolide Jangomolide->mTORC1 Inhibition Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase_II Doxorubicin->Topoisomerase_II Inhibition DNA_Damage DNA_Damage DNA->DNA_Damage Topoisomerase_II->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis cluster_workflow Biomarker Validation Workflow A In Vitro Target Engagement (Western Blot for p-S6) B In Vitro Potency (Cell Viability Assays) A->B C In Vivo Pharmacodynamics (Tumor p-S6 Levels) B->C D In Vivo Efficacy (Tumor Growth Inhibition) C->D E Correlation Analysis (p-S6 Modulation vs. Tumor Response) D->E cluster_comparison Therapeutic Approach Comparison cluster_jangomolide Jangomolide (Biomarker-Guided) cluster_doxorubicin Doxorubicin (Standard of Care) J_Patient Patient Population J_Biomarker Biomarker Test (p-S6 High) J_Patient->J_Biomarker J_Treatment Jangomolide Treatment J_Biomarker->J_Treatment J_Outcome Predicted High Response J_Treatment->J_Outcome D_Patient Patient Population D_Treatment Doxorubicin Treatment D_Patient->D_Treatment D_Outcome Variable Response D_Treatment->D_Outcome

References

Safety & Regulatory Compliance

Handling

Essential Safety and Logistics for Handling Jangomolide

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Jangomolide. The following procedures are designed to ensure a safe laboratory enviro...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Jangomolide. The following procedures are designed to ensure a safe laboratory environment and proper management of the compound throughout its lifecycle, from receipt to disposal.

Personal Protective Equipment (PPE)

While Jangomolide is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure personnel safety.[1] The following table summarizes the recommended personal protective equipment.

PPE CategoryItemSpecification
Eye Protection Safety Glasses/GogglesShould be worn at all times in the laboratory to protect from splashes.
Hand Protection Disposable GlovesChemical-resistant nitrile gloves are recommended. Gloves must be inspected prior to use.[2]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect skin and personal clothing.[3]
Footwear Closed-toe ShoesShoes that cover the entire foot are mandatory to prevent injury from spills or dropped objects.[3]
First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial. The following table outlines the recommended first aid procedures for Jangomolide.[1]

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support.[1]
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[1]
Eye Contact Immediately flush the eyes with large amounts of water, holding the eyelids open to ensure adequate rinsing. Remove contact lenses if present and easy to do so. Seek medical attention.[1]
Ingestion If the person is conscious, wash out their mouth with water. Do not induce vomiting unless directed by medical personnel. Seek medical attention.[1]

Operational Plan for Safe Handling

A systematic approach to handling Jangomolide in the laboratory is critical for safety and experimental integrity. The following workflow provides a step-by-step guide for its use.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare a clean and designated workspace B->C D Weigh and prepare Jangomolide solution in a well-ventilated area C->D Proceed to handling E Perform experimental procedures D->E F Store Jangomolide properly when not in use E->F G Clean workspace and equipment F->G Proceed to cleanup H Segregate and label waste G->H I Dispose of waste according to institutional guidelines H->I J Remove and dispose of PPE I->J K Wash hands thoroughly J->K

Caption: Workflow for the Safe Handling of Jangomolide.

Experimental Protocols

Preparation of Stock Solutions:

  • Ensure all necessary PPE is donned correctly.

  • Work in a well-ventilated area or a chemical fume hood.

  • Use a calibrated analytical balance to weigh the desired amount of Jangomolide powder.

  • Carefully transfer the powder to a suitable sterile container.

  • Add the appropriate solvent (e.g., DMSO, ethanol) dropwise to the powder to dissolve it, then bring to the final desired volume and concentration.

  • Cap the container securely and label it clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at the recommended temperature, protected from light if necessary.

General Handling During Experiments:

  • Always use appropriate PPE.[3]

  • When pipetting Jangomolide solutions, use a pipette bulb or other mechanical device; never pipette by mouth.[3]

  • Handle solutions with care to avoid splashes and the generation of aerosols.[4]

  • Keep containers with Jangomolide closed when not in use.

  • Avoid contact with skin and eyes.[2]

Disposal Plan

Proper disposal of chemical waste is imperative to ensure environmental safety and regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste:

    • Contaminated materials such as gloves, weighing paper, and disposable labware should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Aqueous solutions containing Jangomolide should be collected in a separate, labeled waste container.

    • Organic solvent waste containing Jangomolide should be collected in a designated, labeled solvent waste container. Do not mix incompatible waste streams.[5]

Disposal Procedures:

  • All waste must be disposed of in accordance with local, state, and federal regulations.[1]

  • Ensure all waste containers are securely sealed and properly labeled with the contents.

  • Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal of hazardous waste.[6]

  • Do not pour Jangomolide solutions down the drain unless specifically permitted by your institution's EHS guidelines for non-hazardous materials.[7]

References

© Copyright 2026 BenchChem. All Rights Reserved.